2-(Aminomethyl)-1,3-benzodioxole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzodioxol-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4,8H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGUTNGOSYLYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723384 | |
| Record name | 1-(2H-1,3-Benzodioxol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-78-7 | |
| Record name | 1,3-Benzodioxole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2H-1,3-Benzodioxol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60723384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1,3-Benzodioxole-5-methanamine (Piperonylamine)
Introduction and Nomenclature Clarification
The 1,3-benzodioxole scaffold is a privileged structural motif found in numerous natural products and synthetic compounds of significant biological and commercial importance.[1] This heterocyclic system, characterized by a benzene ring fused to a methylenedioxy group, is a cornerstone in the development of pharmaceuticals, agrochemicals, and fragrances.[2][3] This guide provides a comprehensive technical overview of a key derivative: 1,3-benzodioxole-5-methanamine.
It is critical to address a point of potential ambiguity in nomenclature. While the topic specifies "2-(Aminomethyl)-1,3-benzodioxole," the overwhelmingly prevalent and commercially significant isomer is 1,3-benzodioxole-5-methanamine (CAS No. 2620-50-0) , where the aminomethyl group is attached to the benzene ring at the 5-position. This compound is widely known by its trivial name, piperonylamine .[2][4] The literal 2-substituted isomer is far less common.[5] Therefore, this guide will focus on the chemical properties of the industrially and synthetically relevant 1,3-benzodioxole-5-methanamine, hereafter referred to as piperonylamine.
Piperonylamine serves as a versatile and indispensable building block, leveraging the unique electronic properties of the benzodioxole ring and the nucleophilic reactivity of the primary amine.[2][6] Its derivatives have shown promise in diverse fields, from potential neurological drugs to potent insecticides.[2] Understanding its synthesis, spectral characteristics, and reactivity is fundamental for its effective application in research and development.
Physicochemical Properties
Piperonylamine is a colorless to light yellow liquid under standard conditions, possessing a faint amine-like odor.[2][6] Its key physical and chemical properties are summarized below, providing essential data for experimental design and process chemistry.
| Property | Value | Reference(s) |
| CAS Number | 2620-50-0 | [2][7] |
| Molecular Formula | C₈H₉NO₂ | [2][4] |
| Molecular Weight | 151.16 g/mol | [4] |
| Appearance | Colorless to light orange/yellow clear liquid | [2] |
| Boiling Point | 138-139 °C @ 13 mmHg | [7] |
| 132 °C @ 10 mmHg | [2] | |
| Density | 1.214 - 1.22 g/mL @ 25 °C | [2][7] |
| Refractive Index (n²⁰/D) | 1.564 | [2][7] |
| Synonyms | 5-(Aminomethyl)-1,3-benzodioxole, 3,4-Methylenedioxybenzylamine | [2][4] |
Synthesis of Piperonylamine
The synthesis of piperonylamine is most commonly achieved via the reduction of a suitable precursor derived from piperonal (1,3-benzodioxole-5-carbaldehyde), an abundant and widely used aroma chemical.[8] A robust and high-yielding laboratory method involves the reduction of 1,3-benzodioxole-5-carbonitrile.
Synthetic Workflow: Reduction of a Nitrile Precursor
This pathway leverages the powerful reducing agent lithium aluminum hydride (LiAlH₄) to convert the nitrile functional group directly to a primary amine. The nitrile itself is readily prepared from piperonal.
References
- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 4. Piperonylamine (CAS 2620-50-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | C8H9NO2 | CID 57356026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Piperonylamine | 2620-50-0 [chemicalbook.com]
- 8. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-1,3-benzodioxole
Foreword: The Strategic Importance of the 1,3-Benzodioxole Moiety
The 1,3-benzodioxole scaffold, a heterocyclic compound where a benzene ring is fused to a dioxole ring, is a privileged structure in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to serve as a precursor for more complex molecules make it a cornerstone in the synthesis of numerous pharmaceutical agents.[1][2] Derivatives are being investigated for a wide range of therapeutic applications, including anti-inflammatory and neuroprotective effects.[1] Within this chemical family, 2-(Aminomethyl)-1,3-benzodioxole (also known as piperonylamine) stands out as a critical building block, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable amine, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific application.
Chapter 1: Reductive Amination of Piperonal - The Direct Approach
The most common and arguably most direct pathway to this compound is the reductive amination of piperonal (also known as heliotropin or 1,3-benzodioxole-5-carbaldehyde).[3][4] This method is favored for its efficiency and the ready availability of the starting aldehyde, which can be prepared from sources like isosafrole or catechol.[3]
Mechanistic Rationale
Reductive amination is a powerful transformation that converts a carbonyl group (in this case, an aldehyde) into an amine.[5] The process occurs in two key stages within a single pot:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of an amine source (e.g., ammonia) on the electrophilic carbonyl carbon of piperonal. This is followed by dehydration to form an imine intermediate.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to yield the target primary amine.
The choice of reducing agent is critical. A reagent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine is ideal. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used for this purpose as they are more reactive towards the protonated imine than the carbonyl group.[5][6]
Visualized Workflow: Reductive Amination
References
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperonal - Wikipedia [en.wikipedia.org]
- 4. chise.org [chise.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
2-(Aminomethyl)-1,3-benzodioxole spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Aminomethyl)-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for this compound, also known as piperonylamine. As a crucial building block in the synthesis of various pharmaceutical agents and agrochemicals, a thorough understanding of its structural features through modern analytical techniques is paramount. This document, crafted from the perspective of a Senior Application Scientist, delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound. The narrative emphasizes not just the data, but the rationale behind the experimental choices and the interpretation of the resulting spectra, ensuring a robust and self-validating approach to structural elucidation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The Principle of NMR Spectroscopy: A Field-Proven Perspective
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to radio frequencies. By absorbing radio waves, the nuclei "resonate," and the specific frequency at which this occurs provides a wealth of information about the molecule's structure.
For the analysis of organic molecules like this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative. The key parameters in an NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative atoms or groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield). The chemical shift is a powerful indicator of the type of proton or carbon atom.
-
Spin-Spin Coupling (J): This arises from the interaction of neighboring non-equivalent nuclei, causing the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of neighboring nuclei and the dihedral angle between them.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.
Experimental Protocol for NMR Analysis
A reliable NMR spectrum is contingent on a meticulous experimental setup. The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals. CDCl₃ is a common choice for its good dissolving power for many organic compounds and its single deuterium-coupled carbon signal at ~77 ppm.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0 ppm and serves as a reference for the chemical shifts.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
The instrument is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp and symmetrical peaks.
-
For ¹H NMR, a standard single-pulse experiment is usually sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
-
NMR Experimental Workflow Diagram:
Caption: Workflow for acquiring an NMR spectrum.
¹H NMR Spectrum of this compound: Interpretation and Insights
The ¹H NMR spectrum of this compound provides distinct signals that can be unambiguously assigned to the protons in its structure. The spectrum is typically recorded in CDCl₃.
¹H NMR Data Summary for this compound in CDCl₃:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.78 | d | 1H | Ar-H |
| ~6.73 | dd | 1H | Ar-H |
| ~6.72 | s | 1H | Ar-H |
| ~5.88 | s | 2H | O-CH₂ -O |
| ~3.72 | s | 2H | CH₂ -NH₂ |
| ~1.44 | s (broad) | 2H | CH₂-NH₂ |
Data sourced from ChemicalBook.
Analysis of the ¹H NMR Spectrum:
-
Aromatic Protons (6.72-6.78 ppm): The three protons on the benzene ring appear in the aromatic region. Their distinct chemical shifts and coupling patterns are characteristic of a 1,2,4-trisubstituted benzene ring. The signals are slightly upfield due to the electron-donating nature of the methylenedioxy and aminomethyl groups.
-
Methylenedioxy Protons (5.88 ppm): The two protons of the methylenedioxy group (O-CH₂-O) appear as a sharp singlet. This is a characteristic signal for the 1,3-benzodioxole moiety.
-
Benzylic Protons (3.72 ppm): The two protons of the aminomethyl group (CH₂-NH₂) appear as a singlet. These protons are deshielded by the adjacent aromatic ring and the nitrogen atom.
-
Amine Protons (1.44 ppm): The two protons of the primary amine (NH₂) typically appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on concentration and solvent due to hydrogen bonding. This peak will also exchange with D₂O, which can be used as a confirmatory test.
¹³C NMR Spectrum of this compound: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak.
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (ppm) | Assignment |
| ~147.8 | C -O |
| ~146.4 | C -O |
| ~135.0 | Ar-C -CH₂ |
| ~121.5 | Ar-C H |
| ~108.3 | Ar-C H |
| ~108.1 | Ar-C H |
| ~100.9 | O-C H₂-O |
| ~46.5 | C H₂-NH₂ |
Analysis of the ¹³C NMR Spectrum:
-
Aromatic Carbons (108-148 ppm): The six carbons of the benzene ring appear in this region. The two carbons attached to the oxygen atoms of the methylenedioxy group are the most deshielded. The chemical shifts of the other aromatic carbons are influenced by the substituents.
-
Methylenedioxy Carbon (100.9 ppm): The carbon of the O-CH₂-O group has a characteristic chemical shift in this region.
-
Benzylic Carbon (46.5 ppm): The carbon of the CH₂-NH₂ group appears in the aliphatic region, deshielded by the aromatic ring and the nitrogen atom.
Part 2: Infrared (IR) Spectroscopy
The Essence of IR Spectroscopy: Probing Molecular Vibrations
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. Different types of bonds (e.g., C=O, O-H, N-H, C-H) and functional groups vibrate at characteristic frequencies.
Experimental Protocol for IR Analysis
The following protocol describes the acquisition of an IR spectrum for a liquid sample like this compound.
Step-by-Step Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a drop of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr). These materials are transparent to IR radiation.
-
Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
-
Instrumentation and Data Acquisition:
-
Place the salt plates in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Acquire the sample spectrum. The instrument passes an infrared beam through the sample and detects the amount of light absorbed at each frequency.
-
IR Experimental Workflow Diagram:
Caption: Workflow for acquiring an IR spectrum.
IR Spectrum of this compound: A Functional Group Fingerprint
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
Key IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium | N-H stretch (primary amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch |
| ~1600, ~1480, ~1440 | Medium-Strong | Aromatic C=C stretching |
| ~1250, ~1040 | Strong | C-O-C asymmetric & symmetric stretch |
| ~1090 | Strong | C-N stretch |
Analysis of the IR Spectrum:
-
N-H Stretching (3300-3400 cm⁻¹): The presence of a primary amine is confirmed by two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (2850-3100 cm⁻¹): The spectrum shows absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).
-
Aromatic C=C Stretching (~1600-1440 cm⁻¹): Multiple sharp bands in this region are characteristic of the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
-
C-O-C Stretching (~1250, ~1040 cm⁻¹): Strong absorptions in this region are characteristic of the asymmetric and symmetric stretching of the C-O-C bonds in the methylenedioxy group, which is a type of ether linkage.
-
C-N Stretching (~1090 cm⁻¹): A medium to strong absorption in this region corresponds to the stretching vibration of the C-N bond.
Part 3: Mass Spectrometry (MS)
The Power of Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum provides two crucial pieces of information:
-
Molecular Ion Peak (M⁺•): This peak corresponds to the intact molecule with one electron removed, and its m/z value gives the molecular weight of the compound.
-
Fragmentation Pattern: The molecule breaks apart into smaller, charged fragments. This pattern is a "fingerprint" of the molecule and can be used to deduce its structure.
Experimental Protocol for Mass Spectrometry Analysis
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum.
-
Ionization: The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺•) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Mass Spectrometry Experimental Workflow Diagram:
Caption: Workflow for acquiring a mass spectrum.
Mass Spectrum of this compound: Molecular Weight and Structural Clues
The mass spectrum of this compound confirms its molecular weight and reveals a characteristic fragmentation pattern.
Mass Spectrometry Data for this compound:
| m/z | Relative Intensity | Proposed Fragment |
| 151 | High | [M]⁺• (Molecular Ion) |
| 150 | Moderate | [M-H]⁺ |
| 134 | Low | [M-NH₃]⁺• |
| 122 | Moderate | [M-CH₂NH]⁺• |
| 93 | Moderate | [C₆H₅O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 30 | High | [CH₂NH₂]⁺ |
Analysis of the Mass Spectrum:
-
Molecular Ion Peak (m/z 151): The peak at m/z 151 corresponds to the molecular weight of this compound (C₈H₉NO₂), confirming its elemental composition.
-
Fragmentation Pattern: The fragmentation of benzylamines is well-documented. The major fragmentation pathways for this compound likely include:
-
Loss of a hydrogen atom (m/z 150): Formation of a stable iminium ion.
-
Loss of ammonia (m/z 134): This is a less favorable fragmentation for primary benzylamines compared to the loss of the amine group.
-
Benzylic cleavage: The bond between the benzylic carbon and the nitrogen is weak and can cleave to form the tropylium ion or other resonant-stabilized cations. The peak at m/z 30 ([CH₂NH₂]⁺) is a result of the cleavage of the C-C bond between the aromatic ring and the aminomethyl group.
-
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation. The data and protocols presented in this guide serve as a reliable reference for researchers, scientists, and drug development professionals, ensuring the accurate identification and quality control of this important chemical entity.
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(Aminomethyl)-1,3-benzodioxole
Introduction
2-(Aminomethyl)-1,3-benzodioxole, a molecule of significant interest within neuropharmacological research, belongs to a class of compounds characterized by the benzodioxole moiety. Its structural architecture bears a striking resemblance to well-characterized psychoactive compounds, most notably 3,4-methylenedioxyamphetamine (MDA) and its derivatives. This structural analogy provides a foundational hypothesis for its mechanism of action, suggesting a primary interaction with monoamine neurotransmitter systems. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the predicted mechanism of action of this compound, grounded in the established pharmacology of its close analogs. Furthermore, this guide will detail the essential experimental protocols required to empirically validate and quantify its neuropharmacological profile.
Predicted Core Mechanism: A Monoamine Releasing Agent
Based on its structural similarity to phenylisopropylamines such as MDA, this compound is hypothesized to function as a monoamine transporter substrate, leading to the non-vesicular release of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from presynaptic neurons. This action is distinct from that of reuptake inhibitors, which merely block the transporters. A releasing agent, in contrast, is transported into the neuron and disrupts the vesicular storage of neurotransmitters, leading to a reversal of transporter function and subsequent efflux of monoamines into the synapse.
The primary molecular targets for this compound are predicted to be the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Structure-activity relationships of related compounds suggest that this compound likely exhibits a preferential affinity for SERT, positioning it as a potential serotonin-releasing agent (SRA)[1][2]. The amphetamine-like backbone of its analogs is a key structural feature that typically confers activity as a monoamine releaser[1][3].
The anticipated downstream effects of this monoamine release would be a significant increase in the synaptic concentrations of serotonin, and to a lesser extent, dopamine and norepinephrine. This elevation in neurotransmitter levels would, in turn, lead to the activation of a wide array of postsynaptic receptors, mediating the compound's overall physiological and behavioral effects. It is important to note that many compounds in this class also exhibit direct agonist activity at various serotonin receptor subtypes, particularly the 5-HT2 family, which may contribute to their overall pharmacological profile[4].
Visualizing the Hypothesized Mechanism of Action
The following diagram illustrates the predicted interaction of this compound with the serotonin transporter and the subsequent release of serotonin.
Caption: Predicted mechanism of this compound as a serotonin releasing agent.
Key Experimental Protocols for Mechanistic Elucidation
To empirically determine the mechanism of action of this compound, a series of in vitro assays are essential. The following protocols are foundational for characterizing the interaction of novel compounds with monoamine transporters.
Radioligand Binding Assays for Monoamine Transporters
This protocol determines the affinity of this compound for SERT, DAT, and NET by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or cortex for NET) or cells expressing the recombinant human transporters in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors)[5].
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris[5].
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g)[5].
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80 °C[5].
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay)[5].
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a known concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of this compound[5][6].
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes)[5].
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound from the free radioligand[7].
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand[5].
-
Measure the radioactivity retained on the filters using a scintillation counter[5].
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known non-radioactive ligand) from total binding.
-
Plot the specific binding as a function of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[5].
-
Synaptosome Neurotransmitter Release Assay
This assay directly measures the ability of this compound to induce the release of monoamines from isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation:
-
Rapidly dissect and homogenize brain regions rich in the desired monoamine terminals (e.g., striatum for dopamine, hippocampus/cortex for serotonin) in ice-cold, buffered sucrose solution (e.g., 0.32 M sucrose with HEPES buffer)[8][9].
-
Perform differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove larger debris, followed by a higher-speed spin to pellet the crude synaptosomes[8][9].
-
For higher purity, the crude synaptosomal pellet can be further purified using a sucrose or Ficoll density gradient[1].
-
Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) and allow it to equilibrate[4].
-
-
Neurotransmitter Loading and Release:
-
Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine) by incubating them in the presence of the radiolabel[4].
-
Wash the synaptosomes to remove excess extracellular radiolabel.
-
Initiate the release experiment by adding varying concentrations of this compound to the synaptosome suspension.
-
After a defined incubation period, terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.
-
Measure the amount of radioactivity in the supernatant (released neurotransmitter) and in the synaptosome pellet (retained neurotransmitter) using a scintillation counter.
-
-
Data Analysis:
-
Express the release as a percentage of the total neurotransmitter content (supernatant + pellet).
-
Plot the percentage of release as a function of the concentration of this compound.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal release).
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the synaptosome neurotransmitter release assay.
References
- 1. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model [mdpi.com]
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- 4. bio-protocol.org [bio-protocol.org]
- 5. giffordbioscience.com [giffordbioscience.com]
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- 7. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 2-(Aminomethyl)-1,3-benzodioxole Derivatives
Abstract
The 1,3-benzodioxole moiety, a privileged heterocyclic system found in numerous natural products and synthetic compounds, serves as a critical pharmacophore in modern drug discovery. When functionalized with a 2-(aminomethyl) group, this scaffold gives rise to a class of derivatives with a remarkably broad and potent spectrum of biological activities. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, multifaceted biological effects, and mechanisms of action of these compounds. We will delve into their significant anticancer properties, primarily mediated through the inhibition of the thioredoxin system; their potent and selective activity within the central nervous system as serotonin receptor agonists; and their promising antimicrobial capabilities. This document synthesizes current research, presents key experimental data in a comparative format, details essential protocols for biological evaluation, and explores the underlying structure-activity relationships that govern the efficacy of these versatile molecules.
The 1,3-Benzodioxole Scaffold: A Foundation for Bioactivity
The 1,3-benzodioxole ring system, characterized by a benzene ring fused to a five-membered dioxole ring, is a cornerstone of medicinal chemistry. Its prevalence in nature, most notably in compounds like safrole from sassafras oil, has long signaled its potential for biological interaction.[1][2] This structural motif is also present in established clinical agents, such as the anticancer drug etoposide, underscoring its therapeutic relevance.[1] The introduction of an aminomethyl group at the 2-position creates a key point for structural diversification and interaction with biological targets, leading to a wide array of pharmacological effects.
Synthetic Strategies for 2-(Aminomethyl)-1,3-benzodioxole Derivatives
The synthesis of these derivatives often leverages naturally abundant precursors, providing an efficient and cost-effective route to novel compounds. A common and effective strategy begins with safrole, a readily available natural product.[1]
General Synthesis Workflow
The transformation from a natural precursor to a biologically active derivative involves a multi-step process. The causality behind this sequence is to first introduce functional groups onto the stable benzodioxole ring that allow for subsequent coupling with amino moieties. Nitration and oxidation are classical organic reactions chosen for their reliability in functionalizing aromatic systems, creating a carboxylic acid handle essential for amide bond formation.
Caption: Generalized workflow for synthesizing 1,3-benzodioxole derivatives from safrole.
Detailed Protocol: Synthesis of Amino-Acyl Derivatives from Safrole
This protocol outlines a validated method for creating peptidyl derivatives, a common subclass of the target compounds.[1][2] The choice of dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) is critical as this combination is a gold standard in peptide synthesis for efficiently forming amide bonds while minimizing side reactions and racemization.
-
Nitration: Dissolve the 1,3-benzodioxole starting material (e.g., safrole) in glacial acetic acid. Add nitric acid dropwise while maintaining a controlled temperature to achieve selective nitration at the 5-position of the ring.[1]
-
Oxidation: The nitrated intermediate is then oxidized, for instance, using a two-phase system with potassium permanganate (KMnO4) and a phase transfer catalyst to convert the allyl group into a carboxylic acid.[1]
-
Amide Coupling:
-
Dissolve the resulting carboxylic acid intermediate in an appropriate aprotic solvent (e.g., dichloromethane).
-
Add 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid by forming an active ester in situ.
-
Introduce the desired amino acid or amine component to the reaction mixture.
-
Stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
-
Purification: The final product is purified using standard techniques such as column chromatography to yield the desired this compound derivative.[1]
Diverse Biological Activities and Mechanisms of Action
The functionalized 1,3-benzodioxole scaffold has proven to be a versatile platform, yielding derivatives with potent activities against cancer, central nervous system disorders, and microbial infections.
Anticancer and Cytotoxic Properties
A significant body of research highlights the anticancer potential of 1,3-benzodioxole derivatives.[3][4][5] These compounds have demonstrated growth inhibitory activity against a wide range of human tumor cell lines.[3]
Mechanism: Inhibition of Thioredoxin Reductase (TrxR) and Induction of Oxidative Stress
A primary mechanism for their anticancer effect involves the inhibition of the thioredoxin (Trx) system.[6] TrxR is an enzyme crucial for maintaining cellular redox balance and is often overexpressed in cancer cells, making it an attractive therapeutic target. By inhibiting TrxR, these derivatives disrupt redox homeostasis, leading to an accumulation of reactive oxygen species (ROS). This surge in ROS induces high levels of oxidative stress, which in turn triggers apoptotic cell death pathways, selectively eliminating cancer cells.[4][7]
Caption: Pathway of TrxR inhibition by benzodioxole derivatives leading to apoptosis.
Data Presentation: In Vitro Cytotoxicity of Arsenical-Conjugated Derivatives
To enhance tumor targeting and efficacy, 1,3-benzodioxole moieties have been conjugated with arsenicals. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these conjugates against various cancer and normal cell lines.[7]
| Compound | Molm-13 (Leukemia) | NB4 (Leukemia) | HeLa (Cervical Cancer) | 4T1 (Breast Cancer) | COS-7 (Normal) | PBMC (Normal) |
| PZ2 | 0.44 µM | 0.81 µM | 0.70 µM | 0.90 µM | > 10 µM | > 10 µM |
| DAZ2 | 0.35 µM | 0.58 µM | 0.65 µM | 0.53 µM | > 10 µM | > 10 µM |
| TAZ2 | 0.33 µM | 0.51 µM | 0.60 µM | 0.49 µM | > 10 µM | > 10 µM |
| PZ5 | 0.30 µM | 0.43 µM | 0.51 µM | 0.35 µM | > 10 µM | > 10 µM |
| DAZ5 | 0.25 µM | 0.39 µM | 0.45 µM | 0.31 µM | > 10 µM | > 10 µM |
| TAZ5 | 0.22 µM | 0.35 µM | 0.41 µM | 0.29 µM | > 10 µM | > 10 µM |
| Data sourced from Molecules (2020).[7] |
Central Nervous System (CNS) Activity
Certain this compound derivatives exhibit potent and selective effects on the central nervous system, particularly as anxiolytics and antidepressants.[8]
Mechanism: Serotonin 1A (5-HT1A) Receptor Agonism
A key example is the compound MKC-242, which has been extensively studied for its high affinity and selective agonist activity at the serotonin 1A (5-HT1A) receptor.[9] The 5-HT1A receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase. This reduces intracellular levels of cyclic AMP (cAMP), leading to neuronal hyperpolarization and a decrease in neuronal firing rate. This modulation of the serotonergic system is a well-established mechanism for producing anxiolytic and antidepressant effects.[8][9]
Caption: Signaling pathway for 5-HT1A receptor agonists like MKC-242.
Studies have shown that MKC-242 possesses potent anxiolytic and antidepressant properties in various animal models, with a longer-lasting effect compared to other azapirone drugs like buspirone.[8][10]
Antimicrobial and Antibiofilm Activity
Derivatives of the 1,3-benzodioxole scaffold have also emerged as promising antimicrobial agents.[11] They have shown activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[12]
Data Presentation: Minimum Inhibitory Concentrations (MIC) of Indolyl-Benzimidazole Derivatives
The following table presents the MIC values for a series of benzimidazole derivatives containing the 1,3-benzodioxole moiety, highlighting their potency against clinically relevant microbes.[12]
| Compound | S. aureus (MRSA) | M. smegmatis | C. albicans |
| 3ag | 62.5 µg/mL | 3.9 µg/mL | 3.9 µg/mL |
| 3ao | < 1 µg/mL | 125 µg/mL | 31.3 µg/mL |
| 3aq | < 1 µg/mL | 62.5 µg/mL | 3.9 µg/mL |
| 3ad | 3.9 µg/mL | 125 µg/mL | 62.5 µg/mL |
| Data sourced from Molecules (2023).[12] |
Notably, some of these compounds also exhibit excellent antibiofilm activity, indicating their potential to combat persistent and resistant infections.[12]
Other Notable Bioactivities
The versatility of this scaffold extends beyond the areas above:
-
Auxin Receptor Agonism: Certain N-(benzo[d][1][3]dioxol-5-yl) acetamides act as potent agonists of the auxin receptor TIR1, promoting significant root growth in plants, which could have applications in agriculture.[13][14]
-
Anti-hyperlipidemia: Fibrate derivatives incorporating the 1,3-benzodioxole structure have demonstrated the ability to reduce plasma triglycerides, total cholesterol, and LDL-C in animal models.[4]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of research in this field, standardized protocols are essential. The following are self-validating methodologies for assessing the key biological activities discussed.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. This protocol is fundamental for screening compounds for anticancer activity.[7]
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (like DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microbe, no compound) and a negative control (medium, no microbe).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
Derivatives of this compound represent a highly versatile and promising class of biologically active molecules. Their demonstrated efficacy in oncology, neuroscience, and infectious disease highlights the therapeutic potential of this chemical scaffold. The ability to synthesize these compounds from abundant natural precursors further enhances their appeal for drug development.
Future research should focus on several key areas:
-
Lead Optimization: Systematically modify the core structure and substituents to improve potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.
-
Mechanism Elucidation: While primary mechanisms like TrxR inhibition and 5-HT1A agonism are known, further studies are needed to uncover other potential targets and off-target effects.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic window.
-
Combating Resistance: In both cancer and infectious disease, these compounds should be investigated in combination therapies to overcome existing drug resistance mechanisms.
By continuing to explore the rich chemistry and biology of this scaffold, the scientific community can unlock new therapeutic agents to address significant unmet medical needs.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzodioxan derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), with anxiolytic-like and antidepressant-like effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 14. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Benzodioxole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 2-(Aminomethyl)-1,3-benzodioxole Analogues and Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
The 1,3-benzodioxole ring system, often referred to as the methylenedioxyphenyl (MDP) group, represents a quintessential "privileged scaffold" in medicinal chemistry. This structural motif is prevalent in numerous natural products and has been ingeniously incorporated into a vast array of synthetic molecules, demonstrating a remarkable versatility in biological interactions.[1][2] Its unique electronic properties, stemming from the fusion of an electron-rich dioxole ring with a benzene core, confer metabolic stability and specific binding characteristics.[3] This guide focuses on a particularly valuable subclass: this compound and its derivatives. These compounds serve as foundational building blocks for agents targeting a wide spectrum of diseases, from central nervous system disorders to cancer and metabolic conditions. Our exploration will delve into the synthesis, pharmacology, and structure-activity relationships that make this scaffold a continuing source of therapeutic innovation.
Core Chemistry and Synthesis Strategies
The inherent stability and reactivity of the 1,3-benzodioxole core make it an ideal starting point for complex molecular design.[3] The aminomethyl side chain introduces a critical basic handle for modulating solubility and forming interactions with biological targets.
Foundational Synthesis of the 1,3-Benzodioxole Ring
The construction of the core ring system is most commonly achieved through the condensation of catechol (1,2-dihydroxybenzene) with a methylene source. This approach is both efficient and scalable.
Protocol 1: Catechol-based Synthesis of 1,3-Benzodioxole
-
Principle: This is an acid-catalyzed acetalization reaction. Catechol reacts with a dihalomethane or, more commonly, an equivalent methylene source, to form the five-membered dioxole ring.[1][4] The use of a solid acid catalyst can improve yields and simplify purification.[4]
-
Step-by-Step Methodology:
-
Reactor Setup: To a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark or water segregator, add catechol (1.0 eq) and the chosen aldehyde or ketone (1.2 eq).[4]
-
Solvent and Catalyst: Add an entrainer solvent such as cyclohexane or toluene. Introduce the acid catalyst. While traditional strong acids like HCl or H₂SO₄ can be used, a carbon-based solid acid (e.g., 2.5g per mole of catechol) is preferred for its high conversion rates (>80%) and selectivity (>95%).[4]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water generated during the reaction is removed azeotropically and collected in the water segregator.
-
Monitoring: Monitor the reaction progress by sampling and analysis (e.g., TLC or GC-MS) until no more water is produced.
-
Workup: After completion, cool the reaction mixture. The catalyst can be filtered off. The organic layer is washed with a saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 1,3-benzodioxole.
-
Derivatization: Introducing the Aminomethyl Moiety and Analogues
With the core scaffold in hand, numerous strategies exist to introduce the key aminomethyl group and build further complexity. A common and versatile approach begins with a brominated benzodioxole intermediate, which can then be elaborated using modern coupling and substitution reactions.
Workflow: Synthesis of Advanced Derivatives via Suzuki-Miyaura Coupling
Protocol 2: Suzuki-Miyaura Coupling for Aryl Derivatization [2][5]
-
Principle: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of a C-C bond between an aryl halide (Compound 4) and an arylboronic acid. It enables vast diversification of the benzodioxole scaffold.
-
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry, two-necked flask under a nitrogen or argon atmosphere, add the aryl bromide substrate (e.g., Compound 4, 1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent System: Add a degassed solvent mixture, typically toluene and water or dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C with stirring for 4-12 hours. The choice of temperature and time is substrate-dependent and should be optimized.
-
Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent. Purify the residue by flash column chromatography on silica gel to obtain the final coupled product.
-
Pharmacological Profiles and Therapeutic Applications
Derivatives of this compound exhibit a wide range of biological activities, underscoring the scaffold's value in drug development.[6]
Anticancer and Antitumor Activity
Several 1,3-benzodioxole derivatives have demonstrated potent anticancer activity through diverse mechanisms.[7][8][9] A particularly innovative strategy involves conjugating the benzodioxole moiety with arsenical precursors to enhance their therapeutic index.[10][11]
-
Mechanism of Action: Thioredoxin System Inhibition: The thioredoxin (Trx) system is a critical antioxidant system often upregulated in cancer cells to manage oxidative stress. The 1,3-benzodioxole moiety can inhibit cytochrome P450 enzymes, extending the in-vivo retention time of the conjugated arsenical.[10] The arsenical component, in turn, potently inhibits thioredoxin reductase (TrxR), leading to a surge in reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis of the cancer cell.[10][11]
Central Nervous System (CNS) Activity
The scaffold is present in compounds with significant CNS activity. A key example is MKC-242, which demonstrates the potential for developing highly selective agents for psychiatric disorders.
-
MKC-242 (5-{3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy}-1,3-benzodioxole HCl): This compound is a potent and selective serotonin 1A (5-HT1A) receptor agonist.[12] In animal models, it exhibits strong anxiolytic and antidepressant-like effects with a favorable side-effect profile compared to older drugs like buspirone.[12] This highlights the utility of the benzodioxole core in designing ligands for G-protein coupled receptors.
Metabolic and Other Disorders
Research has also uncovered the potential of these derivatives in treating metabolic diseases.
-
Antidiabetic Agents: Certain benzodioxole carboxamide derivatives have been identified as potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[13] This inhibitory action can help manage post-prandial hyperglycemia.
-
Antihyperlipidemic Agents: Fibrate derivatives incorporating the 1,3-benzodioxole structure have shown superior activity in reducing plasma triglycerides (TG), total cholesterol (TC), and LDL-cholesterol in animal models of hyperlipidemia.[14]
| Derivative Class | Therapeutic Area | Target/Mechanism | Reported Activity (Example) | Reference |
| Benzodioxole Carboxamides | Antidiabetic | α-Amylase Inhibition | IC₅₀ values of 2.57 and 4.28 µg/mL | [13] |
| Benzodioxole-Arsenical Conjugates | Anticancer | Thioredoxin Reductase (TrxR) Inhibition | Selective inhibition of cancer cell lines | [10] |
| MKC-242 | CNS (Anxiolytic) | Serotonin 1A (5-HT1A) Receptor Agonist | Increased punished drinking at 0.0625 mg/kg | [12] |
| Benzodioxole Fibrates | Antihyperlipidemic | Lipid Metabolism Modulation | Significant reduction in plasma TG, TC, LDL-C | [14] |
| N-aryl-acetamides | Plant Growth | Auxin Receptor (TIR1) Agonist | Promoted root growth greater than NAA | [15][16] |
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is the central goal of medicinal chemistry.[17][18] For the this compound scaffold, SAR studies provide a rational basis for designing more potent and selective molecules.[19]
-
Region A (Aromatic Ring): Substitution on the benzene ring is a primary strategy for modulating activity. The position, size, and electronic nature (electron-donating vs. electron-withdrawing) of substituents can drastically alter target affinity and selectivity.[20] For example, in a series of 1,4-dihydropyridine derivatives, the position of electron-withdrawing groups on an attached phenyl ring was critical for receptor binding activity.[20]
-
Region B (Aminomethyl Side Chain): The nature of the amine is crucial for activity.
-
Primary vs. Secondary/Tertiary Amines: N-alkylation or N-arylation can influence lipophilicity, pKa, and the ability to form hydrogen bonds.
-
Chain Length: Altering the length of the linker between the amine and the ring system can optimize the geometry for receptor fitting.
-
-
Region C (Dioxole Bridge): While less commonly modified, substitutions at the C2 position of the dioxole ring can impact the overall conformation and metabolic stability of the molecule.
Guiding Principle: SAR analysis is an iterative process. A structural modification is made, and the resulting change in activity is measured. If an analogue shows reduced or no activity, the original functional group is likely essential for binding; if activity is unaffected or improved, the modification can be explored further.[17] This systematic approach allows researchers to build a comprehensive map of the chemical space around a lead compound.[21]
Analytical and Characterization Protocols
Rigorous structural confirmation and purity assessment are non-negotiable in drug development. A combination of spectroscopic and spectrometric techniques is employed.
Protocol 3: Standard Characterization of a Novel Derivative
-
Principle: To unambiguously determine the chemical structure and confirm the purity of a newly synthesized compound.
-
Methodologies:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Provides information on the number and environment of protons. Key diagnostic signals for this scaffold include a characteristic singlet for the two -O-CH₂-O- protons around 6.0 ppm and signals for the aromatic protons.[7][22]
-
¹³C NMR: Shows the chemical environment of each carbon atom, confirming the carbon skeleton.[22]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
Identifies the presence of key functional groups. For instance, an amide derivative would show a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹.[22]
-
-
Advanced Techniques:
-
Microcrystal Electron Diffraction (MicroED): For challenging compounds that do not form large single crystals, MicroED can be used to determine the three-dimensional atomic structure from nanocrystals.[13][22]
-
Crystalline Sponge Method: This novel technique allows for the X-ray crystallographic analysis of liquids or oils by absorbing them into a porous crystalline framework, enabling structure determination without direct crystallization of the analyte.[23]
-
-
Conclusion and Future Outlook
The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The chemical tractability of the core allows for extensive diversification, leading to compounds with highly specific activities across a range of biological targets, from CNS receptors to metabolic enzymes and regulators of cell death. Future research will likely focus on leveraging computational drug design to more precisely predict the interactions of novel analogues, exploring new therapeutic areas, and developing innovative synthetic methodologies to access increasingly complex molecular architectures. The multifaceted biological activities demonstrated by this class of compounds ensure their enduring relevance in the field of medicinal chemistry.[14]
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- 11. mdpi.com [mdpi.com]
- 12. Novel benzodioxan derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), with anxiolytic-like and antidepressant-like effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model | MDPI [mdpi.com]
- 14. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 15. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 18. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, cytotoxicity, and structure-activity relationship (SAR) studies of andrographolide analogues as anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. electronicsandbooks.com [electronicsandbooks.com]
- 22. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-(Aminomethyl)-1,3-benzodioxole and its Congeners
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 2-(Aminomethyl)-1,3-benzodioxole, a heterocyclic compound built upon the well-known 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) scaffold. While the parent compound itself is a valuable synthetic intermediate, its derivatives have garnered significant interest across various scientific disciplines, from medicinal chemistry to materials science. The 1,3-benzodioxole moiety is present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] However, its metabolic fate, particularly its interaction with the cytochrome P450 (CYP450) enzyme system, presents both challenges and opportunities in drug design, marking it as a critical "structural alert" for development professionals.[3] This document delves into the synthesis, chemical properties, pharmacological significance, metabolic pathways, and analytical methodologies associated with this class of compounds, offering a holistic view for researchers in the field.
Introduction to the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole ring system consists of a benzene ring fused to a five-membered dioxole ring. This structural motif is the core of many bioactive molecules, including the natural product safrole, and serves as a foundational building block in the synthesis of pharmaceuticals and agrochemicals.[4][5] Its derivatives have been investigated for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.[2][5][6] The aminomethyl substituent at the 2-position introduces a primary amine, a versatile functional group that allows for extensive chemical modification and serves as a key pharmacophore for interacting with biological targets. Understanding the nuanced chemistry and biology of this scaffold is paramount for its effective application in modern research and development.
Synthesis and Chemical Properties
The synthesis of this compound can be approached through several established organic chemistry routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.
General Synthetic Pathways
Two common strategies for introducing the aminomethyl group are reductive amination of a corresponding aldehyde and the Gabriel synthesis from a halomethyl intermediate.
-
Reductive Amination: This is a highly versatile and widely used one-pot reaction.[7][8] It begins with the condensation of an aldehyde, in this case, 1,3-benzodioxole-2-carbaldehyde, with an ammonia source to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the imine in the presence of the starting aldehyde.[9]
-
Gabriel Synthesis: This classic method provides an efficient route to primary amines while avoiding the over-alkylation often seen with direct alkylation of ammonia.[10][11] The synthesis starts with 2-(halomethyl)-1,3-benzodioxole, which is reacted with potassium phthalimide.[12] The resulting N-alkylated phthalimide intermediate effectively "protects" the nitrogen atom. The final primary amine is then liberated by hydrazinolysis (using hydrazine) or acidic hydrolysis.[11][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Building Blocks for Drug Candidates - 1,3-Benzodioxole core [chem-space.com]
- 3. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 6. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Gabriel Synthesis [organic-chemistry.org]
- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and History of 2-(Aminomethyl)-1,3-benzodioxole
A Comprehensive Exploration for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the discovery, history, and synthesis of 2-(Aminomethyl)-1,3-benzodioxole, a significant scaffold in medicinal chemistry. Known by several synonyms including homopiperonylamine and 3,4-methylenedioxyphenethylamine (MDPEA), this compound serves as a foundational structure for a range of biologically active molecules. This document delves into its origins, key synthetic methodologies, and the pharmacological context that continues to drive interest in its derivatives.
Introduction: The Significance of the 1,3-Benzodioxole Moiety
The 1,3-benzodioxole core is a prevalent structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] This heterocyclic system is a key component in compounds with applications ranging from insecticides to therapeutics for central nervous system disorders.[2][3] The unique electronic properties of the methylenedioxy bridge impart distinct chemical reactivity and pharmacological profiles to its derivatives. This compound represents a fundamental phenethylamine analog within this class, serving as a crucial building block and a subject of study in its own right.
Discovery and Historical Context: From Obscurity to a Precursor of Interest
The history of this compound is intertwined with the broader exploration of phenethylamine derivatives and their psychoactive and physiological effects.
Early Investigations: The compound, under the name 3,4-methylenedioxyphenethylamine (MDPEA), was first described in the scientific literature by Gordon Alles by 1959.[4] In the 1950s, it was investigated at Edgewood Arsenal under the codename EA-1297, with human administration documented as early as 1952.[4]
Inclusion in PiHKAL: Famed chemist Alexander Shulgin included MDPEA in his comprehensive 1991 book, "PiHKAL (Phenethylamines I Have Known and Loved)," further cementing its place in the scientific record of psychoactive compounds.[4]
A Precursor to Entactogens: this compound is structurally related to the well-known entactogen 3,4-methylenedioxyamphetamine (MDA) and is a parent compound to a large family of such substances, including 3,4-methylenedioxymethamphetamine (MDMA).[4] This relationship has made its synthesis and chemistry a subject of interest in forensic and medicinal chemistry.[5]
Foundational Synthesis: The Reeve and Eareckson Method
A cornerstone in the synthesis of this compound is the hydrogenation of 3,4-methylenedioxybenzyl cyanide. A notable method was developed by Wilkins Reeve and William M. Eareckson III, utilizing a Raney cobalt catalyst.[2][6]
Rationale for Experimental Choices
The choice of a Raney cobalt catalyst is significant. While other catalysts like palladium on carbon can be used for the hydrogenation of nitriles, Raney cobalt is often favored for its efficacy in reducing nitriles to primary amines with good yields. The conditions of the reaction, including the use of a solvent like ethanol saturated with ammonia, are crucial for minimizing the formation of secondary and tertiary amine byproducts, a common issue in nitrile reduction. The ammonia helps to suppress the reaction of the initially formed primary amine with the intermediate imine.
Experimental Protocol: Hydrogenation of 3,4-Methylenedioxybenzyl Cyanide
Starting Material: 3,4-Methylenedioxybenzyl cyanide
Reagents and Catalyst:
-
Ethanol (anhydrous)
-
Ammonia gas
-
Raney cobalt catalyst
-
Hydrogen gas
Procedure:
-
A solution of 3,4-methylenedioxybenzyl cyanide in anhydrous ethanol, saturated with ammonia, is prepared.
-
The Raney cobalt catalyst is carefully added to the solution under an inert atmosphere.
-
The mixture is transferred to a high-pressure hydrogenation apparatus.
-
The reaction is carried out under hydrogen pressure at an elevated temperature.
-
Upon completion of the reaction (as monitored by the cessation of hydrogen uptake), the mixture is cooled, and the catalyst is carefully filtered off.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved through distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Caption: Synthesis of this compound.
Alternative Synthetic Approaches
While the hydrogenation of the corresponding benzyl cyanide is a primary route, other methods for synthesizing 1,3-benzodioxole derivatives exist and can be adapted. These often involve multi-step sequences starting from more readily available precursors like piperonal.[5] For instance, a synthetic route could involve the conversion of piperonal to its oxime, followed by reduction to the amine.
Pharmacological Profile and Derivatives of Interest
Intrinsic Activity of this compound
According to Shulgin, this compound is orally inactive at doses up to 300 mg, which is likely attributable to extensive first-pass metabolism by monoamine oxidase (MAO).[4] However, when administered intravenously to dogs, it exhibits sympathomimetic effects, being roughly half as potent as phenethylamine in this regard.[4]
MKC-242: A Promising Anxiolytic and Antidepressant Derivative
The therapeutic potential of the this compound scaffold is highlighted by the development of derivatives such as MKC-242 (5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl).[6] This compound has demonstrated potent anxiolytic and antidepressant-like properties in animal models.[6] Its mechanism of action is mediated through the activation of serotonin 1A receptors.[6] The success of MKC-242 underscores the value of the 1,3-benzodioxole moiety as a privileged scaffold in the design of novel central nervous system agents.
Caption: Mechanism of action for MKC-242.
Tabular Summary of Key Data
| Compound/Derivative | Common Name(s) | Key Discovery/Mention | Primary Synthesis Method | Noteworthy Pharmacological Activity |
| This compound | Homopiperonylamine, MDPEA, EA-1297 | Described by Gordon Alles (by 1959); Studied at Edgewood Arsenal (1950s)[4] | Hydrogenation of 3,4-methylenedioxybenzyl cyanide[2][6] | Sympathomimetic (intravenous); Orally inactive due to MAO metabolism[4] |
| MKC-242 | N/A | Abe et al. (1996)[6] | Multi-step synthesis involving the 1,3-benzodioxole scaffold | Potent anxiolytic and antidepressant-like effects via 5-HT1A receptor agonism[6] |
Conclusion
This compound holds a significant, albeit somewhat understated, position in the history of medicinal and psychoactive chemistry. From its early, clandestine investigations to its role as a foundational precursor for more complex molecules, its scientific journey is a compelling narrative. The development of highly active derivatives like MKC-242 continues to validate the 1,3-benzodioxole moiety as a valuable scaffold for modern drug discovery, particularly in the realm of neuroscience. For researchers and drug development professionals, an understanding of the history and synthesis of this core structure provides a crucial foundation for the rational design of novel therapeutic agents.
References
- 1. Reinforcing effects of phenethylamine analogs found in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[1,2,5]triazepine derivatives | Research Results in Pharmacology [rrpharmacology.ru]
- 4. 3,4-Methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]
- 5. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzodioxan derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), with anxiolytic-like and antidepressant-like effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (1,3-Benzodioxol-2-yl)methanamine: Structure, Synthesis, and Therapeutic Potential
Executive Summary: The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products, pharmaceuticals, and agrochemicals. Its unique electronic and structural properties make it a valuable building block in drug discovery. This guide provides a comprehensive technical overview of a specific, less common derivative: 2-(Aminomethyl)-1,3-benzodioxole, more formally known as (1,3-benzodioxol-2-yl)methanamine. While most derivatives feature substitution on the aromatic ring, this compound's functionalization at the C2 acetal carbon presents distinct synthetic challenges and opportunities. This document details its chemical identity, proposes a robust synthetic pathway with detailed protocols, and explores its potential applications for researchers in drug development.
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Structure
The formal IUPAC name for the target compound is (1,3-benzodioxol-2-yl)methanamine . The numbering of the 1,3-benzodioxole ring system assigns positions 1 and 3 to the oxygen atoms, position 2 to the acetal carbon, and positions 4 through 7 to the carbons of the fused benzene ring. The structure consists of a primary aminomethyl group (-CH₂NH₂) attached to this C2 position.
A related, but structurally distinct isomer is 5-(aminomethyl)-1,3-benzodioxole (piperonylamine), where the aminomethyl group is attached to the aromatic ring. The shift in substitution from the electron-rich aromatic ring to the acetal carbon significantly alters the molecule's steric and electronic profile.
Structure of (1,3-benzodioxol-2-yl)methanamine
Caption: Chemical structure of (1,3-benzodioxol-2-yl)methanamine.
Physicochemical Properties
Quantitative data for this specific molecule is not widely published. The following properties are computed based on its structure and serve as a predictive baseline for experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₉NO₂ | - |
| Molecular Weight | 151.16 g/mol | - |
| XLogP3 | 0.8 | PubChem CID: 154277097 (for a similar structure)[1] |
| Hydrogen Bond Donors | 1 | PubChem CID: 154277097 (for a similar structure)[1] |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 154277097 (for a similar structure)[1] |
| Topological Polar Surface Area | 38.3 Ų | PubChem CID: 154277097 (for a similar structure)[1] |
The 1,3-Benzodioxole Scaffold: A Privileged Structure in Drug Discovery
The 1,3-benzodioxole moiety is a cornerstone in medicinal chemistry, found in compounds with a wide array of biological activities.[2] Its prevalence stems from its role as a key structural component in many natural products and its ability to act as a bioisostere for catechol and guaiacol groups, often improving metabolic stability and pharmacokinetic properties.[3]
-
Pharmacological Significance: Derivatives of 1,3-benzodioxole have demonstrated anticancer, anti-inflammatory, antioxidant, and immunomodulatory activities.[2][4] For instance, Stiripentol is an anticonvulsant drug, and other derivatives have been investigated for their potent antinociceptive effects.[2]
-
Metabolic Interaction: A critical feature of the methylenedioxy bridge is its ability to inhibit cytochrome P450 (CYP) enzymes.[5] This interaction can modulate the metabolism of co-administered drugs, a property leveraged in both pharmaceutical and agrochemical formulations.
Functionalization at the C2 position, as in (1,3-benzodioxol-2-yl)methanamine, creates a chiral center (if substituted with two different groups) and provides a novel vector for chemical exploration compared to the more traditional aromatic substitutions.
Proposed Synthetic Pathway and Experimental Protocol
Direct synthesis routes for (1,3-benzodioxol-2-yl)methanamine are not well-documented. Therefore, a logical and robust multi-step synthesis is proposed, starting from commercially available catechol and employing standard, high-yield organic reactions.
Retrosynthetic Analysis
The primary amine can be synthesized via the reduction of a corresponding amide or nitrile. The amide is accessible from a carboxylic acid, which in turn can be formed from a C2-functionalized 1,3-benzodioxole. A practical approach involves the condensation of catechol with an appropriate three-carbon aldehyde synthon.
Retrosynthetic Pathway
Caption: Retrosynthesis of the target amine from catechol.
Detailed Step-by-Step Experimental Protocol
This protocol describes a self-validating system where the successful synthesis and characterization of each intermediate confirms the viability of the subsequent step.
Step 1: Synthesis of Ethyl 1,3-benzodioxole-2-carboxylate (Intermediate 1)
-
Rationale: This step forms the core benzodioxole ring system via an acid-catalyzed acetalization reaction between catechol and ethyl glyoxylate. Montmorillonite KSF clay is chosen as a heterogeneous, reusable, and efficient catalyst that simplifies workup.[6]
-
Procedure:
-
To a solution of catechol (1.0 eq) in anhydrous toluene (5 M) in a round-bottom flask equipped with a Dean-Stark apparatus, add ethyl glyoxylate (1.1 eq, 50% solution in toluene).
-
Add Montmorillonite KSF clay (15% by weight of catechol).
-
Heat the mixture to reflux (approx. 110-120°C) and monitor the azeotropic removal of water. Continue reflux for 4-6 hours or until thin-layer chromatography (TLC) indicates complete consumption of catechol.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst. Wash the catalyst with ethyl acetate.
-
Combine the organic filtrates and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester.
-
Step 2: Synthesis of 1,3-Benzodioxole-2-carboxamide (Intermediate 2)
-
Rationale: The ester is converted to the primary amide using ammonia. This is a standard and high-yielding transformation.
-
Procedure:
-
Dissolve Ethyl 1,3-benzodioxole-2-carboxylate (1.0 eq) in methanol (2 M).
-
Bubble anhydrous ammonia gas through the solution at 0°C for 30 minutes, then seal the reaction vessel.
-
Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to yield the pure amide.
-
Step 3: Synthesis of (1,3-Benzodioxol-2-yl)methanamine (Target Compound)
-
Rationale: The amide is reduced to the target primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
-
Procedure:
-
To a flame-dried, three-neck flask under an inert argon atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 1 M).
-
Cool the suspension to 0°C in an ice bath.
-
Add 1,3-Benzodioxole-2-carboxamide (1.0 eq) portion-wise as a solid, controlling the rate of addition to maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF and ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude amine.
-
Purify via column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia system) or by conversion to its hydrochloride salt for crystallization.
-
Reactivity and Potential Applications
Chemical Reactivity
The primary amine of (1,3-benzodioxol-2-yl)methanamine is a versatile synthetic handle. It can readily undergo:
-
Acylation: Reaction with acyl chlorides or anhydrides to form a diverse library of amides. This is a common strategy in drug development to modulate solubility and target binding.[7]
-
Alkylation: Nucleophilic substitution or reductive amination reactions to yield secondary and tertiary amines, enabling fine-tuning of basicity and lipophilicity.
-
Carbamate/Urea Formation: Reaction with isocyanates or chloroformates to generate ureas and carbamates, which are common functional groups in bioactive molecules.
Potential as a Scaffold in Medicinal Chemistry
Given the broad bioactivity of the 1,3-benzodioxole core, this C2-aminated derivative represents a novel and unexplored building block for drug discovery programs.
-
CNS Agents: The structural similarity to phenethylamine scaffolds suggests potential applications in developing agents targeting central nervous system (CNS) receptors.
-
Anticancer Agents: Many complex 1,3-benzodioxole derivatives have been synthesized and evaluated for their in-vitro antitumor activity.[4][8] This scaffold could be used to develop new compounds that interfere with cancer cell signaling pathways.
-
Antifungal/Antimicrobial Agents: The 1,3-benzodioxole moiety has been incorporated into compounds with significant antifungal properties.[9] The aminomethyl group provides a key site for derivatization to optimize activity and selectivity.
Conclusion and Future Directions
(1,3-Benzodioxol-2-yl)methanamine is a structurally unique derivative of the pharmacologically significant 1,3-benzodioxole ring system. While not widely available, its synthesis is achievable through established chemical transformations, providing a valuable scaffold for medicinal chemistry. The placement of the amine at the C2 position offers a distinct three-dimensional arrangement compared to its aromatic-substituted isomers, opening new avenues for structure-activity relationship (SAR) studies. Future research should focus on the biological screening of this core and its derivatives against various therapeutic targets, particularly in oncology and neuroscience, to fully exploit its therapeutic potential.
References
- 1. 1,3-Benzodioxol-2-yl(phenyl)methanamine | C14H13NO2 | CID 154277097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Aminomethyl)-1,3-benzodioxole from Catechol
Introduction
2-(Aminomethyl)-1,3-benzodioxole, also known as homopiperonylamine, is a valuable building block in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. Its unique structure, featuring the rigid 1,3-benzodioxole scaffold and a reactive primary amine, makes it a sought-after intermediate in drug discovery. The 1,3-benzodioxole moiety is present in numerous natural products and has been associated with a variety of pharmacological activities.[1][2] This guide provides a comprehensive overview of a reliable synthetic route to this compound, commencing from the readily available starting material, catechol. The protocols detailed herein are designed for researchers and scientists in the field of organic synthesis and drug development, offering in-depth explanations of the experimental choices and methodologies.
Synthetic Strategy Overview
The most common and efficient pathway for the synthesis of this compound from catechol involves a three-step sequence. This strategy focuses on first constructing the core 1,3-benzodioxole ring system, followed by the introduction of a functional group handle at the desired position, which is then converted to the final aminomethyl group.
The overall transformation can be visualized as follows:
Caption: Overall synthetic workflow from catechol to the target compound.
This guide will provide detailed protocols for each of these critical steps.
Part 1: Synthesis of the 1,3-Benzodioxole Core
The initial and crucial step is the formation of the 1,3-benzodioxole ring from catechol. This is typically achieved through a methylenation reaction, where a methylene bridge is installed across the two hydroxyl groups of catechol.
Protocol 1: Methylenation of Catechol
This protocol utilizes a Williamson ether synthesis approach, reacting catechol with a methylene dihalide in the presence of a base.[3][4][5]
Reaction Scheme:
Caption: Methylenation of catechol to form 1,3-benzodioxole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Catechol | 110.11 | 11.0 g | 0.1 |
| Dichloromethane | 84.93 | 1.2 eq | 0.12 |
| Potassium Carbonate | 138.21 | 2.5 eq | 0.25 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a stirred solution of catechol (11.0 g, 0.1 mol) in N,N-dimethylformamide (DMF, 100 mL) in a round-bottom flask equipped with a reflux condenser, add potassium carbonate (34.5 g, 0.25 mol).
-
Heat the mixture to 80-90 °C.
-
Add dichloromethane (10.2 g, 0.12 mol) dropwise to the heated mixture over a period of 30 minutes.
-
After the addition is complete, continue to heat the reaction mixture at 100-110 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1,3-benzodioxole as a colorless oil.
Expert Insights:
-
The choice of a polar aprotic solvent like DMF or DMSO is crucial to facilitate the nucleophilic attack of the catecholate anion on dichloromethane.[3]
-
An excess of base is used to ensure the complete deprotonation of both hydroxyl groups of catechol.
-
The reaction temperature is a critical parameter; lower temperatures may lead to incomplete reaction, while excessively high temperatures can result in side products.
Part 2: Formylation of 1,3-Benzodioxole to Piperonal
With the 1,3-benzodioxole core in hand, the next step is the introduction of a formyl group at the 5-position to yield piperonal (1,3-benzodioxole-5-carbaldehyde). A common method for this transformation is the Vilsmeier-Haack reaction.
Protocol 2: Vilsmeier-Haack Formylation
This protocol employs a mixture of phosphorus oxychloride and DMF to generate the Vilsmeier reagent, which then acts as the formylating agent.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 1,3-benzodioxole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Benzodioxole | 122.12 | 12.2 g | 0.1 |
| Phosphorus Oxychloride | 153.33 | 1.1 eq | 0.11 |
| N,N-Dimethylformamide (DMF) | 73.09 | 3 eq | 0.3 |
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool DMF (21.9 g, 0.3 mol) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (16.9 g, 0.11 mol) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add 1,3-benzodioxole (12.2 g, 0.1 mol) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat at 90-100 °C for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice (200 g).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Recrystallize the crude solid from ethanol/water to obtain pure piperonal as white crystals.[6]
Expert Insights:
-
The Vilsmeier reagent is moisture-sensitive, so the reaction should be carried out under anhydrous conditions.
-
The electrophilic aromatic substitution occurs preferentially at the electron-rich 5-position of the 1,3-benzodioxole ring.
-
Careful control of the temperature during the addition of phosphorus oxychloride is essential to prevent uncontrolled reactions.
Part 3: Conversion of Piperonal to this compound
The final step involves the conversion of the aldehyde functionality of piperonal into the desired aminomethyl group. Reductive amination is a highly efficient and widely used method for this transformation.[7][8]
Protocol 3: Reductive Amination of Piperonal
This protocol utilizes sodium borohydride as the reducing agent in the presence of an ammonium salt as the amine source.
Reaction Scheme:
Caption: Reductive amination of piperonal.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Piperonal | 150.13 | 15.0 g | 0.1 |
| Ammonium Acetate | 77.08 | 5 eq | 0.5 |
| Sodium Borohydride | 37.83 | 1.5 eq | 0.15 |
| Methanol | - | 200 mL | - |
Procedure:
-
Dissolve piperonal (15.0 g, 0.1 mol) and ammonium acetate (38.5 g, 0.5 mol) in methanol (200 mL) in a round-bottom flask.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (5.7 g, 0.15 mol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the aqueous residue with 2 M NaOH to a pH of >12 and extract with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography on silica gel to obtain this compound.
Expert Insights:
-
The use of an excess of the ammonium salt drives the equilibrium towards the formation of the imine intermediate.
-
Sodium borohydride is a mild reducing agent that selectively reduces the imine in the presence of the aromatic ring.[9] More selective reagents like sodium cyanoborohydride or sodium triacetoxyborohydride can also be used, often allowing for a one-pot reaction without prior formation of the imine.[7][9]
-
The acidic workup protonates the amine, making it soluble in the aqueous layer and allowing for the removal of non-basic impurities. Subsequent basification liberates the free amine for extraction.
Alternative Synthetic Routes
While the presented three-step synthesis is robust, alternative methodologies exist and may be advantageous under specific circumstances.
Henry Reaction Route
The Henry (nitroaldol) reaction provides an alternative C-C bond-forming strategy to introduce the required two-carbon unit.[10][11][12]
Caption: The Henry reaction as an alternative route.
This pathway involves the reaction of piperonal with nitromethane to form a β-nitro alcohol, which is then dehydrated to the corresponding nitrostyrene derivative. Subsequent reduction of the nitro group and the double bond yields the target amine.[10][13]
Nitrile Reduction Route
Another viable alternative involves the synthesis of 1,3-benzodioxole-5-acetonitrile, followed by its reduction.[14]
Caption: Synthesis via a nitrile intermediate.
This route typically starts from piperonyl alcohol, which is converted to a halide, followed by nucleophilic substitution with a cyanide salt. The resulting nitrile is then reduced to the primary amine using powerful reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Conclusion
The synthesis of this compound from catechol is a well-established process that provides access to a key synthetic intermediate. The three-step sequence involving methylenation, formylation, and reductive amination offers a reliable and scalable route. The choice of reagents and reaction conditions at each step can be optimized to achieve high yields and purity. The alternative routes described provide additional flexibility for synthetic chemists. This guide serves as a comprehensive resource, empowering researchers to confidently undertake the synthesis of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. data.epo.org [data.epo.org]
- 4. Piperonal [chise.org]
- 5. Piperonal - Wikipedia [en.wikipedia.org]
- 6. Piperonal | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 11. Henry reaction - Wikipedia [en.wikipedia.org]
- 12. Henry Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. CAS 4439-02-5: 1,3-Benzodioxole-5-acetonitrile [cymitquimica.com]
The Versatile Role of 2-(Aminomethyl)-1,3-benzodioxole in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Synthetic Potential of a Privileged Scaffold
The 1,3-benzodioxole moiety is a cornerstone in the architecture of a vast array of biologically active molecules, from natural products to blockbuster pharmaceuticals and vital agrochemicals.[1] Its prevalence stems from a unique combination of electronic properties and conformational rigidity, often imparting favorable pharmacokinetic and pharmacodynamic characteristics to the parent molecule. Within this class of compounds, 2-(Aminomethyl)-1,3-benzodioxole emerges as a particularly valuable and versatile building block for synthetic chemists. The presence of a reactive primary amine handle directly attached to the benzodioxole core provides a gateway for a multitude of chemical transformations, enabling the facile introduction of this privileged scaffold into diverse molecular frameworks. This guide offers an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and protocols for its key transformations.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 151.16 g/mol | --INVALID-LINK-- |
| Appearance | Varies (typically an oil or low-melting solid) | General Chemical Knowledge |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General Chemical Knowledge |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[2][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Key Synthetic Applications and Protocols
The primary amine functionality of this compound is the focal point of its synthetic utility. The following sections detail its application in several fundamental organic transformations.
Amide Bond Formation: A Gateway to Bioactive Amides
The formation of an amide bond is one of the most crucial reactions in organic and medicinal chemistry. This compound readily participates in acylation reactions with a variety of acylating agents to furnish the corresponding N-(1,3-benzodioxol-2-ylmethyl)amides. These products are of significant interest as they can exhibit a range of biological activities.[5][6]
Mechanism: The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative (e.g., an acyl chloride or anhydride). This is followed by the departure of a leaving group to yield the stable amide product.[7] Alternatively, direct coupling with a carboxylic acid can be achieved using a coupling agent like dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid to facilitate the nucleophilic attack by the amine.[7]
Caption: Workflow for Amide Synthesis.
Detailed Protocol: Synthesis of N-(1,3-benzodioxol-2-ylmethyl)acetamide
This protocol is a representative example of an acylation reaction.
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 1.51 g, 10 mmol) |
| Acetic Anhydride | 1.1 | (e.g., 1.12 g, 11 mmol) |
| Triethylamine | 1.2 | (e.g., 1.21 g, 12 mmol) |
| Dichloromethane (DCM) | - | (e.g., 50 mL) |
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure N-(1,3-benzodioxol-2-ylmethyl)acetamide.
Sulfonamide Synthesis: Accessing a Key Pharmacophore
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities.[8] this compound can be readily converted to N-substituted sulfonamides by reaction with various sulfonyl chlorides.
Mechanism: The synthesis of sulfonamides from amines and sulfonyl chlorides is a well-established transformation that proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Caption: Workflow for Sulfonamide Synthesis.
Detailed Protocol: Synthesis of N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide Derivatives
This protocol is adapted from a similar synthesis and can be applied to this compound.[8]
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 1.51 g, 10 mmol) |
| p-Toluenesulfonyl chloride | 1.05 | (e.g., 2.00 g, 10.5 mmol) |
| Pyridine | - | (e.g., 20 mL) |
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.
Reductive Amination: Forging New Carbon-Nitrogen Bonds
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines.[9][10] This one-pot reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[9] This method avoids the over-alkylation issues often encountered with direct N-alkylation using alkyl halides.[10]
Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine (or iminium ion under acidic conditions). A reducing agent, selective for the imine over the carbonyl group, then reduces the C=N double bond to afford the amine product.[9][10] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[10]
Caption: Workflow for Reductive Amination.
Detailed Protocol: Synthesis of a Secondary Amine via Reductive Amination
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 1.51 g, 10 mmol) |
| Benzaldehyde | 1.0 | (e.g., 1.06 g, 10 mmol) |
| Sodium triacetoxyborohydride | 1.5 | (e.g., 3.18 g, 15 mmol) |
| 1,2-Dichloroethane (DCE) | - | (e.g., 50 mL) |
| Acetic Acid (optional) | catalytic | (e.g., 1-2 drops) |
Procedure:
-
To a stirred solution of this compound and benzaldehyde in 1,2-dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Alkylation: Expanding the Molecular Diversity
Direct N-alkylation of this compound with alkyl halides provides a straightforward route to secondary and tertiary amines. However, careful control of reaction conditions is necessary to avoid over-alkylation, a common side reaction where the initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the alkyl halide.[11]
Mechanism: The N-alkylation of an amine with an alkyl halide is a classic example of a nucleophilic aliphatic substitution (Sₙ2) reaction. The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.
Caption: Workflow for N-Alkylation.
Detailed Protocol: Synthesis of N-Benzyl-2-(aminomethyl)-1,3-benzodioxole
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 1.51 g, 10 mmol) |
| Benzyl Bromide | 1.0 | (e.g., 1.71 g, 10 mmol) |
| Potassium Carbonate | 2.0 | (e.g., 2.76 g, 20 mmol) |
| N,N-Dimethylformamide (DMF) | - | (e.g., 40 mL) |
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate.
-
Add benzyl bromide dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo a variety of transformations, including amide and sulfonamide formation, reductive amination, and N-alkylation, makes it an indispensable tool for the synthesis of complex molecules with potential applications in drug discovery and agrochemical development. The protocols outlined in this guide provide a solid foundation for researchers and scientists to harness the synthetic potential of this important intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buy N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide [smolecule.com]
- 6. US6160133A - Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives - Google Patents [patents.google.com]
- 7. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Utility of 2-(Aminomethyl)-1,3-benzodioxole as a Pharmaceutical Precursor
Introduction: The Strategic Importance of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole (also known as methylenedioxyphenyl) moiety is a privileged structural motif found in a multitude of natural products and pharmacologically active compounds.[1][2] Its presence is often associated with significant biological activity, ranging from anti-inflammatory and neuroprotective effects to potential antitumor properties.[1][3] The compound 2-(Aminomethyl)-1,3-benzodioxole serves as a critical and versatile starting material, providing a nucleophilic primary amine handle attached to the rigid benzodioxole core. This unique combination allows for its facile incorporation into a wide array of more complex molecular architectures, making it a valuable building block in the synthesis of novel therapeutic agents.[1] This document provides a detailed guide for researchers, covering the synthesis of this key precursor, its safe handling, and its application in the construction of pharmaceutically relevant molecules.
PART 1: Safety, Handling, and Storage
Given the reactive nature of aminomethyl compounds and the biological activity of benzodioxole derivatives, stringent safety protocols are mandatory.
1.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be necessary for larger scale operations.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4][5]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5]
1.2 Handling and Storage
-
Ventilation: Ensure adequate ventilation, especially in confined areas.[4] Local exhaust ventilation is recommended.[5]
-
Hygienic Practices: Wash face, hands, and any exposed skin thoroughly after handling.[4][6] Do not eat, drink, or smoke when using this product.[5][6]
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[4]
1.3 First-Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[4][6]
-
Skin Contact: If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[4][5]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][5]
-
Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4][6]
PART 2: Synthesis of the Precursor: this compound
A reliable method for the synthesis of this compound involves a two-step process starting from 1,3-benzodioxole-2-carboxylic acid. This involves the formation of an amide followed by its reduction.
2.1 Experimental Workflow Diagram
References
Application Notes and Protocols for the Functionalization of 2-(Aminomethyl)-1,3-benzodioxole
Introduction
2-(Aminomethyl)-1,3-benzodioxole, also known as homopiperonylamine, is a pivotal building block in medicinal chemistry and drug discovery. Its rigid 1,3-benzodioxole scaffold, a common motif in numerous biologically active natural products and synthetic compounds, coupled with a reactive primary amine, provides a versatile platform for the synthesis of diverse molecular architectures.[1][2] Derivatives of this compound have demonstrated a wide spectrum of biological activities, including antitumor, anti-hyperlipidemia, and antioxidative properties, making them attractive targets for pharmaceutical research.[3] This document provides detailed protocols for the functionalization of the primary amine of this compound through common and robust synthetic transformations, including N-acylation, N-alkylation, and reductive amination. These methods are designed to be accessible to researchers in both academic and industrial settings, providing a foundation for the exploration of novel chemical space around this privileged scaffold.
Core Functionalization Strategies
The primary amino group of this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions. The choice of functionalization strategy depends on the desired final compound and the overall synthetic route. The following sections detail protocols for the most common and versatile transformations.
N-Acylation: Synthesis of Amides
N-acylation is a fundamental transformation for converting the primary amine into a stable amide linkage. This reaction is widely used to introduce a vast array of substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule. Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[4]
Protocol 1: N-Acylation using Acyl Chlorides
This protocol describes a general procedure for the acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Reaction Scheme:
Caption: N-Acylation of this compound with an acyl chloride.
Materials and Reagents:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acyl derivative.[5]
Table 1: Representative N-Acylation Reactions
| Acyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetyl chloride | Et₃N | DCM | 2 | 95 |
| Benzoyl chloride | Et₃N | DCM | 4 | 92 |
| 4-Chlorobenzoyl chloride | DIPEA | DCM | 6 | 88 |
Protocol 2: N-Acylation using Carboxylic Acids and Coupling Reagents
Direct amidation of carboxylic acids with amines is a more atom-economical approach.[4] This protocol utilizes common peptide coupling reagents to facilitate the formation of the amide bond.
Reaction Scheme:
References
- 1. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for the Quantification of 2-(Aminomethyl)-1,3-benzodioxole
Introduction
2-(Aminomethyl)-1,3-benzodioxole, also known as 3,4-methylenedioxybenzylamine (MDBA), is a chemical compound of significant interest in pharmaceutical research and forensic science due to its structural relationship to 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy") and other psychoactive substances.[1][2] Accurate and reliable quantification of this primary amine is crucial for a variety of applications, including the analysis of seized materials, pharmacokinetic studies, and as a reference standard in the development of new therapeutic agents. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The methodologies presented herein are designed to provide robust and reproducible results for researchers, scientists, and drug development professionals. The protocols are grounded in established analytical principles for related compounds and offer a comprehensive guide to sample preparation, derivatization, chromatographic separation, and detection.
Core Analytical Strategies
The quantification of this compound presents unique challenges due to its polar nature as a primary amine. Direct analysis can sometimes lead to poor chromatographic peak shape and retention. Therefore, derivatization is often a key step to improve its volatility for GC-MS analysis and to enhance its chromatographic behavior and ionization efficiency in LC-MS.[3][4]
The choice of analytical technique will depend on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Analytical Technique | Key Advantages | Considerations |
| GC-MS | High chromatographic resolution, excellent for structural confirmation. | Often requires derivatization to improve volatility and peak shape. |
| LC-MS/MS | High sensitivity and selectivity, suitable for complex matrices. | May require derivatization to enhance ionization; potential for matrix effects.[1][5] |
| HPLC-UV | Robust, widely available, and cost-effective. | Lower sensitivity compared to MS methods; potential for interference from co-eluting compounds. |
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible quantification. The goal is to extract the analyte from the sample matrix and remove any interfering substances.
Liquid-Liquid Extraction (LLE)
This is a common technique for extracting this compound from aqueous samples.
Protocol:
-
To 1 mL of the aqueous sample, add a suitable internal standard.
-
Adjust the pH of the sample to >10 with a suitable base (e.g., 1M NaOH) to ensure the analyte is in its free base form.
-
Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable solvent for the chosen analytical method.
Solid-Phase Extraction (SPE)
SPE can provide cleaner extracts compared to LLE and is amenable to automation.
Protocol:
-
Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.[6]
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a suitable organic solvent.[6]
-
Evaporate the eluent to dryness and reconstitute as in the LLE protocol.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the primary amine group in this compound, derivatization is highly recommended to improve chromatographic performance.[3][4]
Acylation with reagents such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) is effective for primary amines and produces derivatives with excellent chromatographic properties and characteristic mass spectra.[3][4]
Protocol for PFPA Derivatization:
-
To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of PFPA.
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Caption: GC-MS analytical workflow for this compound.
| Parameter | Recommended Condition |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150°C |
| MS Source Temp | 230°C |
| Scan Range | m/z 40-500 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.[1][5]
Caption: LC-MS/MS analytical workflow for this compound.
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions (to be optimized):
-
Precursor Ion (Q1): [M+H]+ of this compound
-
Product Ions (Q3): Characteristic fragment ions (e.g., loss of NH3, fragmentation of the benzodioxole ring)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the analysis of higher concentration samples.[7][8]
Caption: HPLC-UV analytical workflow for this compound.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | ~285 nm (to be confirmed by UV scan) |
Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose.[5] Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific analytical requirements, with GC-MS offering excellent structural confirmation, LC-MS/MS providing high sensitivity for complex matrices, and HPLC-UV serving as a robust method for higher concentration samples. Proper sample preparation and method validation are essential to ensure the integrity of the analytical results.
References
- 1. The identification of 3,4-MDMA from its mass equivalent isomers and isobaric substances using fast LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct injection LC-MS/MS method for identification and quantification of amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine in urine drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling of 3,4-methylenedioxymethamphetamine by means of high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. High-performance thin-layer chromatographic determination of N-ethyl-3,4-methylenedioxyamphetamine and its major metabolites in urine and comparison with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-(Aminomethyl)-1,3-benzodioxole for the Synthesis of Novel Monoamine Oxidase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the strategic use of 2-(aminomethyl)-1,3-benzodioxole as a foundational scaffold for the synthesis of novel monoamine oxidase inhibitors (MAOIs). We will explore the therapeutic significance of MAO inhibition, delve into the synthetic versatility of the benzodioxole moiety, and present detailed, field-proven protocols for synthesis and biological evaluation. The causality behind experimental choices is elucidated to empower researchers in their drug discovery efforts. This guide is designed to be a self-validating system, integrating synthetic chemistry with robust bioassay procedures to identify and characterize potent and selective MAOIs.
Introduction: The Enduring Therapeutic Relevance of Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are a family of mitochondrial-bound enzymes, existing in two primary isoforms, MAO-A and MAO-B, which are critical regulators of neurotransmitter levels in the central nervous system.[1][2] These enzymes catalyze the oxidative deamination of monoamines, including serotonin, norepinephrine, and dopamine.[3][4] Consequently, the inhibition of MAO activity increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for therapeutic intervention in a range of neurological and psychiatric disorders.[5][6]
-
MAO-A Inhibitors: Primarily targeted for the treatment of major depressive disorder, atypical depression, and anxiety disorders.[2][7][8][9]
-
MAO-B Inhibitors: Adjuvant therapy in Parkinson's disease to enhance dopaminergic signaling and are being investigated for Alzheimer's disease due to potential neuroprotective effects.[2][7][8][9]
Historically, the use of early, non-selective, and irreversible MAOIs was hampered by safety concerns, notably the risk of a hypertensive crisis when co-administered with tyramine-rich foods (the "cheese effect").[2][10] This has driven the development of newer generations of reversible and isoform-selective inhibitors with improved safety profiles.[2][11] The 1,3-benzodioxole scaffold, a well-established privileged structure in medicinal chemistry, presents a promising framework for designing such next-generation MAOIs.
Synthetic Strategy: Derivatization of this compound
The primary amine of this compound serves as a versatile chemical handle for constructing a diverse library of derivatives. The core principle is to append various molecular fragments to this amine to probe the binding pockets of MAO-A and MAO-B, thereby optimizing potency and selectivity. The following protocols outline fundamental synthetic transformations.
Workflow for Synthesis of Novel MAOI Candidates
Caption: General workflow from synthesis to evaluation.
Protocol 2.1: Synthesis of N-Aroyl-1,3-benzodioxole Derivatives via Acylation
Rationale: This protocol explores the introduction of a substituted aromatic ring connected via an amide linkage. The amide bond and the aromatic substituent can form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site, influencing inhibitory potency.[12]
Materials:
-
This compound hydrochloride
-
Substituted Benzoyl Chloride (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound hydrochloride (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.2 eq) to the suspension. Stir at room temperature for 15 minutes to liberate the free amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction.
-
Electrophile Addition: Dissolve the substituted benzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure N-aroyl derivative.
Protocol 2.2: Synthesis of N-Benzyl-1,3-benzodioxole Derivatives via Reductive Amination
Rationale: This two-step, one-pot procedure introduces a flexible benzyl group, allowing the appended aromatic ring to adopt an optimal orientation within the MAO active site. This method is highly versatile for creating a library of secondary amine derivatives.
Materials:
-
This compound hydrochloride
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic amount, if needed)
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Methodology:
-
Schiff Base Formation: To a solution of this compound (1.0 eq, prepared by neutralizing the hydrochloride salt) in methanol, add the substituted benzaldehyde (1.05 eq). If the reaction is slow, a catalytic amount of acetic acid can be added. Stir at room temperature for 2-3 hours to form the imine intermediate (Schiff base).
-
Reduction: Cool the mixture to 0 °C. Add sodium borohydride (1.5 eq) portion-wise, carefully monitoring for gas evolution. Alternative: If using STAB in DCE, the reaction can often be performed as a single step by mixing the amine, aldehyde, and STAB together.
-
Reaction: After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by adding water. If methanol was used, remove it under reduced pressure. Extract the aqueous residue with ethyl acetate or DCM (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired N-benzyl derivative.
Biological Evaluation: Protocols for MAO Inhibition Assaying
A robust and reproducible biological assay is paramount for determining the inhibitory activity and isoform selectivity of the synthesized compounds. A continuous spectrophotometric or fluorometric assay is the industry standard for this purpose.[8][13]
Workflow for In Vitro MAO Inhibition Assay
Caption: Step-by-step workflow for MAO inhibition assay.
Protocol 3.1: In Vitro hMAO-A and hMAO-B Inhibition Assay
Principle: This assay measures the activity of recombinant human MAO-A or MAO-B by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[13] The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The rate of fluorescence increase is proportional to MAO activity. The assay is performed in parallel for both isoforms to determine selectivity.
Materials:
-
Recombinant human MAO-A and MAO-B (commercially available)
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Tyramine (non-selective substrate)
-
Amplex® Red reagent (or similar fluorometric probe)
-
Horseradish Peroxidase (HRP)
-
Clorgyline (selective MAO-A inhibitor, positive control)[9][14]
-
Selegiline (selective MAO-B inhibitor, positive control)[9][14]
-
Test compounds synthesized from Section 2
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well microplates
-
Multimode microplate reader with fluorescence capabilities (Ex/Em = ~535/587 nm)[14]
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of test compounds and controls in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final desired concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the well is ≤1%.
-
Reaction Mixture Preparation: Prepare a master mix for each MAO isoform. For a 50 µL final volume per well, this would typically contain assay buffer, Amplex Red, HRP, and the respective MAO enzyme.
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of diluted test compound to wells.
-
Positive Control Wells: Add 5 µL of diluted clorgyline (for MAO-A plate) or selegiline (for MAO-B plate).
-
Negative Control (100% Activity) Wells: Add 5 µL of assay buffer containing the same percentage of DMSO as the test wells.
-
-
Enzyme Addition & Pre-incubation: Add 40 µL of the appropriate enzyme-containing master mix to each well. Tap the plate gently to mix. Pre-incubate the plate for 15 minutes at 37 °C, protected from light. This allows the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of the tyramine substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader pre-set to 37 °C. Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes in kinetic mode.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_test_well / Rate_negative_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value for each compound against both MAO-A and MAO-B.
-
Calculate the Selectivity Index (SI) for MAO-B as: SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A high SI value (>10) indicates significant selectivity for MAO-B.
-
Data Interpretation and Structure-Activity Relationships (SAR)
The data generated from the MAO inhibition assay allows for the elucidation of structure-activity relationships, guiding the next cycle of molecular design.
Table 1: Hypothetical Data for Synthesized 1,3-Benzodioxole Derivatives
| Compound ID | R Group (from Protocol 2.1) | IC₅₀ MAO-A (µM) | IC₅₀ MAO-B (µM) | Selectivity Index (SI) |
| Control-A | Clorgyline | 0.008 | 5.2 | 0.0015 |
| Control-B | Selegiline | 9.5 | 0.015 | 633 |
| BZ-01 | -H | 15.2 | 2.5 | 0.16 |
| BZ-02 | -4-Cl | 12.8 | 0.85 | 0.06 |
| BZ-03 | -4-OCH₃ | 25.6 | 0.12 | 0.004 |
| BZ-04 | -3-Br | >100 | 0.045 | <0.0004 |
Interpretation of Hypothetical Data:
-
Effect of Substitution: The unsubstituted compound BZ-01 shows weak, non-selective inhibition.
-
Electron-Withdrawing Groups: The addition of a chloro group (BZ-02 ) slightly improves MAO-B activity. A bromo group at the meta-position (BZ-04 ) dramatically increases MAO-B potency and selectivity, a finding consistent with literature on similar scaffolds.[15]
-
Electron-Donating Groups: An electron-donating methoxy group (BZ-03 ) also significantly enhances MAO-B inhibition. This suggests that both electronic and steric factors play a crucial role.
Pharmacophore Model for Benzodioxole-Based MAOIs
Caption: Essential features for MAO inhibition.
The heterocyclic 1,3-benzodioxole ring likely acts as an anchoring point within the active site. The nature of the linker and, most critically, the substitution pattern on the terminal aromatic ring dictate the affinity and selectivity for MAO-A versus MAO-B.[12][16][17] Compounds that can adopt a specific conformation to interact with key residues like Tyr435 in MAO-B are often potent and selective inhibitors.[12]
Conclusion
This compound represents a valuable and synthetically accessible starting material for the development of novel monoamine oxidase inhibitors. The protocols detailed herein provide a robust framework for the synthesis of diverse chemical libraries and their subsequent biological characterization. By systematically applying these synthetic and assay methodologies, researchers can efficiently navigate the drug discovery process, identify lead candidates with high potency and isoform selectivity, and contribute to the development of safer and more effective therapeutics for a host of neurological disorders.
References
- 1. evotec.com [evotec.com]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic applications and mechanisms of action of monoamine oxidase inhibitor and heterocyclic antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. abcam.cn [abcam.cn]
- 15. The synthesis and evaluation of sesamol and benzodioxane derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Utility of 1,3-Benzodioxole Derivatives in Neuroscience Research, Featuring the 5-HT1A Agonist MKC-242
A Note to the Researcher: Initial inquiries for "2-(Aminomethyl)-1,3-benzodioxole" did not yield specific, well-documented applications in neuroscience. However, the broader class of 1,3-benzodioxole derivatives has proven to be a fertile ground for neuropharmacological discovery. This guide, therefore, focuses on a prominent and extensively studied derivative, 5-{3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy}-1,3-benzodioxole HCl (MKC-242 or Osemozotan) . As a potent and selective serotonin 1A (5-HT1A) receptor agonist, MKC-242 serves as an exemplary tool for investigating serotonergic systems and their role in mood and anxiety disorders. The principles and protocols detailed herein are broadly applicable to the characterization of similar neuroactive compounds.
Introduction: The 1,3-Benzodioxole Scaffold in Neuropharmacology
The 1,3-benzodioxole moiety is a key structural feature in numerous neuroactive compounds. Its presence can significantly influence a molecule's pharmacological properties, including receptor affinity, selectivity, and metabolic stability. While the parent structure is not independently significant in neuroscience, its derivatives have been successfully developed as research tools and potential therapeutics. MKC-242 stands out as a testament to the potential of this chemical class, offering high affinity and selectivity for the 5-HT1A receptor, a critical target in the treatment of anxiety and depression.
Scientific Foundation: MKC-242, a Selective 5-HT1A Receptor Agonist
MKC-242 (Osemozotan) is a potent and selective agonist for the 5-HT1A receptor.[1] In vitro studies have demonstrated its high affinity for this receptor, with a Ki value of 0.35 nM.[2] It displays moderate affinity for α1-adrenoceptors (Ki: 21 nM) but has negligible interaction with other neurotransmitter receptors and transporters.[2]
Mechanism of Action: A Tale of Two Receptors
The neuropharmacological effects of MKC-242 are mediated by its interaction with 5-HT1A receptors, which are inhibitory G-protein coupled receptors (GPCRs).[1] A key aspect of its profile is its functional selectivity:
-
Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonin neurons in the raphe nuclei, these receptors regulate the synthesis and release of serotonin. MKC-242 acts as a full agonist at these sites, potently inhibiting serotonergic neuron firing and reducing serotonin turnover and release.[1][2] This action is thought to contribute to its anxiolytic effects.
-
Postsynaptic 5-HT1A Receptors: These receptors are located in various brain regions, including the hippocampus, cortex, and amygdala, where they modulate neuronal activity. MKC-242 behaves as a partial agonist at postsynaptic receptors.[1][2] This partial agonism is hypothesized to underlie its antidepressant-like effects, as it can modulate neuronal function without causing excessive inhibition.[3]
This dual action allows MKC-242 to finely tune the serotonergic system, offering a distinct advantage over less selective compounds. The activation of 5-HT1A receptors by MKC-242 leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[2][4]
Figure 1: Simplified signaling pathway of MKC-242 at the 5-HT1A receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for MKC-242 based on published literature.
Table 1: Receptor Binding Affinity of MKC-242
| Receptor | Ki (nM) | Source |
|---|---|---|
| 5-HT1A | 0.35 | [2] |
| α1-adrenoceptor | 21 |[2] |
Table 2: In Vivo Efficacy of MKC-242 in Behavioral Models
| Behavioral Test | Species | Effect | Effective Dose (p.o.) | Source |
|---|---|---|---|---|
| Foot Shock-Induced Fighting | Mice | Suppression of aggression | ED50: 1.7 mg/kg | [5] |
| Marble Burying | Mice | Reduction in burying behavior | > 1 mg/kg | [5] |
| Elevated Plus-Maze | Mice | Increased open arm exploration | 0.0625-0.25 mg/kg | [6] |
| Forced Swim Test | Rats | Reduced immobility | 0.3-3 mg/kg (i.p.) | |
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo characterization of 1,3-benzodioxole derivatives like MKC-242.
In Vitro Characterization
Figure 2: General workflow for in vitro characterization of a novel compound.
Protocol 1: 5-HT1A Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT1A receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]8-OH-DPAT) for binding to the 5-HT1A receptor in a membrane preparation.[7]
-
Materials:
-
Membrane preparation from cells expressing 5-HT1A receptors (e.g., CHO or HEK293 cells) or from rat hippocampus.
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific binding control: 8-OH-DPAT (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Test compound at various concentrations.
-
96-well plates, filter mats, scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd, e.g., 0.5 nM), and either the test compound, vehicle, or the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filter mats.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Forskolin-Stimulated Adenylyl Cyclase Inhibition Assay
-
Objective: To assess the functional activity (EC50 and intrinsic activity) of the test compound as an agonist at the 5-HT1A receptor.
-
Principle: 5-HT1A receptors are coupled to Gi proteins, which inhibit adenylyl cyclase.[4] This assay measures the ability of the test compound to inhibit the forskolin-stimulated production of cAMP.[2][8]
-
Materials:
-
Membrane preparation from rat hippocampus or cells expressing 5-HT1A receptors.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 100 µM IBMX, 1 mM ATP, 5 mM creatine phosphate, 50 U/ml creatine phosphokinase, 100 µM GTP, pH 7.4.
-
Forskolin (10 µM).
-
Test compound at various concentrations.
-
cAMP assay kit (e.g., ELISA or HTRF).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, assay buffer, and the test compound or vehicle.
-
Pre-incubate for 10 minutes at 30°C.
-
Add forskolin to stimulate adenylyl cyclase and incubate for an additional 15 minutes at 30°C.
-
Terminate the reaction by heating or adding a stop solution provided in the cAMP assay kit.
-
Measure the amount of cAMP produced according to the kit manufacturer's instructions.
-
Plot the concentration-response curve and determine the EC50 and the maximal inhibition (Emax) relative to a full agonist like 8-OH-DPAT.
-
In Vivo Behavioral Protocols
Protocol 3: Elevated Plus-Maze (EPM) for Anxiolytic Activity
-
Objective: To assess the anxiolytic-like effects of the test compound in rodents.[9]
-
Principle: The EPM consists of two open and two enclosed arms. Anxious animals tend to spend more time in the enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.[10]
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing open arms and two opposing closed arms.[11][12]
-
Procedure:
-
Administer the test compound (e.g., MKC-242 at 0.0625-0.25 mg/kg, p.o.) or vehicle to the mice and allow for an appropriate absorption time (e.g., 30-60 minutes).
-
Place the mouse in the center of the maze, facing an open arm.[13]
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
Score the number of entries into and the time spent in the open and closed arms.
-
An anxiolytic effect is indicated by a significant increase in the percentage of open arm entries and the percentage of time spent in the open arms compared to the vehicle-treated group.
-
Protocol 4: Forced Swim Test (FST) for Antidepressant Activity
-
Objective: To evaluate the antidepressant-like potential of the test compound.
-
Principle: When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant drugs are known to increase the latency to immobility and decrease the total duration of immobility.[14][15][16]
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[17]
-
Procedure:
-
Administer the test compound (e.g., MKC-242 at 0.3-3 mg/kg, i.p.) or vehicle to the rats.
-
After the appropriate absorption time, gently place the animal into the water cylinder for a 6-minute session.
-
The first 2 minutes are considered a habituation period and are not scored.
-
During the subsequent 4 minutes, record the time the animal spends immobile (making only small movements to keep its head above water).
-
An antidepressant-like effect is indicated by a significant reduction in the duration of immobility compared to the vehicle-treated group. Note: The use of the FST is subject to ethical considerations and regulatory guidelines in some regions.[17]
-
Protocol 5: Marble Burying Test for Anti-Compulsive Activity
-
Objective: To assess the anti-compulsive or anxiolytic-like properties of a compound.[18]
-
Principle: Mice, when presented with novel objects like glass marbles on top of deep bedding, will actively bury them. This behavior is sensitive to anxiolytics and selective serotonin reuptake inhibitors (SSRIs).[18]
-
Apparatus: A standard mouse cage filled with 5 cm of fresh bedding, with 20 glass marbles evenly spaced on the surface.[19][20]
-
Procedure:
-
Administer the test compound (e.g., MKC-242) or vehicle to the mice.
-
After the absorption period, place a single mouse into the cage.
-
Leave the mouse undisturbed for 30 minutes.
-
After 30 minutes, remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.[19][20][21]
-
An anti-compulsive or anxiolytic-like effect is indicated by a significant reduction in the number of marbles buried compared to the vehicle-treated group.
-
Concluding Remarks
The 1,3-benzodioxole derivative MKC-242 is a valuable pharmacological tool for the study of the 5-HT1A receptor and its role in the central nervous system. Its high affinity, selectivity, and distinct actions on presynaptic and postsynaptic receptors make it an ideal probe for dissecting the complexities of serotonergic neurotransmission. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to characterize novel compounds targeting the 5-HT1A receptor and to investigate their potential therapeutic applications in neuroscience.
References
- 1. Osemozotan - Wikipedia [en.wikipedia.org]
- 2. Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MKC-242, a novel 5-HT1A receptor agonist, facilitates cortical acetylcholine release by a mechanism different from that of 8-OH-DPAT in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy]-1,3-benzodioxole HCl (MKC-242), a novel 5-HT1A-receptor agonist, on aggressive behavior and marble burying behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT1A receptor agonist MKC-242 increases the exploratory activity of mice in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 12. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]
- 13. Elevated plus maze protocol [protocols.io]
- 14. lasa.co.uk [lasa.co.uk]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 18. Marble burying - Wikipedia [en.wikipedia.org]
- 19. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. Marble burying test [bio-protocol.org]
2-(Aminomethyl)-1,3-benzodioxole as a fluorescent tag
Application Note & Protocol Guide
Topic: From a Non-Fluorescent Scaffold to a Functional Bioprobe: Designing a Fluorescent Tag Based on 2-(Aminomethyl)-1,3-benzodioxole
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Preamble: A Note on Scientific Strategy
The compound this compound, also known as 3,4-methylenedioxybenzylamine, is a valuable chemical intermediate but is not itself fluorescent. Its structure lacks the extended, delocalized π-electron system necessary to absorb and emit light in the visible spectrum[1][2]. This guide, therefore, takes an innovative and scientifically rigorous approach. Instead of treating the topic as a simple labeling protocol, we will demonstrate how to use this non-fluorescent building block as a foundational scaffold to design and synthesize a novel, functional fluorescent probe[3][4]. We will then provide detailed protocols for its application in bioconjugation, transforming a simple amine into a powerful tool for biological investigation.
Part 1: Foundational Principles — The Genesis of a Fluorophore
The 1,3-Benzodioxole Scaffold: Potential and Limitations
The 1,3-benzodioxole moiety is a heterocyclic compound found in numerous bioactive molecules and serves as a versatile synthetic starting material[2][5][6]. However, its core structure consists of a benzene ring fused to a dioxole ring, which does not provide a sufficiently large conjugated system for fluorescence. Fluorescence typically arises in molecules with multiple, conjugated double bonds (polyaromatic hydrocarbons or systems with alternating single and double bonds) that lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing for the absorption of UV or visible light[7].
The Path to Fluorescence: Extending Conjugation
To impart fluorescence, the 1,3-benzodioxole scaffold must be chemically modified to create a larger, delocalized electron system. This is a common strategy in fluorophore design, where non-fluorescent cores are converted into brightly emissive molecules[3][7]. We can achieve this by covalently linking the aminomethyl group of our starting material to a well-established fluorogenic precursor.
For this guide, we will propose a robust and widely applicable strategy: the reaction of this compound with Fluorescein N-hydroxysuccinimidyl (NHS) ester . This reaction joins the non-fluorescent amine to the highly fluorescent fluorescein core via a stable amide bond, creating a new, hybrid molecule we will term Benzodioxole-Fluorescein Amide (BFA) .
Diagram 1: From Non-Fluorescent Precursor to Functional Fluorophore
This diagram illustrates the fundamental concept of extending molecular conjugation to induce fluorescence.
Caption: Conceptual workflow for creating a fluorescent tag.
Part 2: Synthesis and Purification of Benzodioxole-Fluorescein Amide (BFA)
This protocol details the synthesis of the novel BFA fluorescent tag. The primary amine of this compound attacks the carbonyl carbon of the NHS ester, displacing the NHS group and forming a stable amide bond.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| This compound | Major Suppliers | ≥98% Purity | Store desiccated. |
| Fluorescein NHS Ester (Isomer I) | Major Suppliers | ≥95% Purity (HPLC) | Store at -20°C, protected from light. |
| Anhydrous Dimethylformamide (DMF) | Major Suppliers | Anhydrous, ≥99.8% | Use a sealed bottle with a septum. |
| Triethylamine (TEA) | Major Suppliers | ≥99.5% | Acts as a base to scavenge acid. |
| Diethyl Ether | Major Suppliers | Anhydrous | For precipitation. |
| Reversed-Phase HPLC Column (C18) | Various | Preparative Scale | For purification. |
| Acetonitrile (ACN) & Trifluoroacetic Acid (TFA) | Major Suppliers | HPLC Grade | Mobile phase components. |
Step-by-Step Synthesis Protocol
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.2 equivalents of this compound in anhydrous DMF in a round-bottom flask.
-
Base Addition: Add 2.0 equivalents of triethylamine to the solution. This will neutralize the proton released from the amine and any acid formed from NHS ester hydrolysis.
-
Initiation of Reaction: In a separate light-protected vial, dissolve 1.0 equivalent of Fluorescein NHS ester in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine solution at room temperature.
-
Reaction Incubation: Allow the reaction to proceed for at least 4 hours (or overnight) at room temperature, protected from light. Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS if available.
-
Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing a 20-fold excess volume of cold diethyl ether. The BFA product should precipitate as a solid.
-
Collection: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Purification by Preparative HPLC
The crude product must be purified to remove unreacted starting materials and side products.
-
Sample Preparation: Dissolve the dried crude product in a minimal volume of DMF or mobile phase.
-
HPLC Conditions:
-
Column: C18 preparative column (e.g., 10 µm, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 20% B to 80% B over 30 minutes is a good starting point.
-
Detection: Monitor absorbance at both ~280 nm (benzodioxole) and ~494 nm (fluorescein).
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
-
Solvent Removal: Combine the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified BFA tag as a fluffy, colored powder.
Part 3: Application Protocol — Labeling an Antibody with BFA
This protocol describes the conjugation of the purified BFA tag to a target protein, using a monoclonal antibody (mAb) as an example. The principle is applicable to most proteins with accessible primary amines (lysine residues).
Diagram 2: Antibody Labeling and Purification Workflow
This diagram outlines the sequential steps for conjugating the BFA tag to a target antibody and purifying the final product.
Caption: Workflow for antibody conjugation and purification.
Pre-reaction Steps: BFA Activation
To make our synthesized BFA tag reactive towards the antibody's amines, we must first convert its carboxylic acid (native to the fluorescein structure) back into an NHS ester.
-
Dissolve the purified BFA in anhydrous DMF.
-
Add 1.5 equivalents of N,N'-Disuccinimidyl carbonate (DSC) and 2.0 equivalents of an organic base like TEA.
-
Stir for 2 hours at room temperature. The product, BFA-NHS Ester , can be used directly in the next step.
Antibody Conjugation Protocol
-
Buffer Exchange: Prepare the antibody by buffer exchanging it into a carbonate-bicarbonate buffer (100 mM, pH 9.0). The antibody concentration should be between 2-10 mg/mL. Rationale: An alkaline pH deprotonates the lysine ε-amino groups, making them nucleophilic and reactive towards the NHS ester.
-
Reagent Preparation: Dissolve the activated BFA-NHS ester in a small amount of DMSO or DMF to create a 10 mM stock solution.
-
Conjugation: While gently vortexing the antibody solution, add a calculated molar excess of the BFA-NHS ester stock solution. A 10-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Rationale: The primary amine in Tris will react with and consume any remaining BFA-NHS ester.
Purification of the Labeled Antibody
It is critical to remove unconjugated BFA dye, as it will contribute to background signal.
-
Column Choice: Use a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.
-
Separation: Apply the quenched reaction mixture to the top of the column.
-
Elution: Elute with PBS. The larger antibody-BFA conjugate will elute first in the void volume, appearing as a colored band. The smaller, unconjugated BFA dye will be retained longer and elute later.
-
Collection: Collect the first colored fractions containing the purified conjugate.
Part 4: Characterization and Quality Control
Determining the Degree of Labeling (DOL)
The DOL represents the average number of BFA molecules conjugated to each antibody. It is determined spectrophotometrically.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein) and ~494 nm (A₄₉₄, for BFA).
-
Calculate Concentrations:
-
Correction Factor (CF): The BFA tag will absorb slightly at 280 nm. This must be corrected for. CF = (A₂₈₀ of free BFA) / (A₄₉₄ of free BFA). This value should be determined experimentally with the purified BFA tag; for fluorescein, it is typically ~0.35.
-
Corrected Protein Absorbance: A₂₈₀_corr = A₂₈₀ - (A₄₉₄ × CF)
-
Molar Concentration of Antibody: [mAb] = A₂₈₀_corr / ε_protein (where ε_protein for IgG is ~210,000 M⁻¹cm⁻¹)
-
Molar Concentration of BFA: [BFA] = A₄₉₄ / ε_BFA (where ε_BFA for fluorescein is ~75,000 M⁻¹cm⁻¹)
-
-
Calculate DOL: DOL = [BFA] / [mAb]
An optimal DOL for most applications is between 3 and 7.
Expected Photophysical Properties
| Parameter | Expected Value (BFA) | Rationale / Notes |
| Excitation Maximum (λex) | ~494 nm | Dominated by the fluorescein core. |
| Emission Maximum (λem) | ~518 nm | Also dominated by the fluorescein core. The 1,3-benzodioxole moiety is not expected to significantly shift the spectra, but may subtly influence the quantum yield.[8] |
| Quantum Yield (Φ) | pH-dependent; High (>0.8) at pH > 8.0 | A key characteristic of fluorescein is its pH-sensitive fluorescence, which is quenched at acidic pH. The conjugate should retain this property.[3] |
| Stokes Shift | ~24 nm | The difference between excitation and emission maxima. |
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 3. Bright Building Blocks for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 6. fishersci.ie [fishersci.ie]
- 7. Small-molecule fluorescent probes and their design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Aminomethyl)-1,3-benzodioxole
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(Aminomethyl)-1,3-benzodioxole, a valuable building block in organic synthesis. We will address common challenges, provide detailed troubleshooting protocols, and offer scientifically grounded explanations to help you improve your reaction yields and product purity.
A Note on Nomenclature: The specific IUPAC name "this compound" refers to substitution on the methylene bridge carbon. However, this is a less common synthetic target. In literature and practice, the term is often used interchangeably with the more common and synthetically accessible isomer, 5-(Aminomethyl)-1,3-benzodioxole (also known as piperonylamine or 3,4-methylenedioxybenzylamine). This guide will focus on the synthesis of the 5-substituted isomer due to its prevalence and the availability of established, high-yield synthetic routes.
Section 1: Overview of Primary Synthetic Routes
The successful synthesis of 5-(Aminomethyl)-1,3-benzodioxole hinges on the efficient conversion of a carbonyl or nitrile group at the 5-position of the 1,3-benzodioxole core. The two most reliable and scalable pathways start from either piperonal (1,3-benzodioxole-5-carbaldehyde) or 1,3-benzodioxole-5-carbonitrile.
-
Route A: Reductive Amination of Piperonal. This is often the most direct and high-yielding method. Piperonal is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. The choice of reducing agent is critical for optimizing yield and minimizing side reactions.
-
Route B: Reduction of 1,3-Benzodioxole-5-carbonitrile. This route involves the synthesis of the nitrile, typically from a corresponding halide or via a Sandmeyer reaction on the aniline. The nitrile is then reduced to the primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.
The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction. For laboratory-scale synthesis, reductive amination is generally preferred for its operational simplicity.
Caption: Primary synthetic routes to 5-(Aminomethyl)-1,3-benzodioxole.
Section 2: Troubleshooting Guide for Synthesis
Even with established protocols, challenges can arise. This section addresses specific issues you may encounter during the synthesis.
| Issue / Observation | Potential Root Cause(s) | Recommended Action & Scientific Rationale |
| Low or No Conversion of Starting Aldehyde (Piperonal) | 1. Inefficient Imine Formation: Insufficient ammonia source or presence of excess water can shift the equilibrium back to the aldehyde. 2. Inactive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) can degrade with improper storage. Catalytic hydrogenation catalysts (e.g., Pd/C) can be poisoned. | 1. Optimize Imine Formation: Use a moderate excess of an ammonium salt like ammonium acetate as both the ammonia source and a mild acid catalyst. If necessary, use a Dean-Stark trap to remove water azeotropically. 2. Verify Reagent Activity: Use a fresh, unopened bottle of NaBH₃CN. For catalytic hydrogenation, ensure the catalyst is dry and the system is free of potential poisons like sulfur or halogen compounds. |
| Formation of a Secondary Amine By-product (Dibenzylamine derivative) | The initially formed primary amine product can react with another molecule of the starting aldehyde to form a new imine, which is then reduced to a secondary amine. This is more common with less sterically hindered aldehydes. | Control Stoichiometry: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) to outcompete the primary amine product for reaction with the aldehyde. Alternatively, adding the reducing agent slowly can keep the concentration of the primary amine low until the aldehyde is consumed. |
| Formation of Piperonyl Alcohol | The reducing agent directly reduces the aldehyde's carbonyl group to an alcohol. This occurs if the reduction is faster than imine formation, a common issue with stronger, less selective reducing agents like Sodium Borohydride (NaBH₄). | Use a pH-Sensitive Reducing Agent: Employ Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB). These reagents are less reactive at neutral pH and preferentially reduce the protonated imine intermediate over the neutral aldehyde, significantly improving chemoselectivity. |
| Difficult Product Isolation; Oily Product | The free amine product can be a low-melting solid or an oil, making crystallization difficult. It can also be volatile or susceptible to oxidation (turning yellow/brown). | 1. Acid-Base Extraction: Perform a standard workup. After removing the organic solvent, dissolve the crude residue in a non-polar solvent (e.g., diethyl ether) and extract with aqueous HCl (1M). The amine will move to the aqueous phase as the hydrochloride salt, leaving non-basic impurities behind. 2. Isolate as a Salt: After extraction, the aqueous layer can be washed with ether, and the water then evaporated to yield the hydrochloride salt of the amine, which is typically a stable, crystalline solid. The free base can be regenerated by basifying and extracting if needed. |
| Reaction Stalls During Nitrile Reduction (Route B) | 1. Incomplete Reduction with LiAlH₄: Formation of a stable aluminum complex that is difficult to hydrolyze. 2. Catalyst Deactivation (Hydrogenation): The catalyst surface becomes fouled or poisoned. | 1. Careful Workup: Follow a Fieser workup procedure after the LiAlH₄ reaction (sequential addition of X mL H₂O, X mL 15% NaOH, then 3X mL H₂O, where X is the mass of LiAlH₄ in grams) to break down complexes and precipitate aluminum salts for easy filtration. 2. Increase Catalyst Loading/Pressure: For catalytic hydrogenation, increase the catalyst loading (e.g., from 5 mol% to 10 mol%) and/or the hydrogen pressure to improve reaction rates. |
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// Solutions solve_conversion [label="Check Reagent Activity.\nOptimize Imine Formation.", solution]; solve_alcohol [label="Use Weaker Reducing Agent\n(e.g., NaBH₃CN).", solution]; solve_sec_amine [label="Increase NH₃ Source Excess.\nSlow Reagent Addition.", solution];
// Connections start -> check_conversion; check_conversion -> low_conversion [label=" No"]; low_conversion -> solve_conversion; check_conversion -> check_purity [label=" Yes"]; check_purity -> success [label=" Yes"]; check_purity -> impurity [label=" No"]; impurity -> identify_impurity; identify_impurity -> alcohol; identify_impurity -> sec_amine; alcohol -> solve_alcohol [label=" Yes"]; sec_amine -> solve_sec_amine [label=" Yes"]; }
Caption: A decision workflow for troubleshooting synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for a reductive amination using sodium cyanoborohydride?
A: Sodium cyanoborohydride (NaBH₃CN) can release highly toxic hydrogen cyanide (HCN) gas under acidic conditions (pH < 4). Therefore, it is critical to perform the reaction in a well-ventilated fume hood and maintain the reaction pH between 6 and 7. The reaction should be quenched carefully by slow addition to a basic solution (e.g., saturated sodium bicarbonate) to destroy any excess reagent before workup.
Q2: For nitrile reduction, when should I choose LiAlH₄ versus catalytic hydrogenation?
A: LiAlH₄ is a very powerful, non-selective reducing agent suitable for small to medium-scale reactions. It is highly effective but requires a strictly anhydrous solvent (like THF or diethyl ether) and a very careful workup procedure. Catalytic hydrogenation (e.g., H₂ gas with Raney Nickel or Pd/C) is generally safer, produces less waste, and is highly scalable for industrial applications. However, it can be slower and is susceptible to catalyst poisoning.
Q3: How can I confirm the structure of my final product, 5-(Aminomethyl)-1,3-benzodioxole?
A: A combination of analytical techniques is recommended.
-
¹H NMR: You should see characteristic signals for the aromatic protons, a singlet for the O-CH₂-O group around 6.0 ppm, and singlets for the benzylic CH₂ and the amino NH₂ protons. The integration of these peaks should match the expected proton count. The aromatic protons typically appear as a multiplet between 6.7-6.9 ppm.[1][2]
-
Mass Spectrometry (MS): GC-MS or LC-MS will show the molecular ion peak corresponding to the product's molecular weight (C₈H₉NO₂ = 151.16 g/mol ).
-
FTIR Spectroscopy: Look for characteristic N-H stretching bands (around 3300-3400 cm⁻¹) for the primary amine and C-O-C stretches for the dioxole ring.
Q4: My purified amine product turns yellow or brown upon standing. Why does this happen and how can I prevent it?
A: Primary amines, especially benzylamines, are susceptible to air oxidation, which forms colored impurities. To prevent this, store the purified product under an inert atmosphere (nitrogen or argon) in a sealed container, preferably in a refrigerator or freezer to slow down degradation. If the free base is an oil, converting it to its hydrochloride salt provides a much more stable, crystalline solid that is less prone to oxidation.
Section 4: Detailed Protocol: High-Yield Synthesis via Reductive Amination
This protocol describes a reliable, lab-scale synthesis of 5-(Aminomethyl)-1,3-benzodioxole hydrochloride from piperonal with an expected yield of 80-90%.
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
Ammonium Acetate (NH₄OAc)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Diethyl Ether (Et₂O)
-
Hydrochloric Acid (HCl), concentrated and 1M solution
-
Sodium Hydroxide (NaOH)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperonal (7.5 g, 50 mmol) in methanol (100 mL).
-
Imine Formation: To this solution, add ammonium acetate (19.3 g, 250 mmol, 5 equivalents). Stir the mixture at room temperature for 30 minutes. The solution may become slightly cloudy.
-
Reduction: In a separate beaker, carefully dissolve sodium cyanoborohydride (3.45 g, 55 mmol, 1.1 equivalents) in methanol (25 mL). Caution: Handle NaBH₃CN in a fume hood. Add the NaBH₃CN solution dropwise to the reaction flask over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the piperonal spot has disappeared.
-
Quenching and Solvent Removal: Carefully pour the reaction mixture into a beaker containing 1M NaOH solution (100 mL) to quench any remaining NaBH₃CN. Stir for 30 minutes. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction of Free Base: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Formation of Hydrochloride Salt: To the combined ether extracts, add 50 mL of 1M HCl (aqueous). Shake the separatory funnel vigorously. The amine product will move into the aqueous layer as the hydrochloride salt. Separate the layers and discard the organic (ether) layer.
-
Isolation of Product: Wash the acidic aqueous layer with a small portion of fresh diethyl ether (20 mL) to remove any remaining non-basic impurities. Transfer the aqueous layer to a round-bottom flask and remove the water under reduced pressure on a rotary evaporator. This will yield the product as a white to off-white solid.
-
Drying: Dry the solid product under high vacuum for several hours to remove residual water and HCl. The final product is 5-(Aminomethyl)-1,3-benzodioxole hydrochloride.
References
Technical Support Center: Synthesis of 2-(Aminomethyl)-1,3-benzodioxole
Welcome to the technical support guide for the synthesis of 2-(Aminomethyl)-1,3-benzodioxole, a crucial building block in pharmaceutical and agrochemical research. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis of this compound, particularly via the common route of reductive amination of piperonal (1,3-benzodioxole-5-carbaldehyde).
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield is a multifaceted issue often stemming from incomplete conversion, formation of side products, or losses during workup and purification.
-
Incomplete Conversion: The reductive amination may stall if the reducing agent is not potent enough or has degraded. Ensure your reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) is fresh and handled under anhydrous conditions where necessary. Monitor the reaction by TLC or LC-MS to track the consumption of the starting aldehyde.
-
Side Product Formation: The most common cause of low yield is the diversion of starting material into undesired side products. The two major culprits are the formation of piperonyl alcohol and the secondary amine dimer. See Q2 for a detailed breakdown.
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Workup & Purification Losses: Primary amines can be challenging to extract and purify. Emulsion formation during aqueous workup is common. Furthermore, their polarity can lead to tailing on silica gel chromatography, resulting in broad fractions and poor recovery. An acid-base extraction is often the most effective purification strategy for isolating the amine from neutral byproducts like the alcohol or unreacted aldehyde.
Q2: My TLC/LC-MS analysis shows multiple spots/peaks. What are these impurities?
The appearance of multiple spots on a TLC plate is a clear indicator of side reactions. In a typical reductive amination of piperonal, you should be vigilant for the following byproducts:
-
Piperonyl Alcohol: Formed by the direct reduction of the starting piperonal aldehyde. This occurs when the reduction of the aldehyde is faster than the formation of the imine intermediate.
-
Causality: This side reaction is favored if the reducing agent is added too quickly or before sufficient imine has formed. It is particularly prevalent with strong reducing agents like sodium borohydride at non-optimal pH.
-
Solution: Use a milder or more selective reducing agent like sodium cyanoborohydride (NaBH₃CN), which is more effective at reducing the protonated imine than the carbonyl group. Alternatively, ensure the imine formation step is allowed to proceed to equilibrium before introducing the reducing agent.
-
-
Bis(1,3-benzodioxol-5-ylmethyl)amine (Secondary Amine): This dimer is formed when the desired product, the primary amine, acts as a nucleophile and reacts with another molecule of the imine intermediate.
-
Causality: This is a classic side reaction in reductive aminations. It becomes significant when the concentration of the newly formed primary amine is high relative to the ammonia source.
-
Solution: Employ a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to statistically favor the reaction of the imine with ammonia over the reaction with the product amine.
-
-
Unreacted Piperonal: A persistent spot corresponding to the starting material indicates incomplete conversion.
The diagram below illustrates the competition between the desired reaction pathway and the formation of these key side products.
2-(Aminomethyl)-1,3-benzodioxole stability and degradation issues
A Guide to Stability and Degradation for Researchers
Welcome to the technical support center for 2-(Aminomethyl)-1,3-benzodioxole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation issues associated with this compound. As Senior Application Scientists, we have compiled this information to help you anticipate challenges, troubleshoot experimental inconsistencies, and ensure the integrity of your results.
Introduction to this compound Stability
This compound, a derivative of the stable 1,3-benzodioxole core, is a valuable building block in pharmaceutical and chemical synthesis.[1][2] The aromatic 1,3-benzodioxole ring system confers a significant degree of stability to the molecule.[1] However, the introduction of a primary aminomethyl group introduces a reactive site that can be susceptible to degradation under certain conditions. Understanding these potential liabilities is crucial for proper handling, storage, and use in sensitive applications.
This guide will address the most common questions and issues related to the stability of this compound, providing both theoretical explanations and practical advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors:
-
Oxidation: The primary amine of the aminomethyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), transition metals, and oxidizing agents.
-
pH: The basicity of the primary amine makes the compound's stability dependent on the pH of the solution. While protonation at acidic pH can protect the amine from some oxidative pathways, extreme pH conditions (both acidic and alkaline) can catalyze other degradation reactions.
-
Environmental Conditions: Exposure to light (photodegradation) and elevated temperatures (thermal degradation) can provide the energy needed to initiate and accelerate decomposition reactions.[3]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maintain the quality and prevent degradation of this compound, we recommend the following storage conditions, based on best practices for aromatic amines and benzodioxole compounds:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider storage at -20°C. | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby reducing the risk of oxidation of the primary amine. |
| Light | Protect from light by using an amber vial or storing it in a dark place. | Aromatic compounds can be light-sensitive and prone to photodegradation. |
| Container | Store in a tightly sealed, airtight container made of non-reactive material like glass. | Prevents exposure to moisture and atmospheric contaminants. |
Q3: What are the visual signs of degradation I should look for in my sample of this compound?
A3: While a pure sample of this compound should be a clear, colorless to pale yellow liquid or solid, degradation can lead to noticeable changes:
-
Color Change: The development of a yellow, brown, or reddish-brown color is a common indicator of oxidation or other degradation pathways in aromatic amines.
-
Precipitation: The formation of solid precipitates in a liquid sample can indicate the formation of insoluble degradation products or polymers.
-
Inconsistent Analytical Results: If you observe unexpected peaks in your analytical chromatograms (e.g., HPLC, GC-MS) or shifts in NMR spectra, it is a strong indication of the presence of impurities or degradation products.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable steps to resolve them.
Issue 1: My sample of this compound has turned yellow/brown over time.
-
Probable Cause: This is a classic sign of oxidation of the primary amine. Exposure to air (oxygen) is the most likely culprit.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of your sample using an appropriate analytical method such as HPLC or GC-MS to quantify the extent of degradation.
-
Purification (if necessary): If the level of impurities is unacceptable for your application, consider purifying the compound. This could involve techniques like distillation under reduced pressure or column chromatography.
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Implement Proper Storage: For future prevention, ensure the compound is stored under an inert atmosphere (argon or nitrogen) and protected from light. If you frequently use small amounts, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to air.
-
Issue 2: I am seeing unexpected side products in my reaction involving this compound.
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Probable Cause: This could be due to the degradation of your starting material or its reaction with other components in your reaction mixture. The primary amine is a nucleophile and can participate in unwanted side reactions.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Always confirm the purity of your this compound before starting a reaction.
-
Consider pH of the Reaction: The reactivity of the primary amine is pH-dependent. If your reaction is run under basic conditions, the free amine is more nucleophilic and also more susceptible to oxidation. Under acidic conditions, the amine will be protonated, reducing its nucleophilicity. You may need to adjust the pH or use a protecting group for the amine if it is interfering with your desired reaction.
-
Inert Reaction Conditions: If you suspect oxidation is occurring during your reaction, perform the reaction under an inert atmosphere.
-
Degas Solvents: Solvents can contain dissolved oxygen. Degassing your solvents before use can help minimize oxidative side reactions.
-
Issue 3: My experimental results are not reproducible when using different batches of this compound.
-
Probable Cause: Batch-to-batch variability in purity is a likely cause. Older batches or those stored improperly may have a higher content of degradation products.
-
Troubleshooting Steps:
-
Standardize Purity Assessment: Implement a standard analytical method (e.g., HPLC with a reference standard) to qualify each new batch of this compound before use.
-
Establish a Purity Threshold: Define a minimum acceptable purity level for your specific application.
-
Source from a Reliable Supplier: Ensure you are obtaining your compound from a reputable supplier who can provide a certificate of analysis with detailed purity information.
-
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the chemical functionalities present in the molecule.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Instrumentation: HPLC system with a UV detector.[4]
-
Column: C18, 5 µm, 4.6 x 250 mm.[4]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.[4]
-
Analysis: Inject the sample and record the chromatogram. Purity can be estimated by the area percentage of the main peak. Degradation products will typically appear as additional peaks, often at different retention times.
References
Technical Support Center: Crystallization of 2-(Aminomethyl)-1,3-benzodioxole
Welcome to the technical support center for 2-(Aminomethyl)-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common and complex challenges encountered during the crystallization of this compound. Our approach is rooted in explaining the fundamental principles behind each troubleshooting step, ensuring you not only solve the immediate issue but also build a deeper understanding for future experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in crystallizing this compound, both as the free base and its salt forms.
Q1: My this compound solution is clear, but no crystals are forming, even after cooling. What are the first steps I should take?
A1: The absence of crystal formation from a clear solution typically points to one of two issues: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation (the initial formation of crystal seeds).[1]
Here is a logical progression of troubleshooting steps:
-
Induce Nucleation: Crystal growth requires a starting point.[2] If spontaneous nucleation doesn't occur, you can try to initiate it by:
-
Scratching: Gently scratch the inner surface of the flask below the solvent level with a glass rod. The microscopic imperfections in the glass can serve as nucleation sites.[1][3]
-
Seeding: If you have a pure crystal from a previous successful batch, add a single, tiny seed crystal to the supersaturated solution. This provides a template for further crystal growth.[1]
-
-
Increase Supersaturation: Your compound may be too soluble in the chosen solvent at the current temperature.[1]
-
Slow Evaporation: Allow a small amount of the solvent to evaporate slowly by leaving the container partially open in a fume hood. This gradually increases the solute concentration.
-
Add an Anti-solvent: An anti-solvent is a solvent in which your compound is insoluble but which is miscible with your crystallization solvent. Add the anti-solvent dropwise to your solution until it just becomes cloudy (the cloud point), then add a drop or two of the original solvent to redissolve the precipitate. Allow this solution to stand.
-
-
Re-evaluate Purity: Significant impurities can inhibit crystallization by interfering with the formation of an ordered crystal lattice.[1][4] If the above steps fail, consider a pre-purification step like column chromatography.
Q2: My compound is separating as an oily liquid instead of solid crystals. What is "oiling out" and how can I prevent it?
A2: "Oiling out" is a common problem, especially with amines, where the compound separates from the solution as a liquid phase instead of a solid crystalline one.[5][6] This occurs when the supersaturation of the solution is so high that the solute comes out of solution faster than it can organize into a crystal lattice. The resulting oil is often an amorphous, supercooled liquid of your compound which may or may not solidify over time and tends to trap impurities.[5]
Causality: This phenomenon is kinetically driven. Rapid cooling or using a solvent in which the compound's solubility changes too drastically with temperature can lead to a supersaturation level that bypasses the normal crystallization window and enters a region of liquid-liquid phase separation.[5]
Solutions:
-
Reduce the Rate of Cooling: Allow the hot, saturated solution to cool to room temperature on the benchtop before moving it to a colder environment like a refrigerator or ice bath. Insulating the flask can further slow the process.[2]
-
Decrease Concentration: Before cooling, add a small amount of additional hot solvent to the dissolved sample to slightly reduce the overall concentration.
-
Change Solvents: Select a solvent in which the compound is less soluble at higher temperatures. This requires more solvent to dissolve the compound, leading to a less concentrated solution that is less prone to oiling out.
-
Crystallize as a Salt: This is often the most effective solution. Convert the amine free base to its hydrochloride (HCl) salt. Salts have vastly different physical properties, including higher melting points and different solubility profiles, making them less likely to oil out.[7]
Q3: I am trying to crystallize the hydrochloride salt of this compound. What is the best way to do this?
A3: Converting a basic amine to its hydrochloride salt is a standard and highly effective technique to induce crystallinity.[7] The resulting ionic compound is typically more rigid and has strong intermolecular interactions (ionic and hydrogen bonding), which favors the formation of a stable crystal lattice.
The general strategy is to dissolve the free base in a suitable organic solvent and add a source of anhydrous HCl.
Recommended Solvents: Protic solvents like ethanol or isopropanol are often excellent choices for crystallizing amine hydrochlorides. Aprotic solvents like ethyl acetate or diethyl ether can also be used, sometimes in combination with a more polar solvent.
HCl Source: A solution of HCl in an organic solvent (e.g., HCl in diethyl ether, or HCl in isopropanol) is preferred over aqueous HCl to avoid introducing water, which can sometimes hinder crystallization or lead to the formation of hydrates. Gaseous HCl can also be used but is less convenient on a lab scale.[8]
See the detailed protocol below for a step-by-step guide.
Troubleshooting Workflows & In-Depth Guides
Guide 1: Systematic Approach to Solvent Selection
Choosing the right solvent is the most critical step in crystallization. The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[3][9]
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different solvent (see table below) dropwise, starting with 0.5 mL. Observe if the compound dissolves at room temperature. If it dissolves completely, that solvent is likely too good and will result in poor recovery. Set it aside.[3]
-
Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat them in a sand bath or with a heat gun to their boiling point. Add more solvent dropwise until the compound just dissolves.[3]
-
Cooling Test: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form.
-
Evaluation: The best solvent is the one that dissolves the compound when hot and yields a large amount of high-quality crystals upon cooling. If no single solvent is ideal, consider a solvent/anti-solvent pair from your tested options.
Table 1: Common Solvents for Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexanes | 69 | Non-polar | Good for non-polar compounds or as an anti-solvent. |
| Toluene | 111 | Non-polar | Higher boiling point, can dissolve aromatic compounds. |
| Ethyl Acetate | 77 | Polar aprotic | A versatile solvent for moderately polar compounds. |
| Isopropanol | 82 | Polar protic | Excellent for many amine salts; promotes H-bonding. |
| Ethanol | 78 | Polar protic | Similar to isopropanol, often used for amine salts. |
| Methanol | 65 | Polar protic | Very polar; may be too good a solvent, leading to low yield. |
| Water | 100 | Very polar | Generally not suitable for the free base but can be an anti-solvent for the HCl salt from an alcohol solution. |
Visualization 1: General Troubleshooting Workflow
This diagram outlines a decision-making process when initial crystallization attempts fail.
Caption: A workflow for troubleshooting common crystallization failures.
Guide 2: Protocol for Hydrochloride Salt Formation
This protocol provides a reliable method for converting this compound free base into its more crystalline hydrochloride salt.
Materials:
-
This compound (free base)
-
Anhydrous Isopropanol (IPA) or Anhydrous Diethyl Ether (Et₂O)
-
2.0 M HCl solution in Diethyl Ether (or prepared by bubbling HCl gas through the solvent)
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Ice bath
-
Büchner funnel and filter paper
Experimental Protocol:
-
Dissolution: Dissolve the this compound free base in a minimal amount of anhydrous isopropanol or diethyl ether at room temperature in an Erlenmeyer flask. A good starting point is 5-10 mL of solvent per gram of amine.
-
Acidification: While stirring the solution, slowly add the 2.0 M HCl/Ether solution dropwise. You should observe the immediate formation of a white precipitate.
-
Stoichiometry: Add approximately 1.0 to 1.1 molar equivalents of HCl relative to the amine. Adding a large excess of acid can sometimes increase the solubility of the salt, reducing the overall yield.
-
Crystallization/Precipitation: Continue stirring the resulting slurry at room temperature for 30 minutes to ensure complete salt formation.
-
Digestion (Optional but Recommended): For improved crystal morphology, gently heat the slurry until the precipitate redissolves (add a minimum amount of extra solvent if necessary), and then allow it to cool slowly to room temperature, followed by cooling in an ice bath. This process of "digesting" the precipitate often leads to larger, more well-defined crystals.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold, anhydrous diethyl ether to remove any excess acid or unreacted starting material.
-
Drying: Dry the crystals under vacuum to obtain the final this compound hydrochloride.
Visualization 2: Decision Tree for "Oiling Out"
This diagram provides a targeted approach for resolving issues with oil formation during crystallization.
Caption: A decision tree for systematically troubleshooting "oiling out".
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 9. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for 2-(Aminomethyl)-1,3-benzodioxole Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-(aminomethyl)-1,3-benzodioxole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important chemical scaffold. The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and pharmacologically active compounds.[1][2] The introduction of an aminomethyl group at the 2-position opens up a vast chemical space for derivatization, making these compounds valuable intermediates in drug discovery.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during synthesis. We will focus primarily on the most prevalent and versatile synthetic route: reductive amination . Our goal is to equip you with the knowledge to not only follow a procedure but to troubleshoot and optimize it effectively.
Core Synthetic Workflow: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[3] For the synthesis of this compound derivatives, the typical starting materials are a 1,3-benzodioxole-2-carbaldehyde and an appropriate amine source, such as ammonia or a primary amine.
Below is a generalized workflow for this transformation.
Caption: General workflow for reductive amination.
Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the synthesis of this compound derivatives via reductive amination.
Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?
This is one of the most frequent problems and typically points to an issue in the first step of the reaction: imine formation.
Possible Cause 1: Incorrect pH
-
The "Why": Imine formation is a pH-dependent equilibrium. The reaction requires a delicate balance. The amine must be nucleophilic enough to attack the carbonyl carbon, but there must also be enough acid present to protonate the hydroxyl intermediate to facilitate water elimination. If the pH is too low (too acidic), the amine starting material is fully protonated and no longer nucleophilic. If the pH is too high (too basic), the hydroxyl intermediate cannot be effectively protonated to leave as water.
-
Solution: The optimal pH for most reductive aminations is between 5 and 7.
-
Action: Buffer the reaction. Using ammonium acetate (NH4OAc) as the ammonia source for primary amine synthesis often provides a suitable pH environment.[4] For other amines, adding a mild acid like acetic acid can help. Monitor the pH of your reaction mixture before adding the reducing agent.
-
Possible Cause 2: Steric Hindrance
-
The "Why": A bulky amine or a sterically hindered benzodioxole-aldehyde can slow down or prevent the initial nucleophilic attack.
-
Solution:
-
Action: Increase the reaction time and/or temperature. Be cautious with temperature, as it can also promote side reactions. A switch to a less sterically demanding reducing agent might also be necessary (see FAQ 1).
-
Possible Cause 3: Water Content
-
The "Why": Imine formation releases a molecule of water. According to Le Châtelier's principle, excess water in the reaction can push the equilibrium back towards the starting materials.
-
Solution:
-
Action: Use anhydrous solvents. If feasible, consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture before the addition of the reducing agent to sequester the water formed.
-
Q2: My TLC/LC-MS analysis shows multiple spots. What are these side products and how can I avoid them?
The formation of side products is common if reaction conditions are not optimized.
Side Product 1: Alcohol from Aldehyde Reduction
-
The "Why": This occurs when your reducing agent is too reactive and reduces the starting aldehyde before it can form the imine. This is a common issue with powerful reducing agents like sodium borohydride (NaBH4).
-
Solution:
-
Action: Use a milder, more selective reducing agent that is more effective at reducing the protonated imine (iminium ion) than the starting carbonyl. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (Na(OAc)3BH) are excellent choices for this reason. They are less reactive at neutral pH but become more potent under the slightly acidic conditions that favor iminium ion formation.
-
Side Product 2: Over-alkylation (Formation of Tertiary Amine)
-
The "Why": The newly formed secondary amine product can be more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde. This forms a new iminium ion, which is then reduced to a tertiary amine.
-
Solution:
-
Action 1: Use a stoichiometric excess of the primary amine. This increases the probability that the aldehyde will react with the intended amine rather than the product.
-
Action 2: Add the aldehyde slowly to a solution containing the amine and the reducing agent. This keeps the concentration of the aldehyde low at any given time, disfavoring the second reaction with the product amine.
-
Q3: The reaction starts but seems to stall, leaving a mix of starting material and product even after a long time. What should I do?
A stalled reaction indicates that one of the components has been consumed or has lost its activity.
Possible Cause 1: Degradation of the Reducing Agent
-
The "Why": Hydride-based reducing agents, especially NaBH3CN and Na(OAc)3BH, can react with water or protic solvents over time, leading to their decomposition.
-
Solution:
-
Action: Ensure you are using a high-quality, dry reducing agent. Add it to the reaction in one portion after the imine has had some time to form (e.g., 15-30 minutes). If the reaction stalls, adding a second, fresh portion of the reducing agent may restart it.
-
Possible Cause 2: Equilibrium Issues
-
The "Why": As mentioned in Q1, imine formation is an equilibrium. If the equilibrium constant is not favorable, the concentration of the imine intermediate may be too low for the reduction to proceed to completion.
-
Solution:
-
Action: Re-evaluate the pH and water content. Adding molecular sieves can help drive the equilibrium forward, as discussed previously.
-
Caption: Troubleshooting decision tree for reductive amination.
Frequently Asked Questions (FAQs)
FAQ 1: Which reducing agent is the best for my reaction?
There is no single "best" agent; the choice depends on your substrate and desired selectivity.
| Reducing Agent | Pros | Cons | Best For... |
| Sodium Borohydride (NaBH4) | Inexpensive, readily available. | Can reduce the starting aldehyde; requires careful pH control. | Simple, robust reactions where selectivity is not a major concern. |
| Sodium Cyanoborohydride (NaBH3CN) | Highly selective for iminium ions over carbonyls; stable in weakly acidic conditions. | Highly toxic (releases HCN gas if pH drops too low); requires careful handling. | Reactions requiring high selectivity and where pH can be reliably controlled above 4. |
| Sodium Triacetoxyborohydride (Na(OAc)3BH or STAB) | Selective for iminium ions; non-toxic; often gives faster reaction rates.[3] | Moisture-sensitive; more expensive. | General-purpose reductive aminations, especially with acid-sensitive substrates. It is often the first choice for modern applications. |
| Borane-Amine Complexes (e.g., BH3·NEt3) | Can be effective for difficult reductions.[5] | Can have different reactivity profiles; may require specific conditions. | Specialized applications where other common hydrides fail. |
FAQ 2: How do I choose the right solvent?
The solvent must be inert to the reducing agent and capable of dissolving the starting materials.
-
Methanol (MeOH): Excellent for dissolving amine salts like NH4OAc. However, it can react slowly with some hydride reagents.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Common choices, especially for reactions using Na(OAc)3BH. They are aprotic and do not interfere with the reducing agent.
-
Tetrahydrofuran (THF): Another good aprotic option.
-
Solvent-free conditions: For some substrates, neat conditions (no solvent) can be effective, potentially simplifying workup.[3]
FAQ 3: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): The fastest and most common method. Stain with ninhydrin to visualize the amine product, which will typically appear as a colored spot (often purple or yellow). Co-spot your reaction mixture with your starting aldehyde to track its consumption.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. You can track the disappearance of the starting material mass peak and the appearance of the product mass peak. This is also invaluable for identifying side products.
Experimental Protocol: General Procedure for Reductive Amination
This protocol describes the synthesis of a generic this compound derivative from the corresponding aldehyde and ammonium acetate.
Materials:
-
1,3-Benzodioxole-2-carbaldehyde (1.0 equiv)
-
Ammonium Acetate (NH4OAc) (5-10 equiv)
-
Sodium Triacetoxyborohydride (Na(OAc)3BH) (1.2-1.5 equiv)
-
Anhydrous Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-benzodioxole-2-carbaldehyde (1.0 equiv) and ammonium acetate (5-10 equiv).
-
Add the anhydrous solvent (e.g., MeOH or DCM) to achieve a starting material concentration of approximately 0.1-0.5 M.
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
In a single portion, add sodium triacetoxyborohydride (Na(OAc)3BH) (1.2-1.5 equiv) to the stirring solution. Note: The addition may cause some gas evolution.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting aldehyde is consumed (typically 4-24 hours).
-
Once the reaction is complete, carefully quench it by slowly adding saturated NaHCO3 solution until gas evolution ceases.
-
If the solvent is DCM, separate the organic layer. If the solvent is MeOH, remove it under reduced pressure and then partition the residue between water and an organic solvent (e.g., Ethyl Acetate or DCM).
-
Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.
-
Characterize the final product using NMR, IR, and HRMS to confirm its structure and purity.
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
overcoming solubility issues with 2-(Aminomethyl)-1,3-benzodioxole
Technical Support Center: 2-(Aminomethyl)-1,3-benzodioxole
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common solubility challenges encountered with this compound.
Compound Profile & Inherent Solubility Challenges
This compound is a primary amine featuring a benzodioxole moiety. This bifunctional nature is the primary source of its solubility challenges. The benzodioxole ring system is hydrophobic and rigid, leading to poor solubility in aqueous media.[1] Conversely, the aminomethyl group is polar and basic, offering a route to solubilization that is often underexploited.[2]
Understanding this structure is key to troubleshooting. The compound exists as a "free base," which is typically an oily or waxy solid that is sparingly soluble in water but shows better solubility in organic solvents.[1][3] The primary goal of most solubilization strategies is to modify the compound to favor interaction with the desired solvent system.
| Property | Value / Description | Source |
| Chemical Structure | C₈H₉NO₂ | PubChem |
| Molecular Weight | 151.16 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid or solid | - |
| Predicted LogP | 1.1 - 1.5 (Indicates moderate lipophilicity) | - |
| Nature | Primary Amine (Weak Base) | [4] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral water or PBS?
A: The free base form of the compound has a nonpolar benzodioxole ring, which makes it hydrophobic and thus poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS) at neutral pH.[1] The polar amine group is not sufficiently dominant to overcome the hydrophobicity of the larger ring structure.
Q2: I see precipitation when adding my DMSO stock solution to an aqueous buffer. What is happening?
A: This is a common issue known as "crashing out." While the compound may be soluble in a 100% organic solvent like DMSO, introducing this stock solution into a predominantly aqueous environment can cause the compound to rapidly precipitate as it comes out of the high-concentration organic phase and into a medium where it is insoluble.[5] This highlights the limitation of using co-solvents alone for aqueous applications.
Q3: Can I heat the solution to improve solubility?
A: Gentle heating can temporarily increase solubility for some compounds, but it is often not a robust solution. The compound may precipitate out again as the solution cools to room temperature. Furthermore, excessive heat can risk chemical degradation. This method should be used with caution and validated for stability.
Q4: Is it better to use the hydrochloride (HCl) salt form of this compound?
A: Yes, for aqueous applications, using or creating the hydrochloride salt is the superior method. Reacting the basic amine with an acid like HCl forms an ammonium salt (R-NH₃⁺Cl⁻).[4][6] This ionic salt is significantly more polar and, therefore, more water-soluble than the neutral free base.[7] Many amine-containing drugs are formulated as salts for this exact reason.[6]
Troubleshooting Workbench: Step-by-Step Protocols
Protocol 1: Aqueous Solubilization via pH Modification (Salt Formation)
This is the most effective and recommended method for preparing aqueous solutions of this compound for biological assays. The principle is to protonate the basic amine group to form a highly soluble ammonium salt in situ.
Causality: The lone pair of electrons on the primary amine's nitrogen atom acts as a proton acceptor (a base).[4] By adding an acid, such as hydrochloric acid (HCl), the amine is protonated to form an ammonium ion. This introduces a positive charge, transforming the molecule into an ionic salt, which is readily solvated by polar water molecules.[6]
Step-by-Step Methodology:
-
Weigh the Compound: Accurately weigh the required amount of this compound free base.
-
Initial Suspension: Add a small amount of purified water or the desired aqueous buffer (e.g., saline) to the compound. Do NOT add the full volume yet. You should see a suspension or an insoluble oil.
-
Acidification: While stirring, add 1 Molar (1 M) HCl dropwise. The goal is to lower the pH to between 3 and 5. The exact amount of acid will depend on the amount of your compound.
-
Observe Dissolution: As the acid is added, the suspension should clarify. Continue adding acid drop-by-drop until the solution is completely clear. This visual confirmation indicates the formation of the soluble hydrochloride salt.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer or water to reach the final desired concentration.
-
pH Verification & Adjustment (Optional): Check the final pH of the solution. If required for your experiment, you can carefully adjust it upwards with a dilute base (e.g., 0.1 M NaOH). However, be cautious: increasing the pH too much (typically above 7-8) will deprotonate the ammonium salt, causing the insoluble free base to precipitate out of solution.
Protocol 2: Working with Organic Solvents & Co-Solvent Systems
This method is suitable for experiments that can tolerate organic solvents or for preparing high-concentration stock solutions for serial dilution.
Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[8] They work by reducing the polarity of the solvent system, making it more favorable for the hydrophobic benzodioxole moiety.[5] Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, and N,N-Dimethylformamide (DMF).
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable organic solvent. DMSO is a powerful and common choice for creating high-concentration stock solutions.
-
Direct Dissolution: Add the selected solvent directly to the weighed compound.
-
Facilitate Dissolution: Use a vortex mixer or sonicate briefly to ensure the compound is fully dissolved. A clear solution should be obtained.
-
Storage: Store stock solutions in appropriate containers, typically glass vials with airtight caps, and follow compound-specific storage temperature recommendations (e.g., -20°C or -80°C) to maintain stability.
-
Working with Aqueous Buffers: When diluting the organic stock into an aqueous medium, add the stock solution to the buffer while vortexing the buffer vigorously. This rapid mixing helps to disperse the compound and can prevent immediate precipitation at lower concentrations. Always prepare a small test dilution first to check for solubility limits.
Visualization of Key Processes
Solubilization via Protonation
The diagram below illustrates the chemical principle behind Protocol 1. The water-insoluble free base is converted into a water-soluble ammonium salt by reaction with an acid.
Caption: Conversion of the free base to its soluble salt form.
Troubleshooting Workflow
This flowchart provides a decision-making guide for selecting the appropriate solubilization strategy.
Caption: Decision tree for solubility troubleshooting.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. Buy 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine | 23131-47-7 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 26.4 Basicity of Amines – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
common impurities in 2-(Aminomethyl)-1,3-benzodioxole synthesis
An essential precursor in pharmaceutical research, 2-(Aminomethyl)-1,3-benzodioxole, also known as 3,4-methylenedioxybenzylamine, serves as a critical building block for a variety of complex molecules. Its synthesis, while conceptually straightforward, is often plagued by the formation of characteristic impurities that can compromise yield, purity, and the success of subsequent downstream applications.
This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of this compound. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and direct method for synthesizing this compound is the reductive amination of piperonal (3,4-methylenedioxybenzaldehyde).[1][2] This one-pot reaction typically involves the formation of an imine intermediate by reacting piperonal with an ammonia source, followed by in-situ reduction to the desired primary amine.[3][4] Alternative routes, such as the reduction of 3,4-methylenedioxybenzonitrile or the reduction of a nitrostyrene intermediate derived from a Henry reaction with piperonal, are also employed but can involve more hazardous reagents or additional steps.[5][6]
Q2: Which reducing agent is best for the reductive amination of piperonal?
The choice of reducing agent is critical and depends on the specific reaction conditions and available laboratory equipment.
-
Sodium borohydride (NaBH₄) is a common, cost-effective choice. However, it can also reduce the starting aldehyde to piperonyl alcohol, creating a significant impurity if the reaction is not carefully controlled.[4][7]
-
Sodium cyanoborohydride (NaBH₃CN) and Sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective reducing agents.[4][8] They are particularly effective at reducing the protonated imine (iminium ion) intermediate in weakly acidic conditions, while leaving the starting aldehyde largely untouched. This selectivity often leads to a cleaner reaction profile.[4]
-
Catalytic Hydrogenation (H₂/Pd, H₂/Raney Ni) is a very clean and efficient method, producing water as the only stoichiometric byproduct.[8][9] It is highly scalable but requires specialized equipment for handling hydrogen gas under pressure.
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material (piperonal), the intermediate imine, and the final amine product. The starting aldehyde is typically UV-active and will stain with potassium permanganate. The amine product can be visualized with ninhydrin stain. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on aliquots taken from the reaction mixture.
Troubleshooting Guide: Common Synthesis Problems
Problem 1: My final yield is significantly lower than expected.
Low yields are a frequent issue stemming from several potential causes. A systematic diagnosis is key.
Possible Cause A: Incomplete Imine Formation
-
Scientific Rationale: The first step of reductive amination is the equilibrium formation of an imine from the aldehyde and ammonia. If this equilibrium is not sufficiently shifted towards the imine, there will be less substrate available for the reduction step. Water is a byproduct of this step, and its presence can shift the equilibrium back to the starting materials (Le Châtelier's principle).
-
Solution:
-
pH Control: Imine formation is typically acid-catalyzed. Maintain a weakly acidic pH (around 5-6) by adding a catalytic amount of a mild acid like acetic acid. This protonates the aldehyde's carbonyl oxygen, making it more electrophilic for the amine to attack.[4]
-
Water Removal: If possible, use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the equilibrium forward. This is particularly effective when the reaction is run at reflux in a solvent like toluene.
-
Reagent Stoichiometry: Use a moderate excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to push the equilibrium towards the imine.
-
Possible Cause B: Reduction of the Starting Aldehyde
-
Scientific Rationale: A common side reaction is the reduction of the starting material, piperonal, to piperonyl alcohol. This is especially prevalent when using strong, non-selective reducing agents like sodium borohydride in conditions that do not favor rapid imine formation.[7]
-
Solution:
-
Use a Selective Reductant: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards aldehydes and ketones at the optimal pH for imine reduction.[8]
-
Staged Addition: First, allow the piperonal and ammonia source to stir for a period (e.g., 30-60 minutes) to allow for imine formation to occur before adding the reducing agent. This minimizes the concentration of free aldehyde when the reductant is introduced.
-
Problem 2: My purified product shows an extra peak in the NMR/GC-MS.
The identity of the impurity is crucial for diagnosing its origin. The table below summarizes the most common culprits.
Possible Impurity A: Piperonyl Alcohol
-
Identification: A singlet in the ¹H NMR spectrum around 4.5-4.6 ppm (for the -CH₂OH protons) and the absence of the aldehyde proton peak (~9.8 ppm).
-
Cause: As discussed in "Problem 1," this results from the direct reduction of piperonal. This occurs when the reducing agent is too reactive or is added before sufficient imine has formed.
-
Prevention & Removal:
-
Prevention: Employ the strategies mentioned above (selective reductants, staged addition).
-
Removal: Piperonyl alcohol is more polar than the desired amine. It can often be removed via careful column chromatography on silica gel. Alternatively, an acidic aqueous workup can be used; the amine will be protonated and move to the aqueous layer, while the neutral alcohol remains in the organic layer.
-
Possible Impurity B: N,N-(1,3-benzodioxole-5-ylmethyl)amine (Dimeric Secondary Amine)
-
Identification: A more complex NMR spectrum and a mass peak in GC-MS corresponding to the addition of a second piperonyl group to the product.
-
Cause: This secondary amine forms when the desired primary amine product, being nucleophilic, attacks another molecule of piperonal to form a new imine, which is then reduced. This is a form of over-alkylation.[4]
-
Prevention & Removal:
-
Prevention: Use a large excess of the ammonia source relative to the piperonal. This increases the probability that piperonal will react with ammonia rather than the product amine. Running the reaction at a lower concentration can also disfavor this bimolecular side reaction.
-
Removal: Separation can be challenging due to similar polarities. Fractional distillation under reduced pressure or careful column chromatography may be effective.
-
Table 1: Common Impurities in this compound Synthesis
| Impurity | Chemical Structure | Likely Origin | Analytical Signature (¹H NMR / MS) |
| Piperonal (Unreacted) | 3,4-methylenedioxybenzaldehyde | Incomplete reaction | Aldehyde proton at ~9.8 ppm (s); M⁺ at m/z 150 |
| Piperonyl Alcohol | (1,3-benzodioxol-5-yl)methanol | Reduction of starting aldehyde | Methylene protons at ~4.5 ppm (s); M⁺ at m/z 152 |
| Dimeric Secondary Amine | Bis(1,3-benzodioxol-5-ylmethyl)amine | Over-alkylation of product | Complex aromatic/methylene signals; M⁺ at m/z 285 |
| Imine Intermediate | N-(1,3-benzodioxol-5-ylmethylene)methanimine | Incomplete reduction | Imine proton at ~8.3 ppm (s); M⁺ at m/z 149 |
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the primary reductive amination pathway and highlights the key steps where common impurities are generated.
Caption: Reductive amination pathway and common impurity sources.
Validated Experimental Protocol: Reductive Amination using NaBH(OAc)₃
This protocol is designed to be self-validating by favoring conditions that minimize common side reactions.
Materials:
-
Piperonal (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (5.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1M Sodium Hydroxide (NaOH) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), dissolve piperonal (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous DCM (~0.2 M concentration relative to piperonal).
-
Imine Formation: Stir the mixture vigorously at room temperature for 1 hour. The large excess of the ammonia source drives the formation of the imine intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the suspension. Caution: The reaction may bubble slightly. Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Check for the disappearance of the piperonal spot. The reaction is typically complete within 3-12 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add more DCM if needed. Wash the organic layer sequentially with saturated NaHCO₃ solution, then 1M NaOH solution to remove any remaining acetic acid byproducts, and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is often of high purity. If necessary, it can be further purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient system, e.g., starting with DCM and gradually adding methanol containing 1% triethylamine to prevent the amine from streaking on the silica).
References
- 1. maps.org [maps.org]
- 2. Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination: target analysis based on GC-qMS compared to non-targeted analysis based on GC×GC-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Scaling Up 2-(Aminomethyl)-1,3-benzodioxole Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-(Aminomethyl)-1,3-benzodioxole, also known as piperonylamine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during production, moving beyond simple protocols to explain the causality behind experimental choices.
Section 1: Synthesis Strategy and Route Selection
Choosing the right synthetic route is the most critical decision for ensuring a scalable, efficient, and safe production process. This section addresses the primary considerations for selecting a pathway.
Q1: What are the most viable synthetic routes for scaling up this compound production?
There are three primary, well-documented routes for the synthesis of this compound. The optimal choice depends on available equipment, safety infrastructure, cost of raw materials, and desired purity profile. The most common starting material is piperonal (3,4-methylenedioxybenzaldehyde), which is derived from 1,3-benzodioxole or other precursors.[1]
-
Reductive Amination of Piperonal: This is the most direct and widely used method.[2] It involves the reaction of piperonal with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine. The choice of reducing agent is critical for success.[3]
-
Reduction of 5-Cyano-1,3-benzodioxole: This route involves the reduction of the nitrile functional group. It is a high-yielding method but often requires potent, hazardous reducing agents like Lithium Aluminum Hydride (LiAlH₄), which presents scale-up challenges.[4]
-
Gabriel Synthesis: A classic method for preparing primary amines, this route starts with a halogenated precursor like 5-(bromomethyl)-1,3-benzodioxole.[5] It uses potassium phthalimide to form an N-alkylated intermediate, which is then cleaved (typically with hydrazine) to release the primary amine.[6][7] This method excels at preventing the over-alkylation issues common in other amination methods.[8]
Below is a diagram outlining these primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Table 1: Comparison of Primary Synthesis Routes
| Feature | Reductive Amination | Nitrile Reduction | Gabriel Synthesis |
| Primary Feedstock | Piperonal | 5-Cyano-1,3-benzodioxole | 5-(Halomethyl)-1,3-benzodioxole |
| Typical Yield | Good to Excellent (70-95%) | Excellent (>90%) | Good (70-85%) |
| Key Advantage | Direct, one-pot process | High yield | Excellent control, avoids over-alkylation |
| Key Disadvantage | Risk of side products (secondary amine, alcohol) | Requires highly reactive/hazardous reagents (LiAlH₄) | Multi-step, challenging phthalhydrazide removal |
| Scalability | Highly scalable with proper process control | Challenging due to safety of hydrides | Moderately scalable |
| Reference(s) | [2][3] | [4] | [6][7] |
Section 2: Troubleshooting Guide for Reductive Amination
Given its prevalence, the reductive amination of piperonal is the focus of our in-depth troubleshooting guide. Success hinges on balancing the rate of imine formation with the rate of reduction.
Q2: My reductive amination reaction is stalling or giving low yields. What are the likely causes?
Low yield is a multifaceted problem. A systematic approach is required to diagnose the root cause.
-
Inefficient Imine Formation: The reaction's first step is the condensation of piperonal and the amine source (e.g., ammonia, ammonium acetate) to form an imine, releasing water. This is a reversible equilibrium. If water is not effectively removed or the pH is incorrect, the equilibrium will not favor the imine, starving the reduction step of its substrate.
-
Solution: Ensure the reaction is run under conditions that favor imine formation. This can involve using a dehydrating agent, a Dean-Stark trap for azeotropic water removal on scale, or running the reaction in a solvent like methanol which can tolerate small amounts of water. The pH should be weakly acidic (typically 4-6) to catalyze imine formation without deactivating the amine nucleophile.[3]
-
-
Inactive Reducing Agent: Hydride reagents can degrade upon improper storage or handling. Catalysts like Pd/C can be poisoned.
-
Solution: Use a fresh, properly stored batch of the reducing agent. For catalytic hydrogenation, ensure the catalyst has not been exposed to poisons (sulfur, heavy metals) and that the hydrogen pressure is adequate.[9]
-
-
Incorrect Reagent Stoichiometry: An incorrect ratio of amine to aldehyde can lead to unreacted starting material.
-
Solution: Use a slight excess of the ammonia source to push the imine equilibrium forward. Verify the purity and assay of your starting piperonal.
-
Below is a troubleshooting workflow for diagnosing low-yield issues.
Caption: Troubleshooting workflow for low-yield reductive amination.
Q3: I am forming a significant amount of piperonyl alcohol as a byproduct. How can I prevent this?
This is a classic selectivity problem. It occurs when your reducing agent reduces the starting aldehyde (piperonal) faster than it reduces the intermediate imine.
Causality: The carbonyl group of an aldehyde and the C=N bond of an imine have different reactivities. Non-selective reducing agents like sodium borohydride (NaBH₄) can readily reduce both.[10]
Solution: The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice. It is less reactive than NaBH₄ and is most effective at weakly acidic pH where the imine is protonated and thus more electrophilic than the starting aldehyde.[3][11]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. The acetate groups moderate its reactivity, making it highly selective for aldehydes and ketones in the presence of an amine. It is often the preferred reagent for modern scale-up operations.[10]
-
Catalytic Hydrogenation (H₂/Pd-C): This method is also highly selective for the imine and is considered a "green" chemistry approach. However, it requires specialized high-pressure reactor equipment.[2][9]
Table 2: Selecting a Reducing Agent for Reductive Amination
| Reducing Agent | Typical Solvent | pH Condition | Key Advantage | Key Disadvantage |
| NaBH(OAc)₃ | Dichloromethane (DCM), Dichloroethane (DCE) | Neutral / Acetic Acid | High selectivity, non-toxic byproducts | Moisture sensitive |
| NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Weakly Acidic (pH 4-6) | Excellent selectivity for iminium ion | Highly toxic (releases HCN in strong acid) |
| H₂ / Pd-C | Methanol, Ethanol, Ethyl Acetate | Neutral | "Green" process, high yield | Requires specialized pressure equipment |
| NaBH₄ | Methanol, Ethanol | Weakly Basic | Inexpensive | Poor selectivity, often reduces aldehyde |
Q4: How can I minimize the formation of the secondary amine, bis(1,3-benzodioxol-5-ylmethyl)amine?
This impurity arises when the desired primary amine product, being a nucleophile itself, reacts with another molecule of the imine intermediate.
Solution:
-
Use an Excess of the Ammonia Source: Employing a large excess of ammonia or ammonium salt helps ensure the imine intermediate is more likely to be attacked by ammonia than by the product amine.
-
Control Reagent Addition: Slowly adding the reducing agent to the mixture of piperonal and the ammonia source ensures that the imine is reduced as soon as it is formed, keeping its concentration low.
-
Inverse Addition: On a larger scale, adding the piperonal slowly to a solution containing the ammonia source and the reducing agent can also effectively minimize the side reaction by keeping the aldehyde/imine concentration low at all times.
Section 3: Experimental Protocol
This section provides a representative lab-scale protocol based on the principles discussed above.
Protocol 1: Lab-Scale Synthesis of this compound via Reductive Amination
Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals with appropriate personal protective equipment (PPE) in a certified fume hood.
Reagents:
-
Piperonal (1.50 g, 10.0 mmol)
-
Ammonium Acetate (7.71 g, 100 mmol, 10 equiv.)
-
Methanol (50 mL)
-
Sodium Cyanoborohydride (NaBH₃CN) (0.75 g, 12.0 mmol, 1.2 equiv.)
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (DCM)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperonal (1.50 g) and ammonium acetate (7.71 g).
-
Add methanol (50 mL) and stir the mixture at room temperature until all solids dissolve. The pH of the solution should be weakly acidic.
-
In a single portion, add sodium cyanoborohydride (0.75 g). Caution: NaBH₃CN is toxic. Handle with care.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of piperonal.
-
Once the reaction is complete, carefully add 2M HCl dropwise to quench any remaining reducing agent and adjust the pH to ~2. (Perform in a well-ventilated fume hood as HCN gas may evolve if the solution becomes too acidic too quickly).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add 50 mL of water to the residue and wash with dichloromethane (2 x 30 mL) to remove any non-basic organic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and basify by slowly adding 2M NaOH until the pH is >12.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil.
-
The product can be further purified by vacuum distillation.
Section 4: Scale-Up and Safety
Q5: What are the critical safety considerations when scaling this process?
-
Thermal Management: The quenching of hydride reagents and the neutralization of the reaction mixture are highly exothermic. A robust reactor cooling system and controlled, slow addition rates are essential to prevent thermal runaways.
-
Hydrogen and HCN Handling: If using catalytic hydrogenation, strict protocols for handling flammable hydrogen gas are required.[2] If using NaBH₃CN, the process must be designed to prevent accidental exposure to strongly acidic conditions which would generate toxic HCN gas.[11]
-
Waste Stream Management: The aqueous waste streams will contain borate salts and, depending on the route, potentially cyanide. These must be treated according to local environmental regulations before disposal.
-
Solvent Handling: Use of large volumes of volatile organic solvents like DCM or methanol requires appropriate ventilation, grounding to prevent static discharge, and fire suppression systems.
By systematically addressing these common issues, researchers and development professionals can establish a robust, safe, and scalable process for the production of this compound.
References
- 1. CN108752310B - Preparation method of piperonal - Google Patents [patents.google.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Piperonylamine synthesis - chemicalbook [chemicalbook.com]
- 5. worldresearchersassociations.com [worldresearchersassociations.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. prepchem.com [prepchem.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Oxidation of 2-(Aminomethyl)-1,3-benzodioxole
Welcome to the technical support center for 2-(Aminomethyl)-1,3-benzodioxole, also known as piperonylamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. The unique structure of this compound, which combines a primary amine with a catechol-like benzodioxole moiety, makes it particularly susceptible to oxidation. This can lead to sample discoloration, degradation, and ultimately, compromised experimental results.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and address oxidation-related issues. Our goal is to equip you with the knowledge and practical techniques to ensure the integrity and stability of your this compound samples.
I. Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown. What does this indicate and can I still use it?
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: Several factors can hasten the degradation of this compound:
-
Presence of Oxygen: Atmospheric oxygen is the main culprit.
-
pH of the Solution: Basic conditions (pH > 7) significantly increase the rate of oxidation for catechol-like structures.[1][2]
-
Presence of Metal Ions: Trace metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for the oxidation process.
-
Exposure to Light: Ultraviolet (UV) light can provide the energy to initiate and promote photo-oxidation.
-
Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.
Q3: My solid this compound powder has a slight off-white or yellowish tint. Is it still usable?
A3: While a very faint tint might indicate minimal surface oxidation, it is generally advisable to purify the material if color is present. The presence of colored impurities suggests that a portion of the compound has already degraded. For sensitive applications, starting with the purest material possible is crucial for experimental integrity.
Q4: What are the best practices for long-term storage of this compound?
A4: To ensure the long-term stability of this compound, it is imperative to store it under an inert atmosphere. This can be achieved by displacing the air in the storage container with an inert gas like argon or nitrogen. The container should be tightly sealed and stored in a cool, dark place, such as a refrigerator or freezer, to minimize thermal and photo-degradation.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to the oxidation of this compound.
Issue 1: Rapid Discoloration of Solutions
-
Symptom: A freshly prepared solution of this compound in an organic solvent or aqueous buffer rapidly turns yellow or brown.
-
Probable Cause: The solvent and/or the headspace in the container contains dissolved oxygen.
-
Solution:
-
Deoxygenate Solvents: Before preparing your solution, thoroughly deoxygenate the solvent. Common methods include:
-
Freeze-Pump-Thaw: This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases, and then thawing. This cycle is typically repeated three times for maximum effectiveness.[3]
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes to displace dissolved oxygen.
-
-
Work Under an Inert Atmosphere: Prepare the solution inside a glovebox or by using Schlenk line techniques to maintain an oxygen-free environment.[3][4][5]
-
Issue 2: Inconsistent Reaction Yields or Purity
-
Symptom: Reactions involving this compound produce variable yields or show the presence of unexpected, colored byproducts in the crude reaction mixture.
-
Probable Cause: The starting material has partially oxidized, or oxidation is occurring during the reaction.
-
Solution:
-
Verify Starting Material Purity: Before use, check the appearance of your solid this compound. If it is discolored, consider purification by recrystallization or column chromatography under an inert atmosphere.
-
Maintain Inert Reaction Conditions: Ensure your reaction setup is properly flushed with an inert gas. Use oven-dried glassware to remove adsorbed water, which can also contribute to degradation pathways.[3][6]
-
Consider Antioxidants: For certain applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may help to scavenge trace oxygen and prevent oxidation during the reaction. However, ensure the antioxidant does not interfere with your desired chemical transformation.
-
Issue 3: Formation of Precipitate in Stored Solutions
-
Symptom: A previously clear solution of this compound develops a precipitate over time, often accompanied by discoloration.
-
Probable Cause: The precipitate is likely polymerized oxidation products, which are often less soluble than the parent compound.
-
Solution:
-
Filter and Re-evaluate: While filtering the solution may remove the precipitate, the soluble portion is still likely to contain colored impurities. It is best to discard the solution and prepare a fresh batch from pure starting material using deoxygenated solvents.
-
Improve Storage Conditions: For storing solutions, use amber vials to protect from light and ensure the container is flushed with an inert gas before sealing. Store at low temperatures to slow down any potential degradation.
-
III. Experimental Protocols
Protocol 1: Proper Storage of Solid this compound
This protocol describes the best practice for storing the solid compound to maintain its integrity over time.
Materials:
-
This compound
-
Glass vial with a Teflon-lined cap
-
Source of inert gas (argon or nitrogen)
-
Parafilm or electrical tape
Procedure:
-
Place the solid this compound into a clean, dry glass vial.
-
Gently flush the vial with a stream of inert gas for 1-2 minutes to displace all the air.
-
Quickly and tightly seal the vial with the Teflon-lined cap.
-
For extra security, wrap the cap and neck of the vial with Parafilm or electrical tape.
-
Store the vial in a cool, dark place, preferably in a refrigerator at 2-8 °C.
Protocol 2: Preparation of a Deoxygenated Solution
This protocol details the preparation of a solution of this compound using an inert atmosphere to prevent oxidation.
Materials:
-
This compound
-
Solvent (e.g., dichloromethane, methanol, or an appropriate buffer)
-
Schlenk flask or a flask with a rubber septum
-
Inert gas supply (argon or nitrogen) with a needle adapter
-
Syringes and needles
Procedure:
-
Prepare the Flask: Oven-dry the Schlenk flask or flask with a rubber septum and allow it to cool to room temperature under a stream of inert gas.
-
Add the Solid: In a glovebox or under a positive flow of inert gas, weigh and add the desired amount of this compound to the flask.
-
Deoxygenate the Solvent: Use the freeze-pump-thaw method or sparge the solvent with an inert gas for at least 30 minutes.
-
Transfer the Solvent: Using a cannula or a syringe, transfer the deoxygenated solvent to the flask containing the solid compound.[7]
-
Dissolve: Gently swirl or stir the flask until the solid is completely dissolved. Maintain a positive pressure of inert gas throughout this process.
-
Storage: If the solution is to be stored, ensure the flask is well-sealed and kept in a cool, dark place.
IV. Visualization of Oxidation and Prevention Workflow
Diagram 1: Simplified Oxidation Pathway
Caption: Simplified pathway of this compound oxidation.
Diagram 2: Workflow for Preventing Oxidation
References
- 1. In-Situ Deactivation of Catechol-Containing Adhesive using Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Chiral Separation of 2-(Aminomethyl)-1,3-benzodioxole Enantiomers
Welcome to the dedicated technical support resource for the enantiomeric separation of 2-(Aminomethyl)-1,3-benzodioxole. This guide is structured for researchers, chromatographers, and drug development professionals who require robust and reliable methods for resolving this chiral primary amine. As this compound is a key structural analogue of 3,4-methylenedioxyamphetamine (MDA), its enantiomeric purity is critical in both pharmaceutical and forensic applications.
This center provides in-depth troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and foundational knowledge to empower you to overcome common challenges in chiral chromatography.
Section 1: Method Selection & Initial Workflow
Frequently Asked Questions (FAQs) - Choosing Your Technique
Question: What is the best chromatographic technique for separating this compound enantiomers: HPLC, SFC, or CE?
Answer: The optimal technique depends on your specific goals (analytical vs. preparative), available equipment, and desired throughput.
-
High-Performance Liquid Chromatography (HPLC): This is the most established and versatile technique for this type of separation.[1][2] With a wide variety of available Chiral Stationary Phases (CSPs), HPLC offers excellent resolving power. Polysaccharide- and cyclodextrin-based columns are particularly effective for amine-containing compounds.[3][4]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that offers significant advantages in speed and environmental friendliness ("green chemistry").[5] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[5][6][7] SFC is particularly well-suited for preparative scale purification due to the ease of removing the mobile phase.[5][6]
-
Capillary Electrophoresis (CE): CE is a high-efficiency analytical technique that requires minimal sample and solvent.[8][9] It is an excellent choice for analyzing the enantiomeric purity of small-molecule pharmaceuticals.[10][11] Chiral selectors, typically cyclodextrins, are added to the background electrolyte to achieve separation.[10][12]
Recommendation: For initial method development and analytical-scale work, HPLC is the most common starting point due to its versatility and the vast library of available CSPs. For high-throughput screening or preparative work, SFC is highly recommended.
General Experimental Workflow
The diagram below outlines a typical workflow for developing a chiral separation method. This process is iterative, with optimization steps often leading back to earlier stages for refinement.
Caption: General workflow for chiral method development.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the chiral separation of primary amines like this compound.
Question: Why am I seeing poor peak shape (e.g., tailing) for my amine analyte?
Answer: Poor peak shape, especially tailing, is a frequent challenge with basic amines. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based CSPs are acidic and can strongly interact with the basic primary amine of your analyte. This leads to significant peak tailing.
-
Solution: Add a basic modifier to your mobile phase to compete with your analyte for these active sites. Common choices include:
-
Expert Tip: Prolonged use of basic additives can permanently modify the column's surface chemistry.[15] It is best practice to dedicate specific columns for methods using acidic or basic modifiers to ensure reproducibility.[15]
-
-
Cause 2: Incorrect Mobile Phase pH (Reversed-Phase): The ionization state of the amine is critical. At low pH, the amine is fully protonated (-NH3+), which can increase silanol interactions.
-
Solution: For polysaccharide-based CSPs in reversed-phase mode, using a mobile phase with a higher pH (>9) can dramatically improve peak shape and separation for amphetamine-like compounds.[14] This ensures the amine is in its free base form, reducing interactions with the silica backbone. Ensure your column is stable at high pH before attempting this.
-
Question: My enantiomers are co-eluting or have very poor resolution (Rs < 1.5). What should I try first?
Answer: Poor resolution indicates that the chiral recognition between your analyte and the CSP is not optimal. This is a multi-factor problem, but can be solved systematically.
Caption: Troubleshooting flowchart for poor resolution.
-
Step 1: Mobile Phase Composition: This is the most powerful tool for optimizing selectivity.[5]
-
Change the Alcohol Modifier: The choice of alcohol (e.g., Isopropanol, Ethanol, Methanol) in normal-phase or SFC can significantly alter the hydrogen bonding interactions that govern chiral recognition.
-
Adjust Additives: For crown-ether or cyclodextrin CSPs, an acidic mobile phase is often required.[13] Experiment with different acids (e.g., trifluoroacetic acid vs. acetic acid) and concentrations.
-
-
Step 2: Temperature: Lowering the column temperature often improves resolution.[16] This is because chiral recognition is an enthalpically driven process. Slower kinetics at lower temperatures can enhance the stability difference between the transient diastereomeric complexes formed on the CSP.
-
Step 3: Flow Rate: Decreasing the flow rate can increase column efficiency (a higher number of theoretical plates), which can improve the resolution of closely eluting peaks.
-
Step 4: Change the Chiral Stationary Phase: If the above steps fail, the chosen CSP may not be suitable. Stationary phase selectivity is the most critical factor in achieving separation. Screen columns with different chiral selectors (e.g., amylose vs. cellulose derivatives, or cyclodextrin vs. cyclofructan).[3][17] Polysaccharide and cyclofructan-based CSPs have shown complementary abilities in separating primary amines.[18]
Question: Should I consider derivatization for my analysis?
Answer: Derivatization is an indirect method where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[19]
-
Advantages:
-
Can be used when direct methods on CSPs fail.
-
May improve chromatographic properties (e.g., peak shape, UV detection).
-
-
Disadvantages:
-
Requires an additional reaction step, which can be time-consuming and introduce errors.
-
The CDA must be enantiomerically pure.
-
There is a risk of racemization of the analyte or CDA during the reaction.[19]
-
Recommendation: For this compound, direct separation on a modern CSP is generally preferred and successful.[20][21] Consider derivatization only as a fallback strategy if direct methods prove insufficient.[22]
Section 3: Experimental Protocols & Data
Protocol: Starting HPLC Method for Chiral Screening
This protocol provides a robust starting point for separating this compound enantiomers using a polysaccharide-based CSP.
1. Column:
-
Chiral stationary phase: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica.
-
Dimensions: 4.6 x 150 mm, 3 µm particle size.
2. Mobile Phase:
-
System A (Normal Phase): n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
-
System B (Polar Organic): Acetonitrile (ACN) / Methanol (MeOH) / Butylamine (BA) (98:2:0.1, v/v/v)
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 285 nm
-
Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of 0.5 mg/mL.
4. Procedure:
-
Equilibrate the column with the chosen mobile phase system for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the chromatogram for the separation of two peaks.
-
If resolution is poor, systematically adjust the mobile phase composition (e.g., change the hexane/IPA ratio to 90:10 or 70:30) before moving to other optimization parameters as described in the troubleshooting guide.
Comparative Data for Chiral Selectors
The choice of chiral selector is paramount. The following table summarizes the general applicability of common CSPs for primary amines, based on extensive literature for analogous compounds like amphetamines and MDMA.[14][20][23][24]
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phases | Strengths for Primary Amines | Considerations |
| Polysaccharide Derivatives | Chiralpak® IA/IB/IC, Chiralcel® OD/OJ | Normal Phase, Polar Organic, Reversed Phase | Broad applicability, high success rate.[21][25] | Requires basic additives (e.g., DEA, BA) to prevent peak tailing. |
| Cyclodextrin Derivatives | Astec® Chirobiotic™ V2, Cyclobond™ | Reversed Phase, Polar Organic | Excellent for compounds that can form inclusion complexes.[26][27] | Mobile phase pH is a critical parameter. |
| Crown Ether Derivatives | Crownpak® CR-I(+) | SFC, Polar Organic | Specifically designed for the separation of primary amines.[13] | Requires an acidic mobile phase (e.g., TFA). |
| Cyclofructan Derivatives | Larihc® CF6-P | Normal Phase, Polar Organic | Shows complementary selectivity to polysaccharide phases.[18] | Performs exceptionally well in polar organic mode for amines.[18] |
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applicatio… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Advances of capillary electrophoresis enantioseparations in pharmaceutical analysis (2017-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. High-pH Chiral Separation of Amphetamines | Phenomenex [phenomenex.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 20. researchgate.net [researchgate.net]
- 21. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 22. Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sciex.com [sciex.com]
- 24. Chiral separation of 3,4-methylenedioxymethamphetamine (MDMA) enantiomers using batch chromatography with peak shaving recycling and its effects on oxidative stress status in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Direct enantiomeric separation of mianserin and 6-azamianserin derivatives using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Labyrinth of CNS Targets: A Comparative Guide to the Biological Target Validation of 2-(Aminomethyl)-1,3-benzodioxole
In the landscape of neuropharmacology, the 1,3-benzodioxole scaffold is a recurring motif in compounds with significant central nervous system (CNS) activity. From the potent psychoactive effects of 3,4-methylenedioxymethamphetamine (MDMA) to the diverse therapeutic applications of other derivatives, this chemical structure is a fertile ground for drug discovery.[1][2] 2-(Aminomethyl)-1,3-benzodioxole (AMBD) represents a foundational structure within this class. The critical question for researchers and drug development professionals is the precise identification of its biological target(s). This guide provides an in-depth, technically-focused comparison of methodologies to validate the primary biological target of AMBD, with a strong emphasis on the monoamine transport system, a frequent target of benzodioxole derivatives.[3][4]
The structural similarity of AMBD to known monoamine reuptake inhibitors and releasing agents strongly suggests that its primary biological targets are likely the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[5][6] This guide will therefore focus on a systematic and rigorous experimental workflow to test this hypothesis, comparing AMBD's potential activity profile against well-characterized compounds.
The Logic of Target Validation: A Stepwise Approach
The validation of a compound's biological target is a process of building a coherent and evidence-based narrative. For a compound like AMBD, where structural alerts point towards the monoamine transporters, the experimental workflow should be designed to answer a series of increasingly specific questions:
-
Binding Affinity: Does AMBD physically interact with the putative targets (SERT, DAT, NET)?
-
Functional Activity: Does this interaction translate into a functional effect, such as the inhibition of neurotransmitter uptake?
-
In Vivo Target Engagement: Does the compound reach its target in a living system and elicit a measurable neurochemical response?
-
Real-Time Neurotransmitter Dynamics: What is the precise temporal and spatial effect of the compound on neurotransmitter release and reuptake in vivo?
The following sections will detail the experimental protocols to answer each of these questions, providing comparative data from established compounds to contextualize the potential findings for AMBD.
Caption: Workflow for the biological target validation of this compound.
PART 1: In Vitro Characterization - Binding Affinity and Functional Activity
The foundational step in target validation is to determine if the compound of interest physically interacts with its putative target and if this interaction leads to a functional consequence. For AMBD, this involves assessing its binding affinity (Ki) and functional inhibition of uptake (IC50) at the serotonin, dopamine, and norepinephrine transporters.
Radioligand Binding Assays: Quantifying Target Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[7] These assays utilize a radiolabeled ligand with known high affinity for the target. The test compound (in this case, AMBD) is introduced at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay [8]
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human SERT, DAT, or NET, or from dissected brain regions rich in these transporters (e.g., striatum for DAT, cortex for SERT and NET).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of the test compound (AMBD) or a known competitor.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Comparative Binding Affinity Data (Ki, nM)
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Primary Target(s) |
| AMBD (Hypothetical) | TBD | TBD | TBD | To Be Determined |
| MDMA | 2410 | 8290 | 1190 | SERT/NET |
| MDA | ~200-700 | ~600 | ~70-100 | SERT/NET/DAT |
| Cocaine | 200-700 | 200-700 | 200-700 | SERT/DAT/NET |
| Fluoxetine | 1.1 - 1.4 | >1000 | >1000 | SERT |
| Bupropion | >10000 | ~500 | ~2000 | DAT/NET |
| Reboxetine | 6900 | 89000 | 8.5 | NET |
Note: Literature values can vary based on experimental conditions. The data presented are representative values.[5][7][9][10][11][12]
In Vitro Neurotransmitter Uptake Assays: Assessing Functional Inhibition
While binding is a prerequisite, a functional assay is necessary to determine if this binding translates into a biological effect. For monoamine transporters, the most relevant function is the reuptake of neurotransmitters from the synaptic cleft. In vitro uptake assays measure the ability of a compound to inhibit this process.[13][14]
Experimental Protocol: In Vitro Neurotransmitter Uptake Assay [15][16]
-
Cell Culture: Use cell lines stably expressing human SERT, DAT, or NET. Plate the cells in a 96-well or 384-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (AMBD) or a known inhibitor.
-
Initiation of Uptake: Add a radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET).
-
Incubation: Incubate for a short period to allow for neurotransmitter uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of uptake against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50.
Comparative Uptake Inhibition Data (IC50, nM)
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) | Primary Functional Effect |
| AMBD (Hypothetical) | TBD | TBD | TBD | To Be Determined |
| MDMA | 1290 | 2230 | 260 | SERT/NET/DAT Inhibition |
| Cocaine | ~300 | ~300 | ~300 | SERT/DAT/NET Inhibition |
| Fluoxetine | 10-20 | >1000 | >1000 | Selective SERT Inhibition |
| Bupropion | >10000 | ~500 | ~2000 | DAT/NET Inhibition |
| Reboxetine | >1000 | >1000 | ~10 | Selective NET Inhibition |
Note: Literature values can vary based on experimental conditions. The data presented are representative values.[7][9][10][12]
PART 2: In Vivo Confirmation - Target Engagement and Neurochemical Effects
Positive results in in vitro assays provide strong evidence for a compound's biological target. However, it is crucial to demonstrate that the compound can reach its target in a living organism and produce the expected neurochemical changes. In vivo microdialysis and fast-scan cyclic voltammetry are powerful techniques for this purpose.
In Vivo Microdialysis: Measuring Extracellular Neurotransmitter Levels
In vivo microdialysis is a technique that allows for the sampling of the extracellular fluid in specific brain regions of freely moving animals. By analyzing the collected dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection, researchers can measure changes in the concentrations of neurotransmitters and their metabolites following drug administration.
Experimental Protocol: In Vivo Microdialysis
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for serotonin and norepinephrine) in an anesthetized animal (typically a rat or mouse).
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Drug Administration: Administer the test compound (AMBD) systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC-ED.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
References
- 1. WO2015141616A1 - 1,3-benzodioxole derivative - Google Patents [patents.google.com]
- 2. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 12. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 13. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 15. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel benzodioxan derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), with anxiolytic-like and antidepressant-like effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 2-(Aminomethyl)-1,3-benzodioxole Analogues
The 1,3-benzodioxole moiety, a heterocyclic scaffold found in numerous natural products like safrole, serves as a privileged structure in medicinal chemistry. Its unique electronic and conformational properties make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 2-(Aminomethyl)-1,3-benzodioxole analogues. We will explore how subtle modifications to this core structure profoundly influence their interaction with diverse biological targets, leading to distinct pharmacological profiles ranging from central nervous system modulation to enzyme inhibition. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to support further discovery.
Chapter 1: Modulation of Serotonergic Systems
The serotonergic system, particularly the 5-HT₁ₐ receptor, is a key target for therapeutic intervention in anxiety and depression. A number of this compound analogues have been identified as potent 5-HT₁ₐ receptor agonists.
The Archetype: MKC-242 (Osemozotan)
A prominent example is 5-(3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy)-1,3-benzodioxole, also known as MKC-242 or Osemozotan.[1] This compound demonstrates high affinity and selectivity for the 5-HT₁ₐ receptor, acting as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors.[1] This dual activity is thought to contribute to its potent anxiolytic and antidepressant-like effects observed in animal models.[2][3]
The key structural features of MKC-242 contributing to its high affinity (Ki: 0.35 nM) for the 5-HT₁ₐ receptor include the 1,3-benzodioxole ring, a flexible propoxy linker, and a terminal (S)-1,4-benzodioxan-2-ylmethylamino group. The stereochemistry at the 2-position of the benzodioxan ring is crucial for its potent activity.
Structure-Activity Relationship for 5-HT₁ₐ Receptor Affinity
The development of analogues around the MKC-242 scaffold has revealed several key SAR insights:
-
The Benzodioxole Moiety: This group is critical for high affinity. Modifications to this ring system, such as substitution or replacement, often lead to a significant decrease in binding affinity.
-
The Linker Chain: The three-carbon propoxy linker appears optimal for spanning the distance between the benzodioxole recognition site and the aminomethyl binding pocket within the receptor. Altering the length or rigidity of this linker can negatively impact affinity.
-
The Amino Group: A secondary amine is generally preferred. The specific substituent on the nitrogen atom dictates selectivity and efficacy (full vs. partial agonism). In MKC-242, the bulky benzodioxan-2-ylmethyl group contributes significantly to its high affinity and specific pharmacological profile.
Data Presentation: Comparative Binding Affinities
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Efficacy | Reference |
| MKC-242 | 5-HT₁ₐ | 0.35 | Full (presynaptic), Partial (postsynaptic) | [1] |
| 8-OH-DPAT | 5-HT₁ₐ | 0.6 | Full Agonist | [4] |
| Serotonin | 5-HT₁ₐ | 1.8 | Endogenous Agonist | [4] |
| Ketanserin | 5-HT₁ₐ | 2400 | Antagonist (low affinity) | [4] |
Experimental Protocol: 5-HT₁ₐ Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human 5-HT₁ₐ receptor. The principle relies on the competition between a radiolabeled ligand (e.g., [³H]8-OH-DPAT) and the unlabeled test compound for binding to the receptor.
Materials:
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human 5-HT₁ₐ receptor.[5]
-
Radioligand: [³H]8-OH-DPAT (Specific Activity: 100-200 Ci/mmol).[6]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.[5][6]
-
Non-specific Binding Control: 10 µM Serotonin or Metergoline.[5][6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).[6][7]
-
Instrumentation: 96-well plate filtration harvester, scintillation counter.
Procedure:
-
Membrane Thawing & Dilution: Thaw the receptor membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration of 5-10 µg protein per well.[5][7]
-
Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL [³H]8-OH-DPAT (final concentration ~0.25-2.0 nM, near its Kd).[5][6]
-
Non-specific Binding (NSB): 150 µL membrane preparation + 50 µL non-specific control (10 µM Serotonin) + 50 µL [³H]8-OH-DPAT.[5][6]
-
Test Compound: 150 µL membrane preparation + 50 µL of test compound (at various concentrations, e.g., 10⁻¹¹ to 10⁻⁵ M) + 50 µL [³H]8-OH-DPAT.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation.[5][7]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[7]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Visualization: 5-HT₁ₐ Receptor Signaling Pathway
References
- 1. Osemozotan - Wikipedia [en.wikipedia.org]
- 2. MKC-242, a novel 5-HT1A receptor agonist, facilitates cortical acetylcholine release by a mechanism different from that of 8-OH-DPAT in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1A receptor agonist MKC-242 increases the exploratory activity of mice in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Bridging the Benchtop and the Animal Model: A Comparative Guide to In Vitro and In Vivo Studies of 1,3-Benzodioxole Derivatives
For researchers and drug development professionals, the journey from a promising compound in a test tube to a potential therapeutic in a living organism is fraught with challenges. The 1,3-benzodioxole scaffold, a key pharmacophore in numerous biologically active molecules, offers a compelling case study in the critical evaluation of in vitro and in vivo data. This guide provides an in-depth technical comparison of the experimental evaluation of 1,3-benzodioxole derivatives, moving beyond a simple recitation of protocols to an analysis of the scientific rationale and the correlation—or divergence—between in vitro predictions and in vivo outcomes.
The 1,3-Benzodioxole Moiety: A Privileged Scaffold
The 1,3-benzodioxole ring system is a structural feature found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including antitumor, antidiabetic, and psychoactive properties. Its unique electronic and steric properties can influence a molecule's interaction with biological targets, making it a focal point in medicinal chemistry. However, the translation of promising in vitro activity to in vivo efficacy is not always straightforward, underscoring the importance of a well-designed and integrated experimental approach.
Case Study 1: Antidiabetic Benzodioxole Carboxamide Derivatives
A compelling example of the interplay between in vitro and in vivo studies can be found in the investigation of novel benzodioxole carboxamide derivatives as potential antidiabetic agents. The primary therapeutic strategy in this context is the inhibition of α-amylase, a key enzyme in carbohydrate digestion.
In Vitro Evaluation: Targeting α-Amylase and Assessing Cytotoxicity
The initial screening of these derivatives logically begins with cell-free and cell-based in vitro assays to establish proof-of-concept and a preliminary safety profile.
A standard chromogenic assay is typically employed to determine the inhibitory activity of the synthesized benzodioxole derivatives against α-amylase.[1]
-
Enzyme and Substrate Preparation: A solution of α-amylase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). A starch solution serves as the substrate.
-
Incubation: The enzyme solution is pre-incubated with various concentrations of the test compounds. This step allows for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the starch solution.
-
Quantification: The reaction is allowed to proceed for a specific time at a controlled temperature. The amount of reducing sugar produced is quantified using a chromogenic reagent, such as dinitrosalicylic acid (DNS), which changes color upon reduction. The absorbance is measured spectrophotometrically.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is calculated from the dose-response curve.
To assess the preliminary safety of the compounds, their cytotoxicity is evaluated against a normal human cell line, such as human embryonic kidney (Hek293t) cells.[1]
-
Cell Culture: Hek293t cells are cultured in a suitable medium and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the benzodioxole derivatives.
-
Viability Assessment: After a defined incubation period (e.g., 24-48 hours), cell viability is assessed using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric assay measures the metabolic activity of viable cells.
-
IC50 Determination: The concentration of the compound that reduces cell viability by 50% (IC50) is determined.
| Compound ID | In Vitro α-Amylase Inhibition (IC50, µM) | In Vitro Cytotoxicity (Hek293t cells, IC50, µM) |
| IIa | 0.85 | > 150 |
| IIc | 0.68 | > 150 |
Data synthesized from BenchChem Technical Support Team, 2025.[1]
The in vitro data identified compounds IIa and IIc as potent α-amylase inhibitors with low cytotoxicity, making them promising candidates for further investigation.[1]
In Vivo Evaluation: Assessing Hypoglycemic Effects in a Diabetic Mouse Model
Based on its superior in vitro potency and favorable safety profile, compound IIc was advanced to in vivo studies in a streptozotocin-induced diabetic mouse model.[1][2]
-
Induction of Diabetes: Diabetes is induced in mice by intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic β-cells.
-
Animal Grouping: The diabetic mice are divided into a control group and a treatment group.
-
Compound Administration: The treatment group receives a specified dose of compound IIc orally over a defined period (e.g., five doses).[1]
-
Blood Glucose Monitoring: Blood glucose levels are monitored at regular intervals from the tail vein.
-
Data Analysis: The change in blood glucose levels in the treated group is compared to the control group to determine the compound's hypoglycemic effect.
| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |
| Compound IIc | 252.2 | 173.8 |
Data from Hawash et al., 2023.[2]
The in vivo results demonstrated a significant reduction in blood glucose levels in mice treated with compound IIc, indicating a positive correlation with the in vitro α-amylase inhibition.[1][2]
Caption: Workflow for the evaluation of antidiabetic benzodioxole derivatives.
Case Study 2: Antitumor 1,3-Benzodioxole Derivatives Conjugated with Arsenicals
Another illustrative example is the development of 1,3-benzodioxole derivatives conjugated with arsenicals for cancer therapy.[3] The rationale behind this approach is to leverage the cytochrome P450 inhibitory properties of the 1,3-benzodioxole moiety to enhance the systemic exposure and efficacy of the arsenical warhead.[3][4]
In Vitro Evaluation: Anti-Proliferative and Apoptotic Effects
The initial assessment of these conjugates involves determining their ability to inhibit cancer cell growth and induce apoptosis in vitro.
-
Cell Lines: A panel of cancer cell lines (e.g., leukemia, breast cancer) is used.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with a range of concentrations of the 1,3-benzodioxole-arsenical conjugates.
-
Viability Measurement: After a set incubation period (e.g., 72 hours), cell viability is measured using methods like the MTT or CellTiter-Glo assay.
-
IC50 Calculation: The IC50 values are determined from the dose-response curves.
-
Treatment: Cancer cells are treated with the test compounds at concentrations around their IC50 values.
-
Staining: After treatment, cells are stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells undergoing apoptosis.
In Vivo Evaluation: Antitumor Efficacy in a Xenograft Mouse Model
Promising candidates from the in vitro studies are then evaluated for their antitumor efficacy in a tumor-bearing mouse model.[3]
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are treated with the 1,3-benzodioxole-arsenical conjugates, typically via intravenous or intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Histopathological analysis of the tumors and major organs is performed to assess efficacy and toxicity.
The in vivo studies revealed that the fabricated arsenicals were eliminated much more slowly in mice and maintained an effective concentration in the blood for a longer duration compared to the arsenical precursors alone.[3][4] This resulted in superior anti-proliferative effects and tumor elimination in tumor-bearing mice, with the added benefit of reversing the hemogram to normal and causing no apparent organ damage.[3][4]
References
A Comparative Guide to the Synthesis of 2-(Aminomethyl)-1,3-benzodioxole for Researchers and Drug Development Professionals
Introduction: The Significance of the 2-(Aminomethyl)-1,3-benzodioxole Moiety
The 1,3-benzodioxole scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Its unique electronic and conformational properties make it a valuable component in drug design. Specifically, the introduction of an aminomethyl group at the 2-position of the benzodioxole ring system creates a versatile building block, this compound, with potential applications in the development of novel therapeutics. This guide provides a comparative analysis of viable synthetic routes to this target molecule, offering insights into the strategic selection of a method based on laboratory capabilities, scale, and desired purity.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound presents a unique challenge due to the reactivity of the acetal-like carbon at the 2-position. Direct functionalization of the parent 1,3-benzodioxole at this position is not straightforward. Therefore, multi-step strategies commencing with a pre-functionalized benzodioxole precursor are generally required. This guide will explore three primary synthetic strategies, each with distinct advantages and disadvantages:
-
Reductive Amination of 1,3-Benzodioxole-2-carbaldehyde: A direct and often high-yielding approach.
-
Nucleophilic Substitution of a 2-(Halomethyl)-1,3-benzodioxole Derivative: A classic method for amine synthesis, offering flexibility in the choice of nitrogen source.
-
Reduction of a 2-Cyano-1,3-benzodioxole Intermediate: A robust method for preparing primary amines.
A conceptual overview of these synthetic pathways is presented below:
Figure 1: Conceptual overview of the primary synthetic strategies for this compound.
Method 1: Reductive Amination of 1,3-Benzodioxole-2-carbaldehyde
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[1][2][3][4][5] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine. For the synthesis of a primary amine such as this compound, ammonia is used as the nitrogen source.
Reaction Mechanism
The reaction proceeds in two main stages:
-
Imine Formation: The carbonyl group of 1,3-benzodioxole-2-carbaldehyde reacts with ammonia to form an unstable imine intermediate. This step is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.
-
Reduction: A reducing agent, present in the reaction mixture, reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the primary amine.
Figure 2: General workflow for the reductive amination of 1,3-Benzodioxole-2-carbaldehyde.
Experimental Protocol: Synthesis of the Precursor, 1,3-Benzodioxole-2-carbaldehyde
The key precursor for this route is 1,3-benzodioxole-2-carbaldehyde. While not as common as its 5-substituted isomer (piperonal), its synthesis from catechol and a suitable C1 synthon is achievable.
Step 1: Synthesis of 1,3-Benzodioxole-2-carbaldehyde
-
Reaction: Condensation of catechol with a protected glyoxal equivalent.
-
Reagents: Catechol, glyoxal-1,1-dimethyl acetal, acid catalyst (e.g., p-toluenesulfonic acid).
-
Procedure:
-
To a solution of catechol in a suitable solvent such as toluene, add glyoxal-1,1-dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove methanol and water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,3-benzodioxole-2-carbaldehyde.
-
Experimental Protocol: Reductive Amination
-
Reagents: 1,3-Benzodioxole-2-carbaldehyde, ammonia (as a solution in methanol or ammonium acetate), a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation).
-
Procedure (using Sodium Cyanoborohydride):
-
Dissolve 1,3-benzodioxole-2-carbaldehyde in methanol.
-
Add a solution of ammonia in methanol or ammonium acetate.
-
Adjust the pH of the mixture to 6-7 with acetic acid.
-
Add sodium cyanoborohydride portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound.
-
Advantages and Disadvantages
| Advantages | Disadvantages |
| Direct, one-pot conversion from the aldehyde. | The precursor, 1,3-benzodioxole-2-carbaldehyde, may not be commercially available and requires synthesis. |
| Generally good to excellent yields. | Use of toxic reagents like sodium cyanoborohydride requires careful handling. |
| Milder reaction conditions compared to some other methods. | Over-alkylation to form secondary and tertiary amines can be a side reaction if conditions are not carefully controlled. |
Method 2: Nucleophilic Substitution of 2-(Halomethyl)-1,3-benzodioxole
This classical approach to amine synthesis involves the reaction of a primary alkyl halide with a nitrogen nucleophile. The Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate, is a particularly effective variant for the preparation of primary amines, as it prevents over-alkylation.
Reaction Mechanism
The Gabriel synthesis proceeds in two steps:
-
N-Alkylation of Potassium Phthalimide: The phthalimide anion acts as a nucleophile and displaces the halide from 2-(halomethyl)-1,3-benzodioxole in an SN2 reaction.
-
Deprotection: The resulting N-alkylated phthalimide is then cleaved, typically by hydrazinolysis, to release the primary amine.
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(Aminomethyl)-1,3-benzodioxole
Introduction: The Critical Role of Purity in Drug Development
2-(Aminomethyl)-1,3-benzodioxole, also known as 3,4-methylenedioxybenzylamine, is a vital structural motif and key starting material in the synthesis of numerous pharmacologically active compounds.[1][2][3][4][5][6] Its benzodioxole ring system is a recognized pharmacophore present in various natural products and FDA-approved drugs.[1][4] In the rigorous landscape of drug development and medicinal chemistry, the absolute purity of such a precursor is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
Impurities, even in trace amounts, can have unforeseen and detrimental effects, including altered pharmacological activity, increased toxicity, or compromised stability of the API.[7][8] This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of synthesized this compound. We will delve into the causality behind methodological choices, present field-proven experimental protocols, and offer a framework for creating a self-validating, trustworthy purity analysis workflow.
Understanding the Impurity Profile: A Synthesis-Forward Approach
Effective purity analysis begins with a thorough understanding of the synthetic route, as this dictates the likely impurity profile. A common route to this compound is the reductive amination of piperonal (3,4-methylenedioxybenzaldehyde).
Common Synthesis-Related Impurities:
-
Unreacted Starting Materials: Residual piperonal.
-
Intermediates: Imines formed during the reaction.
-
By-products: Products from side reactions, such as the formation of dibenzylamines.[9]
-
Reagent-Related Impurities: Residual catalysts or reducing agents.
-
Degradation Products: Benzylamines can be susceptible to oxidation or reaction with atmospheric CO2, forming various degradation products.[9]
Knowledge of these potential impurities is crucial for developing specific and sensitive analytical methods capable of resolving and quantifying them effectively.[10][11][12]
Comparative Analysis of Purity Assessment Techniques
No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach , using multiple techniques with different separation and detection principles. Here, we compare three powerful methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC-UV)
Principle & Rationale: HPLC is the workhorse of pharmaceutical analysis, ideal for separating non-volatile and thermally sensitive compounds like this compound.[13][14][15][16] Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, separates compounds based on their hydrophobicity. The benzodioxole moiety provides a strong chromophore, allowing for sensitive detection using a UV detector.[17]
Self-Validation & Trustworthiness: The method's reliability is ensured through system suitability tests (e.g., checking peak symmetry, resolution, and reproducibility) and the use of a well-characterized reference standard. Method validation, as per ICH guidelines, establishes its specificity, linearity, accuracy, and precision.[10][18][19][20]
Detailed Experimental Protocol: HPLC-UV Purity Assay
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation & Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile.
-
Reference Standard: this compound, purity >99.5%.
-
Synthesized Sample Batch.
Procedure:
-
Mobile Phase Preparation: Prepare and degas both mobile phases using filtration and sonication.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the synthesized sample batch to the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Analysis: Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability. Then, inject the sample solution in duplicate.
-
Purity Calculation: Calculate the purity using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[21][22] The sample is vaporized and separated in a capillary column based on boiling point and polarity. The mass spectrometer fragments the eluted compounds, providing a unique "fingerprint" for definitive identification. This is particularly useful for detecting residual solvents or volatile by-products from the synthesis. While benzylamines can be analyzed directly, derivatization is sometimes employed to improve peak shape and thermal stability.[9][21]
Self-Validation & Trustworthiness: The mass spectrum provides an extremely high degree of specificity, confirming the identity of both the main component and any impurities.[23][24] Library matching (e.g., against the NIST database) further enhances confidence in peak identification.
Detailed Experimental Protocol: GC-MS Impurity Profiling
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation & Materials:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Sample Solvent: Dichloromethane (DCM) or Methanol.
-
Synthesized Sample Batch.
Procedure:
-
Sample Preparation: Dissolve the synthesized sample in the solvent to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC).
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Identify the main peak corresponding to this compound.
-
For each impurity peak, analyze the mass spectrum and compare it against a spectral library (e.g., NIST) for tentative identification.
-
Quantitative NMR (qNMR)
Principle & Rationale: qNMR is a primary analytical method that allows for the direct measurement of purity without the need for a specific reference standard of the analyte.[25][26][27][28][29] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[25] By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the analyte can be calculated with high accuracy. This technique is invaluable as it provides structural information and quantification in a single experiment.[26]
Self-Validation & Trustworthiness: qNMR is considered a primary ratio method of measurement, traceable to the International System of Units (SI) through the certified purity of the internal standard and calibrated lab equipment (balances).[27][29] The key to trustworthy results lies in meticulous sample preparation and adherence to best practices for data acquisition and processing to ensure accurate integration.[25]
Detailed Experimental Protocol: Purity Determination by ¹H qNMR
Objective: To determine the absolute purity (as a mass fraction) of the synthesized compound.
Instrumentation & Materials:
-
NMR Spectrometer (≥400 MHz).
-
High-precision analytical balance.
-
Certified Internal Standard (IS): e.g., Maleic acid or Dimethyl sulfone (must have signals that do not overlap with the analyte).
-
Deuterated Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
Synthesized Sample Batch.
Procedure:
-
Sample Preparation (Self-Validating Step):
-
Accurately weigh approximately 15-20 mg of the synthesized sample into a clean vial. Record the weight precisely.
-
Accurately weigh approximately 10-15 mg of the certified internal standard into the same vial. Record the weight precisely.
-
Dissolve the mixture completely in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucial Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and the standard to allow for full magnetization recovery. Use a 90° pulse angle.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. For this compound, the singlet for the -O-CH₂-O- protons around 5.9-6.0 ppm is often a good choice.
-
-
Purity Calculation: Use the following formula:
-
Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS (%)
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity_IS = Certified purity of the internal standard
-
-
Visualization of Workflows
Overall Purity Assessment Workflow
References
- 1. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. particle.dk [particle.dk]
- 19. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 20. wjarr.com [wjarr.com]
- 21. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. hmdb.ca [hmdb.ca]
- 24. Benzylamine [webbook.nist.gov]
- 25. emerypharma.com [emerypharma.com]
- 26. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 29. ethz.ch [ethz.ch]
A Comparative Guide to 2-(Aminomethyl)-1,3-benzodioxole and Its Pharmacological Analogs for Drug Development Professionals
This guide provides a comprehensive analysis of 2-(Aminomethyl)-1,3-benzodioxole, a molecule of interest within the broader class of psychoactive compounds. Due to the limited availability of direct peer-reviewed data on this specific isomer, this document employs a standard drug discovery approach: inferring its potential pharmacological profile through a rigorous comparison with its better-characterized structural isomers and functional analogs. By examining the structure-activity relationships (SAR) of related compounds, we can formulate well-grounded hypotheses about the target compound's potential efficacy, receptor affinity, and synthetic feasibility.
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a cornerstone in the design of various pharmacologically active agents. It is found in natural products like piperine and in a multitude of synthetic molecules, most notably the entactogen 3,4-methylenedioxymethamphetamine (MDMA).[1][2][3] The position of substituents on the benzodioxole ring system drastically influences the molecule's interaction with biological targets, making a comparative isomeric analysis essential for any drug development program.
Part 1: Structural and Isomeric Analysis
The fundamental difference between this compound and its analogs lies in the placement of the aminomethyl group on the aromatic ring. This variation in molecular architecture, known as constitutional isomerism, is a critical determinant of a compound's pharmacodynamic and pharmacokinetic properties.[4] The proximity of the amine to the dioxole ring's oxygen atoms in the 2-position isomer, compared to the more common 5-position isomer (piperonylamine), is expected to significantly alter its electronic properties and steric profile, thereby influencing receptor binding and metabolic stability.
Caption: Isomeric and structural relationships between the target compound and its key comparators.
Part 2: Comparative Compound Profiles
This section details the known attributes of relevant analogs to build a predictive framework for the target compound.
Profile 1: this compound (Hypothesized Profile)
-
Pharmacological Activity: Based on the shared aminomethyl-benzodioxole scaffold with potent monoamine transporter ligands, it is hypothesized that this compound will interact with the serotonin (SERT), dopamine (DAT), and/or norepinephrine (NET) transporters.[5][6][7] The unique 2-position may confer a novel selectivity profile compared to 5-substituted analogs like MDA or MDMA. Its activity could range from a reuptake inhibitor to a releasing agent, a critical distinction that requires empirical validation.
-
Synthetic Feasibility: The synthesis of 2-substituted 1,3-benzodioxoles presents known challenges. Direct functionalization at the 2-position is often less straightforward than at the 4, 5, or 6 positions.[8][9] Common synthetic routes involve the condensation of catechol with an appropriate aldehyde or ketone.[10] Developing a scalable synthesis would be a primary hurdle in a drug development campaign.
Profile 2: 5-(Aminomethyl)-1,3-benzodioxole (Piperonylamine - The Isomeric Analog)
-
Primary Application: Piperonylamine is primarily documented as a versatile chemical intermediate. It serves as a building block in the synthesis of pharmaceuticals, including antihistamines and antipsychotics, and is also utilized in the agrochemical industry.[11][12]
-
Biological Relevance: It is recognized as a metabolite of certain dopamine analogs.[11][13]
-
Safety Profile: Available data suggests moderate toxicity upon ingestion or inhalation.[11] It is classified as an irritant.
Profile 3: MDA & MDMA (The Pharmacological Benchmarks)
3,4-Methylenedioxyamphetamine (MDA) and its N-methylated derivative MDMA are the most extensively studied pharmacological analogs. Their distinct psychoactive effects provide a valuable reference for predicting the potential properties of novel derivatives.
-
Mechanism of Action: Both MDA and MDMA are potent modulators of monoamine neurotransmission, primarily acting as releasing agents and reuptake inhibitors at SERT, DAT, and NET.[14][15]
-
Comparative Effects:
-
MDA is generally described as more potent and longer-lasting than MDMA, with more pronounced psychedelic and stimulant effects, including visual hallucinations.[14][16][17] Its effects can last up to six hours or more.[14][16] The (R)-(-) stereoisomer of MDA is primarily responsible for its hallucinogenic properties.[18]
-
MDMA is characterized by its powerful empathogenic and entactogenic effects, fostering feelings of emotional closeness and well-being with less intense hallucinatory experiences.[14][15] Its duration of action is typically shorter, around three to four hours.[16]
-
Part 3: Data Summary and Performance Comparison
The following table summarizes the key characteristics of the compounds discussed, providing a clear, at-a-glance comparison.
| Feature | This compound | 5-(Aminomethyl)-1,3-benzodioxole (Piperonylamine) | 3,4-Methylenedioxyamphetamine (MDA) | 3,4-Methylenedioxymethamphetamine (MDMA) |
| Structure | Aminomethyl at 2-position | Aminomethyl at 5-position | Amphetamine scaffold with 3,4-methylenedioxy | N-methylated MDA |
| Primary Role | Investigational (Hypothesized) | Chemical Intermediate[11][12] | Psychoactive Agent | Psychoactive Agent / Adjunct to Psychotherapy |
| Key Characteristic | Unknown; potential for novel monoamine transporter selectivity | Synthetic building block[11][12] | More psychedelic/stimulant[14][17] | More empathogenic/entactogenic[14][15] |
| Duration of Action | Unknown | N/A | ~6-8 hours[14] | ~3-6 hours[14] |
| Known Targets | Monoamine Transporters (Hypothesized) | N/A | SERT, DAT, NET[14] | SERT, DAT, NET[14] |
Part 4: Key Experimental Protocols
To empirically determine the pharmacological profile of this compound, the following experimental workflows are essential.
Protocol 1: Conceptual Synthesis of Aminomethyl-1,3-benzodioxole Derivatives
This generalized protocol is based on established methods for the synthesis of substituted 1,3-benzodioxoles.[19][20] The specific route for the 2-amino isomer would require significant process development.
Caption: A generalized workflow for the synthesis of aminomethyl-1,3-benzodioxole compounds.
Methodology:
-
Nitration: A suitable 1,3-benzodioxole precursor is subjected to nitration using a mixture of nitric and sulfuric acid to introduce a nitro group onto the aromatic ring.[19]
-
Reduction: The resulting nitro-benzodioxole intermediate is then reduced to the corresponding primary amine. Common reduction methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using tin(II) chloride).
-
Purification: The final product is purified using standard laboratory techniques such as column chromatography or recrystallization to yield the target aminomethyl derivative.
Protocol 2: In Vitro Monoamine Transporter Binding Assay
This protocol is fundamental for determining the affinity of a test compound for SERT, DAT, and NET.
Caption: Workflow for a competitive radioligand binding assay to determine transporter affinity.
Methodology:
-
Tissue Preparation: Specific brain regions rich in the transporters of interest (e.g., rat striatum for DAT, frontal cortex for SERT and NET) are homogenized, or alternatively, cell lines stably expressing the cloned human transporters are used.[21][22]
-
Assay Incubation: The prepared tissue or cell membranes are incubated in a buffer solution containing a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of the test compound.[6]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate dose-response curves, from which the inhibitory constant (Ki) of the test compound for each transporter can be calculated. This Ki value is a direct measure of the compound's binding affinity.
Conclusion and Future Directions
This guide establishes a robust framework for evaluating the novel compound this compound. While direct experimental data remains absent from the public domain, a comparative analysis with its structural isomer, piperonylamine, and its pharmacological analogs, MDA and MDMA, provides critical insights.
Key Hypotheses:
-
The compound is likely to be a monoamine transporter ligand.
-
The unique 2-position of the aminomethyl group may result in a distinct selectivity and potency profile at SERT, DAT, and NET compared to the well-characterized 5-substituted analogs.
-
Synthesis may present challenges requiring specialized route development.
Forward Path: The logical next steps in a drug development program would be the de novo synthesis of this compound, followed by comprehensive in vitro pharmacological profiling using the binding and functional uptake assays described herein. This empirical data is essential to validate the hypotheses presented and to determine if this novel compound possesses a therapeutic profile worthy of further preclinical and clinical investigation.
References
- 1. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperine: Chemical, biological and nanotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. worldresearchersassociations.com [worldresearchersassociations.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Piperonylamine | 2620-50-0 [chemicalbook.com]
- 14. inspirerecovery.com [inspirerecovery.com]
- 15. MDMA vs MDA: Key Differences You Should Know [cadabams.org]
- 16. canyonsantamonica.com [canyonsantamonica.com]
- 17. MDA vs. MDMA: Effects, Dangers, and More [healthline.com]
- 18. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for 2-(Aminomethyl)-1,3-benzodioxole
Handling 2-(Aminomethyl)-1,3-benzodioxole, also known as 3,4-Methylenedioxybenzylamine or Piperonylamine (CAS 2620-50-0), requires a comprehensive understanding of its hazardous properties and the rigorous application of appropriate personal protective equipment (PPE). This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety by explaining the causality behind each recommendation, ensuring every protocol is a self-validating system of protection.
Hazard Assessment: Understanding the Corrosive Threat
This compound is classified as a corrosive substance.[1] The primary danger associated with this aromatic amine is its ability to cause severe skin burns and serious eye damage upon contact.[1] This corrosive nature is the fundamental driver for the stringent PPE protocols outlined below. Unlike mild irritants, corrosive materials can cause irreversible tissue damage, making preventative measures the most critical aspect of safe handling. The compound's chemical structure, featuring an amine group, contributes to its basicity and reactivity, which can lead to the destruction of exposed tissues.[2]
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Specific Target Organ Toxicity | Exclamation Mark | Warning | H335: May cause respiratory irritation.[3] |
The Core Directive: Selecting the Right PPE Ensemble
A risk-based approach is essential when selecting PPE. The choice and level of protection depend on the specific task, the quantity of the substance being handled, and the potential for exposure. The following sections detail the minimum required PPE and provide guidance for escalating protection based on the experimental workflow.
Hand Protection: Beyond the Basic Nitrile Glove
Standard disposable nitrile gloves offer poor resistance to aromatic amines and are not suitable for handling this compound, except for the most incidental contact where splashes are highly unlikely.[1][4] Permeation of the chemical through the glove material is a significant risk. For direct handling, more robust glove materials are mandatory.
-
Primary Recommendation: Butyl Rubber Gloves. Butyl rubber provides excellent resistance to corrosive bases and polar organic compounds.[5] It is the preferred choice for operations involving potential direct contact or immersion.
-
Alternative: Viton™ Gloves. Viton™ offers superior resistance to aromatic hydrocarbons and corrosive chemicals.[4][6] However, it can be less flexible and is often more expensive.[6]
-
Double Gloving: For all handling procedures, a double-gloving technique is required. This involves wearing a thicker, chemical-resistant outer glove (Butyl or Viton™) over a thinner inner glove (nitrile). This practice provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
Crucial Note on Breakthrough Time: Always consult the glove manufacturer’s specific chemical resistance data to determine the breakthrough time for the gloves you are using.[7][8] Breakthrough time is the duration it takes for the chemical to permeate the glove material and reach the skin.[9][10] Gloves must be changed immediately upon contamination or before the manufacturer's stated breakthrough time is reached.
Eye and Face Protection: A Non-Negotiable Barrier
Given the severe eye damage this chemical can cause, robust eye and face protection is mandatory.[1]
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required for all work.
-
Enhanced Protection: When handling larger quantities (>50 mL), working with heated solutions, or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and should be considered standard practice.
Body Protection: Shielding Against Spills and Splashes
Protective clothing is essential to prevent skin contact.
-
Laboratory Coat: A flame-resistant laboratory coat is the minimum requirement.
-
Chemical-Resistant Apron: When handling quantities greater than 100 mL or during procedures with a high splash potential (e.g., transfers, titrations), a chemically resistant apron made of rubber or PVC should be worn over the lab coat.
-
Full-Body Protection: For large-scale operations or in the event of a major spill, a full-body chemical-resistant suit (e.g., Tychem®) is necessary.[2]
Respiratory Protection: Safeguarding Against Vapors
This compound can cause respiratory irritation, and its vapors should not be inhaled.[3] All work with this chemical must be performed within a certified chemical fume hood to minimize vapor exposure.
-
Standard Operations: For routine lab-scale work inside a fume hood, respiratory protection is typically not required, as the engineering control provides sufficient protection.
-
Emergency or High-Concentration Scenarios: In the event of a spill outside a fume hood, or for operations where vapor concentrations may exceed exposure limits, a respirator is required. The appropriate choice is a full-face respirator equipped with a combination cartridge for organic vapors and ammonia/methylamine (NIOSH color code: Black and Green).[2][11][12][13] A fit test is mandatory for all users of tight-fitting respirators to ensure a proper seal.
Operational Plans: From Weighing to Waste
The level of PPE should be adapted to the specific task. The following workflow illustrates this principle.
Caption: PPE selection workflow based on task.
Step-by-Step Guidance: Spill and Decontamination Protocols
Immediate and correct response to a spill is critical to mitigate the corrosive hazard.
Spill Kit Essentials:
-
Absorbent material (e.g., vermiculite, clay-based absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Weak acidic neutralizer (e.g., citric acid or sodium bisulfate).[14][15][16]
-
pH indicator strips.
-
Designated hazardous waste container.
-
Plastic scoop and dustpan.
Protocol for a Minor Spill (<50 mL) inside a Fume Hood:
-
Alert Personnel: Immediately notify others in the lab.
-
Don PPE: Ensure you are wearing the full PPE ensemble described in Section 2 (double gloves, goggles, face shield, lab coat, apron).
-
Containment: Create a dike around the spill using absorbent material to prevent it from spreading.[14]
-
Neutralization: Slowly apply a weak acid, such as a 5% citric acid solution or sodium bisulfate, starting from the outside of the spill and working inwards.[15][16] The reaction may generate heat; apply the neutralizer cautiously.
-
Verify pH: Use pH paper to test the mixture. The goal is a pH between 6 and 8. Add more neutralizer as needed.
-
Absorption: Once neutralized, cover the spill with an inert absorbent material.
-
Collection: Using a plastic scoop, carefully collect the absorbed material and place it into a clearly labeled hazardous waste container.
-
Decontamination: Wipe down the spill area and any affected equipment with a soap and water solution.[17] Dispose of all cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (apron, outer gloves, face shield, goggles, inner gloves).
-
Hygiene: Wash hands thoroughly with soap and water.
Disposal and First Aid: Final Safeguards
Waste Disposal Plan
All waste contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.
-
Containerization: Use a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive).
-
Procedure: Follow all institutional and local regulations for hazardous waste disposal. Do not mix with other waste streams unless explicitly permitted.
Emergency First Aid Plan
In the event of exposure, immediate action is critical.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of cool, running water for at least 15-20 minutes.[18][19] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[18] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air at once.[20] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their work environment. This guide serves as a foundation for building robust, lab-specific Standard Operating Procedures (SOPs).
References
- 1. spillhero.com [spillhero.com]
- 2. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 3. ピペロニルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. cleanroom.byu.edu [cleanroom.byu.edu]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 8. uwyo.edu [uwyo.edu]
- 9. westlab.com [westlab.com]
- 10. static.csbsju.edu [static.csbsju.edu]
- 11. 3m.com [3m.com]
- 12. parcilsafety.com [parcilsafety.com]
- 13. northwestern.edu [northwestern.edu]
- 14. acs.org [acs.org]
- 15. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 16. qmul.ac.uk [qmul.ac.uk]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 20. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
